Benzo[b]phenanthridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
225-06-9 |
|---|---|
Molecular Formula |
C17H11N |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
benzo[b]phenanthridine |
InChI |
InChI=1S/C17H11N/c1-2-6-13-10-17-16(9-12(13)5-1)15-8-4-3-7-14(15)11-18-17/h1-11H |
InChI Key |
NHEOPMGQSHZHKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C=N3 |
Origin of Product |
United States |
Foundational & Exploratory
The Occurrence and Distribution of Benzo[b]phenanthridine Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, distribution, and quantification of benzo[b]phenanthridine alkaloids. It is designed to be a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. This document delves into the primary plant families that produce these alkaloids, presents quantitative data on their distribution, outlines detailed experimental protocols for their analysis, and visualizes key biosynthetic and signaling pathways.
Natural Sources and Distribution of this compound Alkaloids
This compound alkaloids are a class of isoquinoline alkaloids primarily found in a select group of plant families. Their distribution is most prominent in the Papaveraceae (Poppy family), Rutaceae (Rue family), Fumariaceae (Fumitory family), and to a lesser extent, the Ranunculaceae (Buttercup family)[1]. These alkaloids are often sequestered in various plant tissues, with the highest concentrations typically found in the roots and rhizomes.
The most well-studied this compound alkaloids include sanguinarine and chelerythrine. Other notable members of this class are chelirubine, chelilutine, sanguilutine, sanguirubine, and macarpine.
Quantitative Distribution in Papaveraceae
The Papaveraceae family is a rich source of a diverse array of this compound alkaloids. The following table summarizes the quantitative analysis of seven of these alkaloids in the underground parts of six species from this family. The data highlights the significant variability in alkaloid content between different species. For instance, Dicranostigma lactucoides shows the highest concentration of both sanguinarine and chelerythrine among the species listed[2].
| Plant Species | Sanguinarine (% of dried roots/rhizomes) | Chelerythrine (% of dried roots/rhizomes) | Chelirubine (% of dried roots/rhizomes) | Chelilutine (% of dried roots/rhizomes) | Sanguilutine (% of dried roots/rhizomes) | Sanguirubine (% of dried roots/rhizomes) | Macarpine (% of dried roots/rhizomes) |
| Sanguinaria canadensis L. | < 1.99 | < 3.43 | Present | Present | Present | Present | Present |
| Dicranostigma lactucoides HOOK.f.et THOMS | 1.99 | 3.43 | Present | Present | Not Detected | Not Detected | Present |
| Chelidonium majus L. | Present | Present | Present | Present | Not Detected | Not Detected | Present |
| Macleaya cordata (Willd.) R. Br. | Present | Present | Present | Present | Not Detected | Not Detected | Present |
| Macleaya microcarpa (Maxim) Fedde | Present | Present | Present | Present | Not Detected | Not Detected | Present |
| Stylophorum lasiocarpum (Oliv.) | Present | Present | Present | Present | Not Detected | Not Detected | Present |
Data sourced from a study by Taborska et al. (2007)[2]. "Present" indicates the alkaloid was detected but not quantified in this specific study.
Quantitative Distribution in Fumariaceae
The Fumariaceae family also contains a notable diversity of isoquinoline alkaloids, including benzo[b]phenanthridines. The following table presents the quantitative data for several alkaloids found in different samples of Fumaria officinalis. Protopine and sanguinarine were identified in all tested extracts, with protopine and chelidonine being the major alkaloids in one of the samples[3].
| Alkaloid | Sample 1 (mg/100 g) | Sample 2 (mg/100 g) | Sample 3 (mg/100 g) |
| Bicuculline | tr. | 8.31 ± 0.06 | tr. |
| Protopine | 258.3 ± 1.98 | 123.38 ± 1.19 | 158.82 ± 1.57 |
| Sanguinarine | Present | Present | Present |
| Chelidonine | 94.13 ± 0.87 | 45.67 ± 0.43 | 67.91 ± 0.65 |
Data sourced from a study by Vlase et al. (2014)[3]. "tr." indicates trace amounts, and "Present" indicates the alkaloid was detected but not quantified in this specific study. A separate study on Fumaria vaillantii and Fumaria asepala also identified protopine and sanguinarine as major alkaloid components[4].
Distribution in Rutaceae and Ranunculaceae
While the presence of this compound alkaloids in the Rutaceae and Ranunculaceae families is documented, comprehensive quantitative data across multiple species is less readily available in the reviewed literature. Further research is needed to fully characterize the distribution and concentration of these alkaloids within these families.
Experimental Protocols
Accurate quantification and isolation of this compound alkaloids are crucial for research and drug development. This section provides an overview of established experimental protocols.
Extraction of this compound Alkaloids
Several methods have been optimized for the extraction of these alkaloids from plant material. The choice of method often depends on the desired scale and efficiency.
2.1.1. Ultrahigh-Pressure Extraction (UHPE) of Sanguinarine and Chelerythrine from Macleaya cordata
-
Plant Material: Dried and powdered aerial parts of Macleaya cordata.
-
Extraction Solvent: 95% Ethanol.
-
Solid-to-Liquid Ratio: 1:30 (g/mL).
-
Extraction Pressure: 200 MPa.
-
Extraction Time: 2 minutes.
-
Procedure:
-
Place the powdered plant material in the extraction vessel.
-
Add the extraction solvent at the specified ratio.
-
Apply the pressure of 200 MPa for 2 minutes.
-
Collect the extract for further purification and analysis.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for the simultaneous separation and quantification of this compound alkaloids.
2.2.1. HPLC Method for Seven Quaternary this compound Alkaloids in Papaveraceae Species [2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Synergi Max-RP C-12 Phenomenex.
-
Mobile Phase:
-
A: Heptanesulfonic acid (0.01 mol/L) with triethanolamine (0.1 mol/L) in redistilled water, pH 2.5.
-
B: Acetonitrile.
-
-
Gradient: 25-60% B over 25 minutes.
-
Detection: 280 nm.
-
Procedure:
-
Prepare standard solutions of the seven alkaloids (sanguinarine, chelerythrine, chelirubine, chelilutine, sanguilutine, sanguirubine, and macarpine) of known concentrations.
-
Prepare the plant extracts as described in the extraction protocols.
-
Inject the standard solutions to create a calibration curve.
-
Inject the plant extracts.
-
Identify and quantify the alkaloids in the extracts by comparing their retention times and peak areas to the calibration curves.
-
Visualization of Key Pathways
Biosynthetic Pathway of Sanguinarine and Chelerythrine
The biosynthesis of sanguinarine and chelerythrine originates from the amino acid L-tyrosine and proceeds through a series of complex enzymatic reactions. A key intermediate in this pathway is (S)-reticuline. The following diagram illustrates the major steps from (S)-reticuline to the final products.
Sanguinarine's Inhibition of the VEGF Signaling Pathway
Sanguinarine has been shown to inhibit angiogenesis, in part by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This pathway is crucial for the formation of new blood vessels. The diagram below illustrates the key components of the VEGF pathway and the points of inhibition by sanguinarine.
Chelerythrine's Inhibition of the Protein Kinase C (PKC) Signaling Pathway
Chelerythrine is a potent inhibitor of Protein Kinase C (PKC), a family of enzymes that play a critical role in various cellular signaling cascades, including cell growth and proliferation. The diagram below depicts a simplified PKC signaling pathway and the inhibitory action of chelerythrine.
This technical guide provides a foundational understanding of the natural occurrence, analysis, and biological interactions of this compound alkaloids. The presented data and protocols are intended to support further research and development in this promising area of natural product science.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC quantification of seven quaternary benzo[c]phenanthridine alkaloids in six species of the family Papaveraceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. "Phytochemical investigation of alkaloid fractions of Fumaria vaillanti" by MONIR MOHSENI, AZRA ATAIE AZIMI et al. [journals.tubitak.gov.tr]
Physicochemical Properties of the Benzo[b]phenanthridine Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[b]phenanthridine scaffold is a crucial heterocyclic core structure found in a variety of biologically active compounds, including several alkaloids with significant pharmacological properties. Understanding the fundamental physicochemical characteristics of this core is paramount for the rational design and development of novel therapeutics. This technical guide provides a comprehensive overview of the key physicochemical properties of the this compound nucleus, detailed experimental protocols for their determination, and an illustrative signaling pathway associated with the biological activity of its derivatives.
Physicochemical Properties
Due to the limited availability of experimental data for the unsubstituted this compound core, this section provides data for structurally related and representative compounds, namely phenanthridine and phenanthridin-6(5H)-one, to offer valuable estimates. Phenanthridine is a structural isomer, while phenanthridin-6(5H)-one introduces a carbonyl group, which significantly influences properties like melting point and solubility. Additionally, computed values for 5,6-dihydrobenzo[i]phenanthridine, a closely related isomer, are included for comparison.
| Property | Phenanthridine | Phenanthridin-6(5H)-one | 5,6-dihydrobenzo[i]phenanthridine (Computed) | This compound Core (Estimate) |
| Molecular Formula | C₁₃H₉N | C₁₃H₉NO | C₁₇H₁₃N | C₁₇H₁₁N |
| Molecular Weight ( g/mol ) | 179.22 | 195.22 | 231.29 | 229.28 |
| Melting Point (°C) | 104-107[1] | 290-292 | N/A | Expected to be a high-melting solid |
| Boiling Point (°C) | 349 at 769 mmHg[2] | N/A | N/A | High |
| Water Solubility | 7.7 µg/mL at pH 7.4[2] | Insoluble | N/A | Very low |
| pKa | 4.61[1] | N/A | N/A | Weakly basic, pKa likely < 5 |
| LogP (Computed) | 3.5 | 2.5 | 4.4 | High |
Note: The estimated properties for the this compound core are based on the trends observed in the related compounds. The addition of the fused benzene ring is expected to increase the molecular weight, melting point, and hydrophobicity (LogP), while decreasing the water solubility. The basicity (pKa) is anticipated to be in a similar range to phenanthridine.
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. The following are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a magnifying lens for observation.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to quickly approach the melting point.
-
The heating rate is then reduced to 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.
-
The melting point is reported as the range T₁ - T₂.
-
-
Purity Indication: A sharp melting range (0.5-2 °C) is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.
Water Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation concentration of the compound in water at a specific temperature.
Methodology:
-
Materials: An excess amount of the solid compound, purified water, a constant temperature shaker bath, and an appropriate analytical method for quantification (e.g., UV-Vis spectroscopy or HPLC).
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of water in a sealed flask.
-
The flask is agitated in a constant temperature shaker bath (e.g., 25 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, the suspension is allowed to stand to allow undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
The concentration of the compound in the clear filtrate is determined using a validated analytical method.
-
The experiment is performed in triplicate to ensure reproducibility.
-
pKa Determination (UV-Vis Spectrophotometry)
Objective: To determine the acid dissociation constant (pKa) of the compound by measuring the change in its UV-Vis absorbance as a function of pH.
Methodology:
-
Principle: The UV-Vis spectrum of an ionizable compound often changes as it transitions between its protonated and deprotonated forms. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be determined.
-
Reagents and Apparatus: A stock solution of the compound, a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12), a calibrated pH meter, and a UV-Vis spectrophotometer.
-
Procedure:
-
A series of solutions are prepared by adding a small, constant volume of the stock solution to a series of buffer solutions of known pH.
-
The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
-
A wavelength (λ_max) where the absorbance difference between the fully protonated and fully deprotonated species is maximal is selected.
-
The absorbance at λ_max is plotted against the pH of the buffer solutions.
-
The resulting sigmoidal curve is analyzed. The pKa is the pH at which the inflection point of the curve occurs, corresponding to the point where the concentrations of the protonated and deprotonated species are equal.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at various points along the curve.
-
Signaling Pathway Visualization
Several this compound derivatives exhibit potent biological activities, often through the induction of apoptosis in cancer cells. One such well-documented pathway involves the generation of reactive oxygen species (ROS) and the subsequent activation of the p38 mitogen-activated protein kinase (MAPK) signaling cascade. The benzo[c]phenanthridine alkaloid, sanguinarine, has been shown to induce apoptosis through this mechanism.[3][4][5][6][7]
Caption: Sanguinarine-induced apoptotic signaling pathway.
Conclusion
The this compound core represents a privileged scaffold in medicinal chemistry. A thorough understanding of its physicochemical properties is fundamental to leveraging its full therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers engaged in the discovery and development of novel this compound-based drugs. Further experimental investigation into the specific properties of the unsubstituted core and its simple derivatives will be invaluable in refining our understanding and predictive models for this important class of compounds.
References
- 1. Phenanthridine - Wikipedia [en.wikipedia.org]
- 2. Phenanthridine | C13H9N | CID 9189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Sanguinarine, a benzophenanthridine alkaloid, induces apoptosis in MDA-MB-231 human breast carcinoma cells through a reactive oxygen species-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 7. Sanguinarine-induced apoptosis: generation of ROS, down-regulation of Bcl-2, c-FLIP, and synergy with TRAIL - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Novel Benzo[b]phenanthridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize novel benzo[b]phenanthridine derivatives. Benzo[b]phenanthridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic properties, including anticancer and antimicrobial activities. Accurate and thorough characterization of these novel molecules is paramount for understanding their structure-activity relationships and advancing their development as potential drug candidates. This document outlines detailed experimental protocols for key spectroscopic techniques, presents quantitative data in a structured format, and visualizes relevant biological pathways and experimental workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of novel this compound derivatives. It provides detailed information about the chemical environment of individual atoms, enabling the determination of the molecular structure, conformation, and intermolecular interactions.
Experimental Protocol for ¹H and ¹³C NMR
A general procedure for obtaining ¹H and ¹³C NMR spectra of novel this compound derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent depends on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR, to ensure adequate signal dispersion.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and carbon signals, perform two-dimensional NMR experiments such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in elucidating the stereochemistry and conformation of the molecule.
-
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard (TMS).
Quantitative NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the this compound core structure. Note that the exact chemical shifts will vary depending on the substitution pattern of the novel derivatives.
Table 1: Representative ¹H NMR Chemical Shifts for the this compound Core
| Proton | Chemical Shift Range (ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 9.5 | d, t, m |
| N-CH₃ | ~4.0 - 5.0 | s |
| O-CH₃ | ~3.8 - 4.2 | s |
| O-CH₂-O | ~6.0 - 6.5 | s |
Table 2: Representative ¹³C NMR Chemical Shifts for the this compound Core
| Carbon | Chemical Shift Range (ppm) |
| Aromatic C | 100 - 160 |
| Aromatic CH | 100 - 135 |
| Quaternary C | 120 - 160 |
| N-CH₃ | ~45 - 55 |
| O-CH₃ | ~55 - 65 |
| O-CH₂-O | ~100 - 105 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of novel this compound derivatives. It also provides valuable structural information through the analysis of fragmentation patterns.
Experimental Protocols for EI-MS and ESI-MS
Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the volatile and thermally stable derivative directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS): [1]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a low concentration (typically in the µM to nM range).
-
Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: Apply a high voltage to the tip of the infusion capillary to generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desolvated and become charged ions.
-
Mass Analysis and Detection: Analyze and detect the ions as described for EI-MS. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer is commonly used to obtain accurate mass measurements, which can be used to determine the elemental composition.[2]
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, perform tandem MS (or MS/MS) experiments. Select the molecular ion of interest, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), and analyze the resulting fragment ions.[3]
Quantitative Mass Spectrometry Data
The following table provides examples of expected mass spectral data for a hypothetical this compound derivative.
Table 3: Example Mass Spectrometry Data for a Substituted this compound
| Ion | m/z (calculated) | m/z (observed) | Fragmentation Pattern |
| [M+H]⁺ | 350.1234 | 350.1230 | - |
| [M-CH₃]⁺ | 335.1001 | 335.0998 | Loss of a methyl group |
| [M-OCH₃]⁺ | 319.0946 | 319.0942 | Loss of a methoxy group |
| [M-CO]⁺ | 322.1283 | 322.1279 | Loss of carbon monoxide |
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are used to study the electronic properties of novel this compound derivatives. These techniques provide information about the electronic transitions within the molecule and can be used to determine properties such as absorption and emission maxima, molar absorptivity, and quantum yield.
Experimental Protocol for UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or dichloromethane). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 in a 1 cm path length cuvette for UV-Vis measurements. For fluorescence measurements, a lower concentration is typically used to avoid inner filter effects.
-
UV-Vis Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Use the pure solvent as a blank for baseline correction.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Determine the optimal excitation wavelength by scanning the excitation spectrum while monitoring the emission at a fixed wavelength (usually the emission maximum).
-
Record the emission spectrum by exciting the sample at its absorption maximum (λ_max).
-
To determine the fluorescence quantum yield (Φ_F), compare the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The following equation can be used: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Quantitative Spectroscopic Data
The electronic absorption and emission properties of this compound derivatives are highly dependent on their specific substitution patterns and the solvent used.
Table 4: Typical UV-Vis and Fluorescence Data for this compound Derivatives
| Derivative | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ_F) |
| Unsubstituted | Ethanol | 250, 320, 350 | 45000, 12000, 8000 | 420 | 0.15 |
| Methoxy-substituted | Dichloromethane | 260, 335, 365 | 50000, 15000, 10000 | 450 | 0.25 |
| Nitro-substituted | Acetonitrile | 270, 350, 410 | 40000, 10000, 5000 | 510 | 0.05 |
Biological Activity and Signaling Pathways
Many phenanthridine derivatives exhibit potent biological activities, often through the induction of apoptosis in cancer cells.[4] Understanding the underlying signaling pathways is crucial for drug development.
Apoptosis Induction Pathway
Novel this compound derivatives can induce apoptosis through the mitochondrial (intrinsic) pathway. This process involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Caption: Mitochondrial-mediated apoptosis pathway induced by this compound derivatives.
Experimental Workflow for Biological Evaluation
The following workflow outlines the key steps in evaluating the biological activity of novel this compound derivatives.
Caption: Experimental workflow for the biological evaluation of novel this compound derivatives.
This guide provides a foundational framework for the spectroscopic characterization and biological evaluation of novel this compound derivatives. Researchers are encouraged to adapt and optimize these protocols based on the specific properties of their compounds and the available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. New nitro-benzo[c]phenanthridine and indolopyridoquinazoline alkaloids from Zanthoxylum atchoum [comptes-rendus.academie-sciences.fr]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer Arsenal of Benzo[b]phenanthridines: A Deep Dive into Their Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Benzo[b]phenanthridine alkaloids, a class of polycyclic aromatic compounds derived from plants, have emerged as promising candidates in the landscape of anticancer drug discovery. Their potent cytotoxic effects against a wide array of cancer cell lines have spurred intensive research into their underlying mechanisms of action. This technical guide provides a comprehensive overview of the core mechanisms by which these alkaloids, with a particular focus on the well-studied compounds sanguinarine and chelerythrine, exert their anticancer effects. We will delve into the intricate signaling pathways they modulate, present quantitative data on their efficacy, and provide detailed experimental protocols for key assays used in their evaluation.
Core Mechanisms of Anticancer Activity
The anticancer activity of this compound alkaloids is multifaceted, primarily culminating in the induction of programmed cell death (apoptosis) and the arrest of the cell cycle in cancer cells. These effects are orchestrated through a complex interplay of signaling pathways, including the generation of reactive oxygen species (ROS), modulation of pro- and anti-apoptotic proteins, and inhibition of key survival pathways.
Induction of Apoptosis via the Mitochondrial Pathway
A central mechanism of action for this compound alkaloids is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This is often initiated by an increase in intracellular ROS, which leads to a decrease in the mitochondrial membrane potential.[1] This disruption of the mitochondrial integrity triggers the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.
Once in the cytoplasm, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9. Activated caspase-9 then initiates a cascade of executioner caspases, including caspase-3 and -7, which are responsible for the cleavage of cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][3][4]
Benzo[b]phenanthridines also modulate the balance of the Bcl-2 family of proteins, which are key regulators of the mitochondrial apoptotic pathway. These alkaloids have been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins like Bax.[2][5][6] This shift in the Bax/Bcl-2 ratio further promotes the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.
Inhibition of Pro-Survival Signaling Pathways
Beyond directly triggering apoptosis, this compound alkaloids also inhibit key signaling pathways that are crucial for cancer cell survival and proliferation.
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes tumor growth, survival, and metastasis. Sanguinarine has been shown to inhibit the phosphorylation of STAT3, thereby preventing its activation and downstream signaling.[7] This inhibition leads to the downregulation of STAT3 target genes involved in cell survival and proliferation.
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is another transcription factor that plays a pivotal role in inflammation, immunity, and cancer. Constitutive NF-κB activation is a hallmark of many cancers, where it promotes cell survival by upregulating anti-apoptotic genes. Sanguinarine has been demonstrated to inhibit the activation of NF-κB, which contributes to its pro-apoptotic effects.[5]
-
Protein Kinase C (PKC): Chelerythrine is a known inhibitor of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways, including cell proliferation and survival. By inhibiting PKC, chelerythrine can disrupt these pro-survival signals, contributing to its anticancer activity.[8]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound alkaloids can also cause cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[9] This prevents cancer cells from progressing through the cell cycle and dividing, thereby inhibiting tumor growth. For instance, sanguinarine has been reported to cause an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis-related DNA fragmentation.[5]
Quantitative Data on Anticancer Activity
The cytotoxic and pro-apoptotic effects of this compound alkaloids have been quantified in numerous studies across a wide range of cancer cell lines. The following tables summarize some of the key quantitative data.
Table 1: IC50 Values of Sanguinarine and Chelerythrine in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sanguinarine | HeLa | Cervical Cancer | 2.62 ± 0.21 | [5] |
| Sanguinarine | SiHa | Cervical Cancer | 3.07 ± 0.23 | [5] |
| Sanguinarine | A375 | Melanoma | 0.11 | [10] |
| Sanguinarine | SK-MEL-3 | Melanoma | 0.54 | [10] |
| Sanguinarine | SAS | Oral Squamous Cell Carcinoma | 0.75-1.0 | [11] |
| Sanguinarine | NCI-N87 | Gastric Cancer | 1.46 | [12] |
| Chelerythrine | HL-60 | Promyelocytic Leukemia | 2.6 | [4] |
| Chelerythrine | A375 | Melanoma | 0.23 | [10] |
| Chelerythrine | SK-MEL-3 | Melanoma | 0.14 | [10] |
| Chelerythrine | G-361 | Melanoma | 0.46 | [10] |
| Chelerythrine | NCI-N87 | Gastric Cancer | 3.81 | [12] |
| Chelerythrine | HEK-293 | Renal Cancer | ~5-10 | [2] |
| Chelerythrine | SW-839 | Renal Cancer | ~5-10 | [2] |
| Chelerythrine | MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | [13] |
| Chelerythrine | BT-549 | Triple-Negative Breast Cancer | Not specified | [13] |
| Chelerythrine | HCC1937 | Triple-Negative Breast Cancer | Not specified | [13] |
| Chelerythrine | MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | [13] |
Table 2: Quantitative Apoptosis Data for Sanguinarine and Chelerythrine
| Compound | Cell Line | Treatment | Apoptotic Cells (%) | Key Findings | Reference |
| Sanguinarine | HeLa | 2.5 µM | 59.7 (sub-G1) | Significant increase in sub-G1 population. | [5] |
| Sanguinarine | SiHa | 2.5 µM | 41.7 (sub-G1) | Dose-dependent increase in sub-G1 phase. | [5] |
| Sanguinarine | HLE B-3 | 2 µM for 24h | 30.00 ± 2.36 | Increased apoptosis compared to control (7.67 ± 0.98%). | [1] |
| Sanguinarine | K562 | Low concentration | Not specified | Increased Bax expression and caspase-3 activation. | [6] |
| Chelerythrine | HEK-293 | 5 µM for 24h | 21.80 | Dose-dependent increase in apoptosis. | [2] |
| Chelerythrine | HEK-293 | 10 µM for 24h | 31.93 | Downregulation of Bcl-2, upregulation of Bax. | [2] |
| Chelerythrine | SW-839 | 5 µM for 24h | 8.02 | Cleavage of caspase-3 and PARP. | [2] |
| Chelerythrine | SW-839 | 10 µM for 24h | 17.00 | Dose-dependent increase in apoptosis. | [2] |
| Chelerythrine | HepG2 | 10 µM for 24h | 27.4 | Increased apoptotic rate compared to control. | [14] |
| Chelerythrine | MDA-MB-231 | Not specified | 67.8 | Selective induction of apoptosis in TNBC cells. | [13] |
| Chelerythrine | BT-549 | Not specified | 51.0 | Selective induction of apoptosis in TNBC cells. | [13] |
| Chelerythrine | HCC1937 | Not specified | 22.2 | Selective induction of apoptosis in TNBC cells. | [13] |
| Chelerythrine | MDA-MB-468 | Not specified | 35.3 | Selective induction of apoptosis in TNBC cells. | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound alkaloids.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the this compound alkaloid (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method quantifies the percentage of apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the this compound alkaloid for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Protocol:
-
Protein Extraction: Treat cells with the this compound alkaloid, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, p-STAT3, STAT3, p-NF-κB, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the generation of ROS within the cells.
Protocol:
-
Cell Treatment: Seed cells and treat with the this compound alkaloid for the desired time.
-
Staining: Incubate the cells with a fluorescent probe for ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), in the dark.
-
Analysis: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.[15]
Conclusion
This compound alkaloids represent a promising class of natural compounds with potent anticancer activity. Their mechanism of action is complex and involves the induction of apoptosis through the mitochondrial pathway, the inhibition of critical pro-survival signaling pathways like STAT3 and NF-κB, and the induction of cell cycle arrest. The quantitative data presented in this guide highlight their efficacy across a range of cancer cell types. The detailed experimental protocols provided will serve as a valuable resource for researchers investigating the therapeutic potential of these and other natural products in the fight against cancer. Further research is warranted to fully elucidate the intricate molecular targets of these compounds and to translate their promising preclinical activity into effective clinical therapies.
References
- 1. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelerythrine chloride induces apoptosis in renal cancer HEK-293 and SW-839 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelerythrin activates caspase-8, downregulates FLIP long and short, and overcomes resistance to tumour necrosis factor-related apoptosis-inducing ligand in KG1a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chelerythrine and dihydrochelerythrine induce G1 phase arrest and bimodal cell death in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Role of Bcl-2 family proteins and caspase-3 in sanguinarine-induced bimodal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 호스팅 기간 만료 [x-y.net]
- 8. Chelerythrine rapidly induces apoptosis through generation of reactive oxygen species in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of anticancer activities of benzo[c]phenanthridine alkaloid sanguinarine in oral squamous cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Chelerythrine-Induced Apoptotic Cell Death in HepG2 Cells Involves the Inhibition of Akt Pathway and the Activation of Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chelerythrine induced cell death through ROS-dependent ER stress in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Cutting Edge of Cancer Research: A Technical Guide to the Structure-Activity Relationship of Benzo[b]phenanthridine Analogs
For Immediate Release
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of benzo[b]phenanthridine analogs, a class of compounds with significant potential in the development of novel anticancer therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of how chemical structure modifications influence biological activity, detailed experimental protocols for key assays, and a summary of the underlying mechanisms of action.
Introduction: The Therapeutic Promise of Benzo[b]phenanthridines
This compound alkaloids and their synthetic analogs have garnered considerable attention in medicinal chemistry due to their potent cytotoxic effects against a range of cancer cell lines. These compounds exert their anticancer activity primarily through the inhibition of DNA topoisomerases and the induction of apoptosis (programmed cell death). Understanding the relationship between the chemical structure of these analogs and their biological function is paramount for the rational design of more effective and selective anticancer agents. This guide synthesizes current knowledge to aid in these drug discovery efforts.
Core Structure-Activity Relationships
The biological activity of this compound analogs is intricately linked to their molecular architecture. Key structural features that govern their efficacy include:
-
The Planar Aromatic System: The extended, planar tetracyclic ring system is crucial for intercalation into DNA, a primary mechanism of action for many of these compounds.
-
Substituents on the Rings: The nature and position of substituent groups on the aromatic rings significantly modulate cytotoxicity. Electron-donating or -withdrawing groups, as well as heterocyclic rings, can influence the electronic properties of the molecule, its ability to interact with biological targets, and its pharmacokinetic properties.
-
The Nitrogen Atom: The presence and quaternization of the nitrogen atom in the phenanthridine core can be critical for activity. A cationic quaternary nitrogen may enhance interactions with the negatively charged phosphate backbone of DNA.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of various this compound analogs have been evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| 5,12-dihydrobenzo[b]phenazine-6,11-dione | H460 (Lung Carcinoma) | 16.25 | [1] |
| Chloro-substituted benzo[b]naphtho[1,2-h][2][3]naphthyridine (9b) | MCF7 (Breast Cancer) | 5.93 | [4] |
| Chloro-substituted benzo[b]naphtho[1,2-h][2][3]naphthyridine (9b) | K562 (Leukemia) | 7.01 | [4] |
| Chloro-substituted benzo[b]naphtho[1,2-h][2][3]naphthyridine (9b) | Hep-G2 (Liver Cancer) | 6.81 | [4] |
Table 1: Cytotoxicity (IC50) of selected this compound analogs against various cancer cell lines.
Mechanism of Action: Unraveling the Pathways to Cell Death
The primary mechanisms by which this compound analogs induce cancer cell death are through the inhibition of topoisomerases and the activation of the apoptotic signaling cascade.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. This compound analogs can interfere with the function of both topoisomerase I and topoisomerase II. By stabilizing the transient DNA-enzyme cleavage complex, these compounds lead to the accumulation of DNA strand breaks, which triggers a DNA damage response and ultimately apoptosis.
Induction of Apoptosis
Apoptosis is a tightly regulated process of programmed cell death that is essential for normal tissue development and homeostasis. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. This compound analogs can reactivate this process through the intrinsic (mitochondrial) pathway. Key events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[5][6] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of a cascade of caspases, the executioners of apoptosis.[5][7][8]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., H460, MCF-7, K562, Hep-G2)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound analog stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound analogs and incubate for 48-72 hours. A vehicle control (DMSO) should be included.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150-200 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase I, which relaxes supercoiled plasmid DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
This compound analog stock solutions
-
Loading dye
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Set up reaction mixtures containing supercoiled DNA, assay buffer, and various concentrations of the this compound analog.
-
Add Topoisomerase I to initiate the reaction and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding loading dye containing SDS.
-
Separate the relaxed and supercoiled DNA forms by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control without the inhibitor.
Synthesis of this compound Analogs
A variety of synthetic routes have been developed for the preparation of this compound derivatives. A common strategy involves the construction of the tetracyclic core through multi-step sequences. One such approach is the reaction of 2,3-dichloro-1,4-naphthoquinone with arylamines or phenylenediamines to form intermediate benzo[b]phenazine-6,11-diones.[1]
Conclusion and Future Directions
The structure-activity relationships of this compound analogs provide a valuable framework for the design of novel anticancer agents. The core tetracyclic structure, coupled with specific substitutions, offers a versatile scaffold for optimizing cytotoxic potency and selectivity. The primary mechanisms of action, topoisomerase inhibition and induction of apoptosis, are well-established hallmarks of effective cancer chemotherapy. Future research should focus on the synthesis and evaluation of new analogs with improved pharmacological profiles, including enhanced solubility, reduced toxicity to normal cells, and improved in vivo efficacy. Further elucidation of the specific molecular interactions with their biological targets will also be crucial for the development of the next generation of this compound-based cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ijper.org [ijper.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Bcl-2 overexpression blocks caspase activation and downstream apoptotic events instigated by photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In Vitro Cytotoxicity of Synthetic Benzo[b]phenanthridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of synthetic benzo[b]phenanthridine compounds. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the methodologies used to assess the cytotoxic effects of these compounds, the quantitative data from relevant studies, and the underlying molecular mechanisms of action.
Introduction to Benzo[b]phenanthridines and Their Cytotoxic Potential
This compound alkaloids are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Synthetic derivatives of this scaffold are being extensively explored for their potential as anticancer agents. A key aspect of this exploration is the evaluation of their in vitro cytotoxicity, which provides crucial initial data on their efficacy and selectivity against cancer cells. This guide will delve into the experimental protocols, cytotoxicity data, and cellular signaling pathways associated with these promising compounds.
Quantitative Cytotoxicity Data
The cytotoxic activity of synthetic this compound derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following table summarizes the IC50 values for selected synthetic this compound and related compounds from various studies.
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 5,12-dihydrobenzo[b]phenazine-6,11-dione | H460 (Lung Carcinoma) | Not Specified | 16.25 | [1] |
| 3-chloro-2-(2-pyridylamino)-1,4-naphthoquinone | H460 (Lung Carcinoma) | Not Specified | 9.90 | [1] |
| Compound 8a | MCF-7 (Breast Carcinoma) | Not Specified | 0.28 ± 0.08 | [2] |
| Sanguinarine (SA) | MCF-7 (Breast Carcinoma) | Not Specified | 1.77 ± 0.06 | [2] |
| Compound 8m | HepG2 (Liver Carcinoma) | Not Specified | 0.39 ± 0.08 | [2] |
| Sanguinarine (SA) | HepG2 (Liver Carcinoma) | Not Specified | 3.49 ± 0.41 | [2] |
| Benzo[c]phenanthridine derivative (BPD)-6 | THP-1 (Macrophage) | Not Specified | 43 | [3] |
| Benzo[c]phenanthridine derivative (BPD)-9 | THP-1 (Macrophage) | Not Specified | 15 | [3] |
| Chelerythrine | MDA-MB-231 (Breast Cancer) | MTS Assay | 3.616 ± 0.51 | [4] |
| Dihydrochelerythrine | MDA-MB-231 (Breast Cancer) | MTS Assay | 24.14 ± 5.24 | [4] |
Detailed Experimental Protocols
The assessment of in vitro cytotoxicity involves a series of well-established experimental protocols. These assays are crucial for determining the efficacy and mechanism of action of novel synthetic compounds.
Cell Viability and Cytotoxicity Assays
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Principle: The conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases of viable cells is the basis of this assay.[5] The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[7]
-
Treat the cells with various concentrations of the synthetic this compound compounds (e.g., 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., 0.5% DMSO).[7] Incubate for a specified period (e.g., 24 or 48 hours).[7]
-
After the incubation period, carefully aspirate the culture medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours.
-
Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at 570 nm or 590 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to correct for background absorbance.
-
-
Protocol for Suspension Cells:
-
Centrifuge the microplate containing suspension cells to pellet them.
-
Carefully aspirate the supernatant.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Resuspend the cell pellet in the MTT solution and incubate for 2-4 hours at 37°C.
-
Centrifuge the plate to pellet the cells with formazan crystals.
-
Aspirate the supernatant and add 100-150 µL of a solubilization solvent.
-
Gently pipette to dissolve the formazan crystals and measure the absorbance as described for adherent cells.
-
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which cytotoxic compounds kill cancer cells.
3.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is widely used for the detection of early and late-stage apoptosis.[8]
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection.[2][8] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[2]
-
Protocol:
-
Induce apoptosis in cells by treating them with the synthetic this compound compounds for a specified time.[9]
-
Collect 1-5 x 10^5 cells by centrifugation.[9]
-
Wash the cells once with cold 1X PBS.[9]
-
Resuspend the cells in 1X Binding Buffer.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[9]
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[9][10]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
-
Interpretation of Results:
3.2.2. Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic cascade.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against apoptosis markers such as cleaved caspases (e.g., caspase-3, -7, -9) and PARP, as well as members of the Bcl-2 family (e.g., Bax, Bcl-2).[11] A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
-
Protocol:
-
Sample Preparation:
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) to prevent non-specific antibody binding.[12]
-
Incubate the membrane with a primary antibody specific to the target apoptotic protein overnight at 4°C.[12]
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP or a fluorescent dye.[12]
-
-
Detection:
-
Detect the signal using a chemiluminescent substrate or by fluorescence imaging.[12]
-
-
Cell Cycle Analysis
Cytotoxic compounds can exert their effects by arresting the cell cycle at specific phases.
-
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13] Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI) or DAPI.[14] The fluorescence intensity of the stained cells is directly proportional to their DNA content.[13]
-
Protocol:
-
Treat cells with the synthetic compounds for a defined period.
-
Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.
-
Wash the cells with PBS and treat with RNase to remove RNA.
-
Stain the cells with a DNA-binding dye like propidium iodide.
-
Analyze the stained cells using a flow cytometer.
-
-
Interpretation of Results: A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.[14] Changes in the percentage of cells in each phase after treatment indicate a cell cycle arrest.
Signaling Pathways and Experimental Workflows
Signaling Pathway Visualization
Many synthetic this compound compounds induce apoptosis through the modulation of key signaling pathways. The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer.[15][16] Inhibition of this pathway can lead to apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of benzo[b]phenanthridines.
Experimental Workflow Visualization
The in vitro evaluation of cytotoxic compounds typically follows a standardized workflow to ensure comprehensive and reproducible data.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Conclusion
The in vitro evaluation of synthetic this compound compounds is a critical first step in the drug discovery and development process. The methodologies outlined in this guide provide a robust framework for assessing the cytotoxic potential and elucidating the mechanisms of action of these promising therapeutic agents. The presented data highlights the significant cytotoxic activity of several this compound derivatives against various cancer cell lines, underscoring the potential of this chemical scaffold in the development of novel anticancer drugs. Further investigation into their structure-activity relationships and in vivo efficacy is warranted.
References
- 1. bds.berkeley.edu [bds.berkeley.edu]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. bosterbio.com [bosterbio.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Benzo[b]phenanthridine Derivatives as Potential Topoisomerase Inhibitors: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[b]phenanthridine derivatives represent a promising class of compounds with significant potential as topoisomerase inhibitors for anticancer therapy. Topoisomerases are essential enzymes that modulate DNA topology, playing a critical role in replication, transcription, and chromosome segregation. Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells. This technical guide provides an in-depth overview of this compound derivatives as topoisomerase inhibitors, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Quantitative data on their inhibitory and cytotoxic activities are presented in structured tables, and key experimental workflows and signaling pathways are visualized to facilitate a comprehensive understanding of this important class of potential therapeutic agents.
Introduction to Topoisomerase Inhibition
DNA topoisomerases are nuclear enzymes that resolve topological problems in DNA by catalyzing the cleavage and re-ligation of DNA strands.[1] There are two main types of topoisomerases in eukaryotic cells:
-
Topoisomerase I (Top1): Creates transient single-strand breaks in DNA to relax supercoiling.[1]
-
Topoisomerase II (Top2): Induces transient double-strand breaks to decatenate intertwined DNA molecules.[1]
Many established anticancer drugs function by targeting these enzymes.[2] Topoisomerase inhibitors can be broadly classified into two categories:
-
Topoisomerase Poisons: These agents, which include many this compound derivatives, stabilize the covalent intermediate complex between the topoisomerase and DNA (the cleavage complex).[2][3] This prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA breaks when the replication fork collides with these complexes.[2][3]
-
Catalytic Inhibitors: These compounds interfere with the enzymatic activity of topoisomerases without stabilizing the cleavage complex.[3]
The stabilization of the cleavage complex by topoisomerase poisons is a key mechanism for their cytotoxic effects against cancer cells.[3]
This compound Derivatives as Topoisomerase Inhibitors
Benzo[b]phenanthridines are a class of tetracyclic aromatic alkaloids that have demonstrated a range of biological activities, including antimicrobial and anticancer effects. Their planar structure allows them to intercalate into DNA and interact with the topoisomerase-DNA complex. Certain derivatives of the related benzo[c]phenanthridine and benzo[i]phenanthridine ring systems have been shown to be potent inhibitors of both Topoisomerase I and Topoisomerase II.[4][5] Some compounds exhibit dual inhibitory activity, which can be advantageous in overcoming drug resistance mechanisms.[5]
Mechanism of Action
The primary mechanism of action for many this compound derivatives as anticancer agents is the poisoning of topoisomerases. This leads to the stabilization of the topoisomerase-DNA cleavage complex, resulting in DNA damage and the activation of downstream signaling pathways that culminate in apoptosis.[3][6]
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on their substitution patterns. Modifications to the A, B, C, and D rings can significantly influence their potency as topoisomerase inhibitors and their cytotoxicity. For instance, in the related benzo[i]phenanthridine series, substitutions at the 11-position have been shown to yield compounds with considerable cytotoxicity, with IC50 values in the nanomolar range.[7] Similarly, for benzo[c]phenanthridines, the nature and position of substituents have been shown to be critical for their topoisomerase I inhibitory activity.[8]
Quantitative Data on Inhibitory and Cytotoxic Activity
The following tables summarize the inhibitory and cytotoxic activities of representative benzo[b]phenanthridinone and related phenanthridine derivatives. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
Table 1: Topoisomerase I Inhibitory Activity of Benzo[b]phenanthridinone Derivatives
| Compound | Substitution | Top1 Inhibition (Relative to Camptothecin at 1 µM) |
| 12 | 12-substituted | +++ |
| 38 | 11-substituted | +++ |
Activity scoring: +++ (75-95% activity of CPT), ++ (50-75%), + (20-50%), 0/+ (<20%), 0 (no inhibition).
Table 2: Cytotoxicity of Benzo[b]phenanthridinone and Benzo[i]phenanthridine Derivatives
| Compound | Derivative Class | Cell Line | GI50 / IC50 (µM) |
| 38 | Benzo[b]phenanthridinone | HCT-116 | 0.25 |
| P8-D6 | Aza-Analogous Benzo[c]phenanthridine | NCI-60 Average | 0.049 |
| 11-aminoalkyl derivative | Benzo[i]phenanthridine | RPMI8402 | 0.02 - 0.12 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE Buffer
-
Ethidium Bromide or other DNA stain
-
Chloroform/isoamyl alcohol (24:1)
Procedure:
-
Prepare a reaction mixture containing 1x Topoisomerase I Assay Buffer and supercoiled plasmid DNA (e.g., 200 ng) in a final volume of 20 µL.
-
Add the test compound at various concentrations. Include a solvent control.
-
Initiate the reaction by adding a predetermined amount of Topoisomerase I enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.
-
(Optional) Extract with chloroform/isoamyl alcohol to remove the compound.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in 1x TAE buffer.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
The inhibition of relaxation is observed as the persistence of the supercoiled DNA band.
Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.
Materials:
-
Kinetoplast DNA (kDNA)
-
Human Topoisomerase II
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 300 µg/mL BSA)
-
10 mM ATP
-
Test compound
-
5x Stop Buffer/Loading Dye
-
Agarose
-
TAE Buffer
-
Ethidium Bromide
Procedure:
-
Prepare a reaction mixture containing 1x Topoisomerase II Assay Buffer, kDNA (e.g., 200 ng), and 1 mM ATP in a final volume of 20 µL.
-
Add the test compound at various concentrations.
-
Start the reaction by adding Topoisomerase II enzyme.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction with 5x Stop Buffer/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis and visualize as described for the Topoisomerase I assay.
-
Inhibition is indicated by the persistence of the catenated kDNA in the well, as opposed to the release of decatenated mini-circles.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of a compound.
Materials:
-
Cancer cell line(s) of interest
-
Cell culture medium and supplements
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 value (the concentration that inhibits cell growth by 50%) is determined.
In Vivo Complex of Enzyme (ICE) Bioassay
The ICE bioassay is used to detect the stabilization of topoisomerase-DNA cleavage complexes within cells.
Materials:
-
Cultured cells
-
Test compound and positive control (e.g., camptothecin for Top1, etoposide for Top2)
-
Lysis buffer (e.g., containing 1% Sarkosyl)
-
Cesium chloride (CsCl) for density gradient centrifugation
-
Antibodies specific for Topoisomerase I or II
-
Immunoblotting reagents
Procedure:
-
Treat cultured cells with the test compound for a short period (e.g., 30-60 minutes).
-
Lyse the cells with a detergent-containing buffer to trap the covalent topoisomerase-DNA complexes.
-
Shear the genomic DNA.
-
Separate the DNA-protein complexes from free protein by CsCl density gradient ultracentrifugation.
-
Fractionate the gradient and detect the DNA-containing fractions.
-
Use slot-blotting or immunoblotting with specific antibodies to detect the amount of topoisomerase covalently bound to the DNA in each fraction.
-
An increase in the amount of topoisomerase in the DNA fractions compared to the untreated control indicates stabilization of the cleavage complex.[5]
Visualizing Workflows and Signaling Pathways
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and characterization of potential this compound-based topoisomerase inhibitors.
Caption: Workflow for screening topoisomerase inhibitors.
Signaling Pathway of Topoisomerase Inhibition
This diagram depicts the signaling cascade initiated by the stabilization of the topoisomerase-DNA cleavage complex by a this compound derivative.
Caption: Topoisomerase inhibitor-induced signaling pathway.
Conclusion
This compound derivatives continue to be a focal point of research in the quest for novel and effective anticancer agents. Their ability to act as topoisomerase poisons provides a clear and potent mechanism for inducing cancer cell death. The methodologies outlined in this guide provide a robust framework for the continued investigation and development of these compounds. Future work will likely focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as exploring their efficacy in combination therapies to overcome drug resistance. The comprehensive approach of integrating enzymatic assays, cellular cytotoxicity studies, and mechanistic investigations will be crucial in translating the promise of this compound derivatives into clinical applications.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Aza-Analogous Benzo[c]phenanthridine P8-D6 Acts as a Dual Topoisomerase I and II Poison, thus Exhibiting Potent Genotoxic Properties [mdpi.com]
- 4. Substituted benzo[i]phenanthridines as mammalian topoisomerase-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Aza-Analogous Benzo[c]phenanthridine P8-D6 Acts as a Dual Topoisomerase I and II Poison, thus Exhibiting Potent Genotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of topoisomerase IIα and induction of DNA damage in cholangiocarcinoma cells by altholactone and its halogenated benzoate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 11-Substituted 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine derivatives as novel topoisomerase I-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QSAR modeling on benzo[c]phenanthridine analogues as topoisomerase I inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Therapeutic Potential of Benzo[b]phenanthridine in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. The complex multifactorial nature of these disorders, characterized by protein misfolding, oxidative stress, neuroinflammation, and neuronal loss, necessitates the exploration of novel therapeutic scaffolds. This technical guide delves into the therapeutic potential of the benzo[b]phenanthridine core structure in the context of neurodegenerative diseases. While direct research on this compound is nascent, this document synthesizes findings from closely related benzo[c]phenanthridine alkaloids and outlines a comprehensive strategy for the evaluation of novel this compound derivatives. We provide detailed experimental protocols for key assays, including acetylcholinesterase inhibition, amyloid-beta and tau aggregation, and propose signaling pathways for investigation. Furthermore, this guide includes quantitative data from related compounds and presents logical workflows and signaling pathway diagrams using the Graphviz DOT language to facilitate future research and development in this promising area.
Introduction: The Case for Benzo[b]phenanthridines
The phenanthridine scaffold is a component of numerous biologically active natural products and synthetic compounds. Within this class, benzo[c]phenanthridine alkaloids, such as sanguinarine and chelerythrine, have demonstrated a range of activities relevant to neurodegeneration, including anti-inflammatory and antioxidant properties, and the ability to modulate the aggregation of amyloid-beta (Aβ) peptides.[1][2] These findings provide a strong rationale for investigating the isomeric this compound core as a novel scaffold for the development of therapeutics for neurodegenerative diseases.
This guide will explore the known neuroprotective-relevant activities of related compounds and propose a systematic approach to unlock the therapeutic potential of novel this compound derivatives.
Quantitative Data from Related Benzo[c]phenanthridine Alkaloids
To establish a baseline for the potential efficacy of benzo[b]phenanthridines, it is instructive to review the quantitative data available for the extensively studied benzo[c]phenanthridine alkaloids.
| Compound | Target/Assay | Result | Reference |
| Sanguinarine | Aβ1–42 Aggregation (ThT Assay) | ~40% reduction in ThT fluorescence | [1] |
| Chelerythrine | Aβ1–42 Aggregation (ThT Assay) | ~40% reduction in ThT fluorescence | [1] |
| Decarine | Superoxide Anion Generation (fMLP/CB-induced in human neutrophils) | IC50 ≤ 4.79 µg/mL | [3] |
| (+)-Episesamin | Superoxide Anion Generation (fMLP/CB-induced in human neutrophils) | IC50 ≤ 4.79 µg/mL | [3] |
| Xanthyletin | Superoxide Anion Generation (fMLP/CB-induced in human neutrophils) | IC50 ≤ 4.79 µg/mL | [3] |
| Decarine | Elastase Release (fMLP/CB-induced in human neutrophils) | IC50 ≤ 5.48 µg/mL | [3] |
| (+)-Episesamin | Elastase Release (fMLP/CB-induced in human neutrophils) | IC50 ≤ 5.48 µg/mL | [3] |
| Xanthyletin | Elastase Release (fMLP/CB-induced in human neutrophils) | IC50 ≤ 5.48 µg/mL | [3] |
Proposed Experimental Evaluation of this compound Derivatives
A systematic evaluation of novel this compound derivatives is required to determine their therapeutic potential. The following section details the experimental protocols for key in vitro assays relevant to the pathology of major neurodegenerative diseases.
Acetylcholinesterase Inhibition Assay
Rationale: Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.
Methodology: Ellman's Method
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
Acetylthiocholine Iodide (ATCI) substrate solution (15 mM in buffer).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in buffer).
-
AChE enzyme solution (from electric eel or human recombinant).
-
Test this compound compounds and positive control (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the test compound solution.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of AChE solution and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of ATCI substrate solution.
-
Immediately add 10 µL of DTNB solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Amyloid-Beta Aggregation Assay
Rationale: The aggregation of amyloid-beta peptides into oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease.
Methodology: Thioflavin T (ThT) Fluorescence Assay
-
Reagent Preparation:
-
Aβ1-42 peptide, pre-treated to ensure a monomeric state (e.g., dissolution in hexafluoroisopropanol followed by lyophilization and resuspension in a suitable buffer like PBS).
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water).
-
Assay buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4).
-
Test this compound compounds and positive control (e.g., Curcumin) at various concentrations.
-
-
Assay Procedure (96-well black plate, clear bottom):
-
To each well, add Aβ1-42 solution to a final concentration of 10 µM.
-
Add the test compound to the desired final concentration.
-
Add ThT to a final concentration of 10 µM.
-
Incubate the plate at 37°C with continuous gentle shaking.
-
Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to obtain aggregation kinetics curves.
-
Compare the lag time and the maximum fluorescence intensity in the presence of test compounds to the vehicle control.
-
Calculate the percentage of inhibition of aggregation at a specific time point.
-
Tau Protein Aggregation Assay
Rationale: The hyperphosphorylation and subsequent aggregation of the microtubule-associated protein tau into neurofibrillary tangles is another key hallmark of Alzheimer's disease and other tauopathies.
Methodology: In Vitro Tau Aggregation Assay
-
Reagent Preparation:
-
Recombinant full-length human tau protein (h-tau40).
-
Aggregation inducer (e.g., heparin or arachidonic acid).
-
Thioflavin S (ThS) or Thioflavin T (ThT) for fluorescence detection.
-
Assay buffer (e.g., PBS with DTT).
-
Test this compound compounds and a positive control (e.g., Methylene Blue) at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add tau protein to a final concentration of 2 µM.
-
Add the test compound at the desired concentration.
-
Induce aggregation by adding heparin to a final concentration of 0.2 µM.
-
Incubate at 37°C for an extended period (e.g., up to 72 hours).
-
At selected time points, add ThS or ThT to a final concentration of 10 µM.
-
Measure fluorescence (excitation ~440 nm, emission ~521 nm for ThS).
-
-
Data Analysis:
-
Plot fluorescence intensity against time to monitor aggregation.
-
Determine the extent of aggregation inhibition by comparing the fluorescence signals of compound-treated samples to the vehicle control.
-
Proposed Signaling Pathways for Investigation
The neuroprotective effects of novel compounds often converge on key intracellular signaling pathways that regulate cell survival, inflammation, and oxidative stress responses. Based on the known activities of related heterocyclic compounds, we propose the investigation of the following pathways for their potential modulation by this compound derivatives.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of neuronal survival and is often dysregulated in neurodegenerative diseases. Activation of this pathway can protect neurons from apoptotic cell death.
Caption: Proposed modulation of the PI3K/Akt signaling pathway by this compound.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in neuronal plasticity, learning, and memory. Its dysregulation is implicated in neurodegenerative processes.
Caption: Potential influence of this compound on the MAPK/ERK signaling cascade.
Nrf2-ARE Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Upregulation of this pathway can mitigate oxidative damage in neurodegenerative diseases.
Caption: Hypothesized activation of the Nrf2-ARE pathway by this compound.
Experimental Workflow for Screening this compound Derivatives
A logical and efficient workflow is crucial for the successful screening and identification of lead compounds.
Caption: A streamlined workflow for the discovery of neuroprotective benzo[b]phenanthridines.
Conclusion and Future Directions
The this compound scaffold represents an under-explored yet promising area for the discovery of novel therapeutics for neurodegenerative diseases. Drawing on the established anti-inflammatory, antioxidant, and anti-amyloidogenic properties of the related benzo[c]phenanthridine alkaloids, this guide provides a comprehensive framework for the systematic evaluation of novel this compound derivatives. The detailed experimental protocols and proposed signaling pathways offer a clear roadmap for researchers to investigate the neuroprotective potential of this compound class. Future efforts should focus on the synthesis of diverse this compound libraries and their rigorous evaluation using the outlined workflow. Successful identification of lead compounds will pave the way for in vivo studies in animal models of neurodegeneration, with the ultimate goal of developing novel and effective treatments for these devastating diseases.
References
From Folk Remedies to Modern Pharmacology: A Technical Guide to the History and Discovery of Benzo[b]phenanthridine Alkaloids
Introduction
Benzo[b]phenanthridine alkaloids are a class of isoquinoline alkaloids characterized by a tetracyclic aromatic ring system. These compounds are predominantly found in a few plant families, most notably the Papaveraceae (Poppy family), and are responsible for the vibrant red or orange sap of plants like Bloodroot (Sanguinaria canadensis) and Greater Celandine (Chelidonium majus). For centuries, these plants have been mainstays in various traditional medicine systems across the globe. The journey of their active principles, from crude plant extracts used in folk remedies to highly purified compounds studied in modern laboratories, represents a classic narrative of natural product drug discovery. This guide provides a technical overview of their ethnobotanical roots, the scientific timeline of their discovery, the experimental methods used for their isolation, and their interaction with key biological pathways.
Historical Roots in Traditional Medicine
The use of plants containing this compound alkaloids is well-documented in the traditional medicine of North America, Europe, and Asia. The potent biological activities of these plants made them effective remedies for a wide range of ailments.
-
Sanguinaria canadensis (Bloodroot): Native to eastern North America, Bloodroot was extensively used by various Native American tribes.[1][2] The reddish latex from the rhizome was employed as a body paint, a dye, and a powerful medicine. Traditional applications included treatments for respiratory conditions such as asthma, bronchitis, and influenza.[2][3] It was also used as an emetic, for gastrointestinal issues, and topically as an escharotic to treat skin conditions, including warts and skin cancer.[1][3]
-
Chelidonium majus (Greater Celandine): This plant has a long history in European and Asian folk medicine, dating back to antiquity.[4] Its most common traditional use was the topical application of its yellow-orange latex to remove warts and other skin protuberances.[4][5] Internally, it was used to treat a variety of conditions including liver and gallbladder disorders, jaundice, gastrointestinal complaints, and infections.[4][5][6]
Table 1: Summary of Traditional Uses of Key Source Plants
| Plant Species | Traditional System | Common Uses |
| Sanguinaria canadensis | Native American Medicine | Respiratory ailments (asthma, bronchitis), skin conditions (warts, skin cancer), emetic, dye.[1][2][3] |
| Chelidonium majus | European & Asian Folk Medicine | Warts and skin diseases, liver and gallbladder disorders, gastrointestinal issues, infections.[4][11] |
| Macleaya cordata | Traditional Chinese Medicine | Detoxification, anti-inflammatory for wounds and pain, insecticide, antibacterial.[7][8][9] |
Scientific Discovery and Isolation
While the medicinal properties of these plants were known for centuries, the identification of their active chemical constituents began in the 19th and 20th centuries. Sanguinarine and chelerythrine are among the most studied alkaloids from this class. Despite their identification over 50 years ago, their full therapeutic potential and associated toxicities are still under active investigation.[1][12]
Table 2: Key this compound Alkaloids and Their Sources
| Alkaloid | Chemical Formula | Primary Plant Sources | Key Properties |
| Sanguinarine | C₂₀H₁₄NO₄⁺ | Sanguinaria canadensis, Macleaya cordata, Chelidonium majus | Antimicrobial, anti-inflammatory, cytotoxic, antifungal.[13][14] |
| Chelerythrine | C₂₁H₁₈NO₄⁺ | Sanguinaria canadensis, Macleaya cordata, Chelidonium majus | Potent Protein Kinase C (PKC) inhibitor, anti-inflammatory, cytotoxic.[13][15] |
| Chelidonine | C₂₀H₁₉NO₅ | Chelidonium majus | Analgesic, antispasmodic, cytotoxic.[6] |
| Berberine | C₂₀H₁₈NO₄⁺ | Coptis chinensis, Berberis species (also found in C. majus) | Antimicrobial, anti-inflammatory, antihyperglycemic.[6] |
Experimental Protocols: From Plant to Pure Alkaloid
The isolation of this compound alkaloids involves a multi-step process of extraction and purification. Methodologies have evolved from simple maceration to more efficient, modern techniques.
Generalized Protocol for Alkaloid Isolation
This protocol represents a generalized workflow based on common methodologies cited in the literature.[10][16][17]
-
Plant Material Preparation: The plant material (typically roots or rhizomes) is air-dried or lyophilized to remove moisture. The dried material is then ground into a fine powder to maximize the surface area for solvent extraction.
-
Extraction:
-
The powdered plant material is subjected to extraction using an appropriate solvent. Traditional methods include maceration (soaking in a solvent for extended periods) or Soxhlet extraction .[16][18]
-
Modern, more efficient methods include Pressurized Liquid Extraction (PLE) or Ultrahigh-Pressure Extraction (UHPE) , which use high pressure and temperature to reduce extraction time and solvent consumption.[10][16]
-
The choice of solvent is critical. Typically, acidified alcohol (e.g., ethanol or methanol with a small amount of acetic or hydrochloric acid) is used to convert the alkaloids into their salt form, enhancing their solubility.
-
-
Acid-Base Partitioning (Purification):
-
The crude extract is concentrated under reduced pressure to remove the solvent.
-
The residue is dissolved in an acidic aqueous solution (e.g., 1-5% HCl), which ensures the alkaloids remain as water-soluble salts.
-
This aqueous solution is then washed with a nonpolar solvent (e.g., hexane or diethyl ether) to remove neutral and weakly basic impurities like fats and chlorophyll.
-
The pH of the aqueous phase is then adjusted to be alkaline (pH 8.5-10) using a base like ammonium hydroxide or sodium carbonate.[17] This converts the alkaloid salts back into their free base form, which are less soluble in water.
-
The alkaloid free bases are then extracted from the aqueous phase into a nonpolar organic solvent (e.g., chloroform or dichloromethane).[17]
-
-
Chromatographic Separation:
-
The organic solvent containing the alkaloid mixture is evaporated.
-
The resulting residue is subjected to chromatographic techniques for separation and purification of individual alkaloids.
-
High-Performance Liquid Chromatography (HPLC) , particularly with a reversed-phase C12 or C18 column, is the most common method for both analytical quantification and preparative isolation.[19] A gradient elution with a mobile phase consisting of an acidic buffer and an organic solvent like acetonitrile is typically used.[19]
-
-
Structural Characterization: The purity and identity of the isolated compounds are confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[14]
Caption: A generalized workflow for the isolation of this compound alkaloids.
Mechanism of Action: Interference with Signaling Pathways
The diverse biological effects of this compound alkaloids stem from their ability to interact with multiple molecular targets. One of the most significant mechanisms is the inhibition of key inflammatory and cell survival signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.
The NF-κB pathway is a critical regulator of the immune response, inflammation, and cell survival. Its aberrant activation is a hallmark of many inflammatory diseases and cancers. Sanguinarine and other related alkaloids have been shown to inhibit this pathway by preventing the degradation of the IκBα inhibitor protein, which in turn blocks the translocation of the active NF-κB dimer into the nucleus.[11][20] This prevents the transcription of pro-inflammatory and pro-survival genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound alkaloids.
Quantitative Data Summary
The concentration of this compound alkaloids varies significantly between different plant species and even within different parts of the same plant. The roots and rhizomes are typically the most concentrated sources.
Table 3: Quantitative Analysis of Sanguinarine (SA) and Chelerythrine (CHE) in Papaveraceae Species
| Plant Species | Part Analyzed | Sanguinarine (% dry weight) | Chelerythrine (% dry weight) | Reference |
| Dicranostigma lactucoides | Roots | 1.99% | 3.43% | [19] |
| Sanguinaria canadensis | Rhizomes | < 0.9% (approx.) | < 1.6% (approx.) | [19] |
| Macleaya microcarpa | Roots | 0.02 - 0.28% | 0.03 - 0.31% | [16][18] |
| Chelidonium majus | Underground Part | Variable | Variable | [19] |
Note: The content in S. canadensis was noted to be more than two times lower than in D. lactucoides.[19] Values for M. microcarpa are derived from mg/g data.[16][18]
Conclusion and Future Perspectives
The history of this compound alkaloids is a compelling example of the pipeline from traditional ethnobotanical knowledge to modern pharmacological investigation. Plants like bloodroot, celandine, and plume poppy have provided remedies for centuries, and science is now uncovering the molecular basis for their efficacy. The discovery of potent compounds like sanguinarine and chelerythrine has opened avenues for research into new anti-inflammatory, antimicrobial, and anticancer agents. However, the transition from traditional use to successful therapeutic agents has been challenging, primarily due to issues of toxicity and inconsistent clinical efficacy.[1][12] Future research must focus on optimizing extraction techniques, understanding the complex pharmacology of these multi-target alkaloids, and potentially developing semi-synthetic derivatives with improved safety profiles to fully harness their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Sanguinaria canadensis [indiananature.net]
- 3. jetir.org [jetir.org]
- 4. Greater Celandine's Ups and Downs−21 Centuries of Medicinal Uses of Chelidonium majus From the Viewpoint of Today's Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chelidonium majus - Wikipedia [en.wikipedia.org]
- 6. florajournal.com [florajournal.com]
- 7. kintai-bio.com [kintai-bio.com]
- 8. Macleaya Cordata Extract Usage and Functions | by Megan Sum | Medium [medium.com]
- 9. Function And Application of Macleaya Cordata Extract - Knowledge [gmp-factory.com]
- 10. Efficient extraction and purification of benzo[c]phenanthridine alkaloids from Macleaya cordata (Willd) R. Br. by combination of ultrahigh pressure extraction and pH-zone-refining counter-current chromatography with anti-breast cancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Sanguinaria canadensis: Traditional Medicine, Phytochemical Composition, Biological Activities and Current Uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Isolation of quaternary benzo[c]phenanthridine alkaloids from Macleaya microcarpa (MAXIM.) FEDDE: comparison of maceration, Soxhlet extraction and pressurised liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. KR0139537B1 - Extraction Method of High Purity Alkaloids - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. HPLC quantification of seven quaternary benzo[c]phenanthridine alkaloids in six species of the family Papaveraceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Benzo[b]phenanthridine Interactions with DNA and Other Cellular Macromolecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[b]phenanthridine alkaloids represent a class of polycyclic aromatic compounds with significant pharmacological potential, primarily recognized for their potent cytotoxic and anticancer activities. Their biological effects are largely attributed to their interactions with fundamental cellular macromolecules. This technical guide provides an in-depth examination of the molecular mechanisms governing the interaction of this compound derivatives with DNA, topoisomerases, and other key cellular proteins. It details the biophysical nature of these interactions, summarizes quantitative binding and activity data, outlines relevant experimental protocols, and visualizes the associated cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the this compound scaffold.
Interaction with Deoxyribonucleic Acid (DNA)
The primary and most extensively studied cellular target of many this compound alkaloids is DNA. The planar, aromatic structure of these compounds facilitates their insertion between the base pairs of the DNA double helix, a process known as intercalation.
Mechanism of Interaction: Intercalation
This compound alkaloids, particularly their quaternary iminium forms, are known to bind to duplex DNA primarily through intercalation.[1][2] This mode of binding is characterized by the stacking of the planar aromatic ring system between adjacent DNA base pairs. This insertion leads to significant structural distortions in the DNA, including an increase in the contour length and local unwinding of the helix.[1] For instance, the alkaloid sanguinarine has been shown to unwind the DNA helix by 27°, a hallmark of an intercalative binding mode.[1]
While intercalation is the dominant mechanism, electrostatic interactions between the cationic iminium nitrogen of the alkaloid and the anionic phosphate backbone of DNA also contribute to the binding affinity, although this contribution is considered minor.[2] Some studies also suggest a degree of sequence selectivity, with a preference for G-C rich regions of DNA.[3] The iminium form of these alkaloids is crucial for this interaction; the alkanolamine form, present at higher pH, does not interact with double-stranded DNA.[2]
Quantitative Data on DNA Binding
The affinity of this compound alkaloids for DNA can be quantified by their association or binding constants (K). These values are typically determined using spectroscopic techniques.
| Alkaloid | DNA Source | Association Constant (K) | Experimental Condition | Reference |
| Macarpine | Salmon Testes DNA | 7 x 10⁵ M⁻¹ (± 2 x 10⁵ M⁻¹) | 0.05 M citrate buffer, pH 6.15, [Na⁺] = 0.122 M | [2] |
| Sanguinarine | Calf Thymus DNA | 10.1 ns (lifetime of complex) | Not specified | [2] |
Interaction with Topoisomerases
Beyond direct DNA binding, this compound alkaloids exert significant cytotoxic effects by targeting topoisomerases, essential enzymes that regulate DNA topology during replication, transcription, and recombination.
Mechanism of Action: Topoisomerase Poisoning
Several benzo[c]phenanthridine derivatives, such as fagaronine and nitidine, function as "topoisomerase poisons".[4][5] Unlike catalytic inhibitors that block the enzyme's active site, topoisomerase poisons stabilize the transient "cleavable complex" formed between the enzyme and DNA.[4] This traps the topoisomerase on the DNA, with a single-strand (Topoisomerase I) or double-strand (Topoisomerase II) break that cannot be re-ligated. The collision of replication forks with these trapped complexes leads to permanent DNA strand breaks, triggering cell cycle arrest and apoptosis.[4]
Notably, some synthetic aza-analogous benzo[c]phenanthridines, like P8-D6, have been identified as dual inhibitors of both Topoisomerase I and II.[4] This dual-targeting capability is advantageous as it may circumvent resistance mechanisms that can arise from the upregulation of one topoisomerase type when the other is selectively inhibited.[4]
Quantitative Data on Cytotoxicity and Topoisomerase Inhibition
The potent activity of these compounds as topoisomerase poisons translates to significant cytotoxicity against various cancer cell lines.
| Compound | Target(s) | Activity Metric | Value(s) | Cell Line(s) | Reference |
| P8-D6 | Topo I & II | GI₅₀ | 49 nM (average) | NCI-60 Panel | [4] |
| P8-D6 | Topo I & II | GI₅₀ | 63 nM (average) | Colon Cancer Lines | [4] |
| Chelerythrine | Not specified | IC₅₀ | 3.616 ± 0.51 µM | MDA-MB-231 | [6] |
| Dihydrochelerythrine | Not specified | IC₅₀ | > 10 µM | MDA-MB-231 | [6] |
| Sanguinarine | MKP-1 | ED₅₀ | 10 µM | HeLa | [7] |
| Sanguinarine | PKA | IC₅₀ | 6 µM | In vitro | [7] |
| Sanguinarine | Na⁺/K⁺-ATPase | IC₅₀ | 6.6 µM | In vitro | [7] |
Interaction with Other Cellular Proteins
While DNA and topoisomerases are primary targets, this compound alkaloids also interact with other proteins, modulating key signaling pathways involved in cell survival and proliferation.
Inhibition of Protein Kinases and Phosphatases
Sanguinarine has been identified as a selective, cell-active inhibitor of Mitogen-activated Protein Kinase Phosphatase-1 (MKP-1).[7] MKP-1 is a dual-specificity phosphatase that dephosphorylates and inactivates MAP kinases like ERK and JNK, which are critical for cell proliferation signals. By inhibiting MKP-1, sanguinarine sustains the phosphorylation and activity of these MAP kinases, leading to downstream cellular stress and apoptosis. The planar aromatic ring system of the alkaloid appears to be a crucial feature for this inhibitory activity.[7]
In contrast to its potent activity against MKP-1, sanguinarine is a weak inhibitor of Protein Kinase C (PKC), while the related alkaloid chelerythrine is a potent PKC inhibitor.[7] This highlights how subtle structural modifications within the this compound scaffold can dramatically alter target specificity.
Induction of Apoptosis
The culmination of DNA damage, topoisomerase poisoning, and signaling pathway disruption is the induction of apoptosis, or programmed cell death. Benzo[b]phenanthridines like chelerythrine and sanguinarine are potent inducers of apoptosis.[8][9] This process is often mediated by the intrinsic (mitochondrial) pathway, characterized by a decrease in mitochondrial membrane potential and the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[8] Furthermore, these alkaloids can downregulate the levels of anti-apoptotic proteins such as Bcl-xL, Mcl-1, and XIAP, tipping the cellular balance towards cell death.[8]
Experimental Protocols
The study of this compound interactions with macromolecules involves a range of biophysical and cell-based assays.[10][11]
DNA Interaction Analysis: Spectroscopic Titration
This protocol is used to determine the binding affinity and mode of interaction between a compound and DNA.
-
Preparation: Prepare stock solutions of the this compound alkaloid and calf thymus DNA (ctDNA) in a suitable buffer (e.g., citrate or acetate buffer at a physiological pH where the iminium form is stable).[2][12]
-
Titration: Maintain a constant concentration of the alkaloid in a quartz cuvette. Incrementally add small aliquots of the ctDNA solution.
-
Measurement: After each addition and a brief incubation period, record the UV-Visible absorption or fluorescence emission spectrum of the solution.[13]
-
Analysis: Monitor changes in the spectra. Intercalation typically causes hypochromism (decreased absorbance) and a bathochromic shift (red shift) in the absorption spectrum.[1] An increase in fluorescence intensity is also commonly observed upon binding.[2] Plot the change in absorbance or fluorescence against the DNA concentration. Fit the data to a suitable binding model (e.g., a 1:1 binding model) to calculate the association constant (K).[12]
Topoisomerase Inhibition Assay
This cell-free assay determines if a compound inhibits the catalytic activity of topoisomerase I or II.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I or II, and reaction buffer.
-
Incubation: Add varying concentrations of the test compound (this compound) to the reaction mixture and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.
-
Electrophoresis: Analyze the DNA products by agarose gel electrophoresis.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
Analysis: Topoisomerase activity relaxes the supercoiled DNA into a slower-migrating relaxed form. An effective inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band. A topoisomerase poison will result in the formation of linear or nicked DNA due to the stabilized cleavable complex.
Cellular Proliferation and Apoptosis Assays
These assays quantify the effect of the compounds on cancer cells.
-
Cell Culture: Plate human cancer cells (e.g., HT-29 colon cancer, MCF-7 breast cancer) in 96-well plates and allow them to adhere overnight.[4][6]
-
Treatment: Treat the cells with a range of concentrations of the this compound alkaloid for a set period (e.g., 24, 48, or 72 hours).[9]
-
MTT Assay (Proliferation): Add MTT reagent to the wells. Viable cells with active metabolism convert MTT into a purple formazan product. Solubilize the formazan crystals and measure the absorbance at ~570 nm. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ or GI₅₀ value from the dose-response curve.[8]
-
Flow Cytometry (Apoptosis/Cell Cycle): Harvest the treated cells. For apoptosis analysis, stain with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry. For cell cycle analysis, fix the cells, stain the DNA with PI, and analyze the DNA content distribution.[6][8]
-
Western Blotting (Protein Analysis): Lyse the treated cells and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins, phosphorylated H2AX) to confirm the molecular mechanism of action.[8]
Conclusion
This compound alkaloids are multifaceted compounds that disrupt critical cellular processes through a variety of molecular interactions. Their ability to intercalate into DNA, poison topoisomerases, and modulate key signaling proteins underscores their potential as scaffolds for the development of novel anticancer agents. The dual-targeting of topoisomerases and the selective inhibition of proteins like MKP-1 represent particularly promising avenues for future drug design. A thorough understanding of the quantitative and mechanistic details of these interactions, facilitated by the experimental protocols outlined in this guide, is essential for translating the potent biological activity of this chemical class into effective clinical therapies.
References
- 1. Biophysical aspects and biological implications of the interaction of benzophenanthridine alkaloids with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Solvent Polarity and DNA-Binding on Spectral Properties of Quaternary Benzo[c]phenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of quaternary benzo[c]phenanthridine alkaloids with DNA | Faculty of Medicine Masaryk University | MED MUNI [med.muni.cz]
- 4. The Aza-Analogous Benzo[c]phenanthridine P8-D6 Acts as a Dual Topoisomerase I and II Poison, thus Exhibiting Potent Genotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted benzo[i]phenanthridines as mammalian topoisomerase-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 8. Benzo[c]phenanthridine alkaloids exhibit strong anti-proliferative activity in malignant melanoma cells regardless of their p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological effects of benzo[c]phenanthridine alkaloids. | Faculty of Medicine Masaryk University | MED MUNI [med.muni.cz]
- 10. Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Influence of Solvent Polarity and DNA-Binding on Spectral Properties of Quaternary Benzo[c]phenanthridine Alkaloids | PLOS One [journals.plos.org]
- 13. Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions | Springer Nature Experiments [experiments.springernature.com]
The Pharmacokinetic Profile and Metabolic Fate of Benzo[b]phenanthridine Derivatives in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of select benzo[b]phenanthridine derivatives, including sanguinarine, chelerythrine, nitidine, and fagaronine, in various animal models. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data, and visual representations of key biological pathways.
Introduction to this compound Alkaloids
This compound alkaloids are a class of tetracyclic aromatic compounds found in various plant species. They are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. Understanding their pharmacokinetic (PK) and metabolic profiles is crucial for evaluating their therapeutic potential and safety. This guide focuses on the absorption, distribution, metabolism, and excretion (ADME) of these compounds in common animal models used in preclinical research.
Pharmacokinetics of this compound Derivatives
The pharmacokinetic parameters of this compound derivatives have been investigated in several animal species, primarily rats, pigs, and rabbits. The following tables summarize the key quantitative data obtained from these studies.
Table 1: Pharmacokinetic Parameters of Sanguinarine in Animal Models
| Animal Model | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| Rat | Oral | 10 mg/kg | 3.41 ± 0.36 | 2.75 ± 0.27 | 2.33 ± 0.11 | - | [1] |
| Rat | Oral | 40 mg/kg | - | - | - | - | [2] |
| Pig | Oral | 0.1 mg/kg | 3.41 ± 0.36 | 2.75 ± 0.27 | 2.33 ± 0.11 | - | [1] |
| Pig | Intramuscular | 0.1 mg/kg | 30.16 ± 5.85 | 0.25 | - | - | [1] |
Data are presented as mean ± standard deviation where available.
Table 2: Pharmacokinetic Parameters of Dihydrosanguinarine (Metabolite) in Animal Models
| Animal Model | Administration Route (of Sanguinarine) | Dose (of Sanguinarine) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| Rat | Oral | 10 mg/kg | 2.41 ± 0.24 | 2.75 ± 0.27 | 2.20 ± 0.12 | - | [1] |
| Pig | Oral | 0.1 mg/kg | 2.41 ± 0.24 | 2.75 ± 0.27 | 2.20 ± 0.12 | - | [1] |
| Pig | Intramuscular | 0.1 mg/kg | 5.61 ± 0.73 | 0.25 | - | - | [1] |
Data are presented as mean ± standard deviation where available.
Table 3: Pharmacokinetic Parameters of Chelerythrine in Animal Models
| Animal Model | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| Pig | Oral | 0.1 mg/kg | 5.04 ± 1.00 | 1.83 ± 0.26 | 2.03 ± 0.26 | - | [3] |
| Pig | Intramuscular | 0.1 mg/kg | 69.79 ± 15.41 | 0.42 ± 0.13 | - | - | [3] |
Data are presented as mean ± standard deviation where available.
Table 4: Pharmacokinetic Parameters of Dihydrochelerythrine (Metabolite) in Animal Models
| Animal Model | Administration Route (of Chelerythrine) | Dose (of Chelerythrine) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| Pig | Oral | 0.1 mg/kg | 1.21 ± 0.35 | 1.67 ± 0.26 | 2.56 ± 1.00 | - | [3] |
| Pig | Intramuscular | 0.1 mg/kg | 3.47 ± 1.23 | 0.33 ± 0.13 | - | - | [3] |
Data are presented as mean ± standard deviation where available.
Table 5: Pharmacokinetic Parameters of Nitidine Chloride in Rabbits
| Administration Route | Dose | t1/2α (min) | t1/2β (min) | AUC (µg·min/mL) | Reference |
| Intravenous | 4 mg/kg | 5.46 ± 0.89 | 263.33 ± 16.4 | 46.56 ± 1.80 | [4] |
| Intravenous | 6 mg/kg | 4.76 ± 0.33 | 274.71 ± 16.52 | 69.19 ± 2.30 | [4] |
Data are presented as mean ± standard deviation. The concentration-time curve of nitidine chloride in rabbits after intravenous administration was shown to fit a two-compartment model.[4]
Pharmacokinetics of Fagaronine
Currently, there is a lack of publicly available quantitative pharmacokinetic data for fagaronine in animal models. Further research is required to determine its pharmacokinetic profile.
Tissue Distribution
Studies on the tissue distribution of this compound derivatives indicate that these compounds are widely distributed in the body. The highest concentrations are typically found in the organs of metabolism and excretion, such as the liver and kidneys.
Table 6: Tissue Distribution of Sanguinarine and Chelerythrine in Rats
| Compound | Tissue | Concentration (ng/g) | Time Point | Reference |
| Sanguinarine | Liver | Not specified | - | [5] |
| Heart | Not specified | - | [5] | |
| Spleen | Not specified | - | [5] | |
| Lung | Not specified | - | [5] | |
| Kidney | Not specified | - | [5] | |
| Chelerythrine | Liver | Not specified | - | [5] |
| Heart | Not specified | - | [5] | |
| Spleen | Not specified | - | [5] | |
| Lung | Not specified | - | [5] | |
| Kidney | Not specified | - | [5] |
While a study confirmed the wide distribution of sanguinarine and chelerythrine in various rat tissues, specific quantitative data at different time points were not provided.[5] The limit of quantification for both compounds in tissues was reported to be 0.5 ng/g.[5]
Metabolism
The metabolism of this compound alkaloids is a critical determinant of their biological activity and toxicity. The primary metabolic pathways involve reduction, oxidation, demethylation, hydroxylation, and glucuronidation.[2]
Sanguinarine and Chelerythrine
The principal metabolic transformation for both sanguinarine and chelerythrine in vivo is the reduction of the iminium bond to form their respective less toxic dihydro derivatives, dihydrosanguinarine (DHSA) and dihydrochelerythrine (DHCHE).[1][3] In addition to reduction, other metabolic reactions such as oxidation, demethylation, hydroxylation, and glucuronidation have been observed, leading to a variety of metabolites found in plasma, urine, and feces.[2]
Nitidine
In rats, nitidine undergoes several metabolic transformations. Identified metabolites include demethylated, ring-cleaved, dihydro, dimethyl, and glucuronic acid-conjugated forms.[6]
Caption: Proposed metabolic pathway of nitidine in rat kidneys.[6]
Fagaronine
The metabolism of fagaronine in animal models has not been extensively studied, and its metabolic pathways are not well-characterized in the available literature.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the pharmacokinetic and metabolism studies of this compound derivatives.
Animal Models and Husbandry
-
Species: Sprague-Dawley rats, Wistar rats, Landrace × Large White crossbreed pigs, New Zealand White rabbits.
-
Housing: Animals are typically housed in temperature- and humidity-controlled environments with a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum.
-
Acclimatization: A minimum of a one-week acclimatization period is recommended before the commencement of any experimental procedures.
-
Fasting: Animals are often fasted for 12 hours prior to oral administration of the test compounds, with free access to water.
Dosing Solution Preparation and Administration
-
Oral Administration (Rats):
-
Vehicle: The compound is typically suspended in a vehicle such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Preparation: A known amount of the compound is weighed and thoroughly mixed with the vehicle to achieve the desired concentration.
-
Administration: The suspension is administered via oral gavage using a suitable gavage needle. The volume administered is based on the animal's body weight.
-
-
Intravenous Administration (Rabbits):
-
Vehicle: The compound is dissolved in a sterile isotonic solution, such as 0.9% sodium chloride.
-
Preparation: The solution is prepared under aseptic conditions to ensure sterility.
-
Administration: The solution is injected into the marginal ear vein. The injection site is shaved and cleaned with an antiseptic solution prior to administration.[7]
-
Sample Collection
-
Blood Collection (Rats - Tail Vein):
-
The rat is placed in a restrainer.
-
The tail is warmed to dilate the lateral tail veins.
-
The tail is cleaned with an antiseptic wipe.
-
A small gauge needle (e.g., 27G) or a butterfly catheter is inserted into the vein.
-
Blood is collected into appropriate tubes (e.g., containing an anticoagulant like heparin or EDTA).
-
Pressure is applied to the puncture site to stop bleeding.
-
-
Plasma Preparation:
-
Blood samples are centrifuged (e.g., at 5000 rpm for 10 minutes).
-
The supernatant (plasma) is carefully collected and stored at -20°C or -80°C until analysis.
-
-
Tissue Collection:
-
At the end of the study, animals are euthanized according to approved ethical guidelines.
-
Tissues of interest (e.g., liver, kidney, lung, spleen, heart, brain) are rapidly excised, rinsed with cold saline, blotted dry, weighed, and immediately frozen (e.g., in liquid nitrogen) and stored at -80°C.
-
-
Urine and Feces Collection:
-
Animals are housed in metabolic cages that allow for the separate collection of urine and feces.
-
Samples are collected at predetermined intervals and stored frozen until analysis.
-
Sample Processing
-
Plasma Extraction (Protein Precipitation):
-
To a known volume of plasma (e.g., 100 µL), an internal standard is added.
-
A precipitating agent, such as acetonitrile or methanol, is added (typically in a 3:1 or 4:1 ratio to the plasma volume).
-
The mixture is vortexed to ensure thorough mixing and precipitation of proteins.
-
The sample is centrifuged at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a suitable solvent (e.g., the initial mobile phase of the LC-MS/MS analysis).
-
-
Tissue Homogenization:
-
A weighed portion of the frozen tissue is placed in a homogenization tube.
-
An appropriate volume of a suitable buffer (e.g., phosphate-buffered saline) is added.
-
The tissue is homogenized using a mechanical homogenizer (e.g., a bead beater or a rotor-stator homogenizer) until a uniform homogenate is obtained. The process is often carried out on ice to prevent degradation of the analytes.
-
The homogenate is then subjected to an extraction procedure similar to that used for plasma.
-
Analytical Methodology: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is commonly used.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically employed.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is common.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ion mode is generally used for the analysis of these alkaloids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor ion to product ion transitions for each analyte and the internal standard.
-
Key Parameters: Important parameters to optimize include the capillary voltage, ion source temperature, nebulizer gas pressure, and collision energy for each MRM transition.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound derivatives have been shown to interact with key cellular signaling pathways, which may underlie their pharmacological effects.
-
Sanguinarine and the MAPK Pathway: Sanguinarine can induce the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This activation can lead to downstream effects such as apoptosis.
Caption: Sanguinarine-mediated activation of the MAPK pathway.
-
Chelerythrine and the NF-κB Pathway: Chelerythrine has been reported to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. It can suppress the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This leads to the retention of NF-κB (p65 subunit) in the cytoplasm, preventing its nuclear translocation and the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB pathway by chelerythrine.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo pharmacokinetic study of a this compound derivative in an animal model.
Caption: General experimental workflow for a pharmacokinetic study.
Conclusion
This technical guide has summarized the current knowledge on the pharmacokinetics and metabolism of sanguinarine, chelerythrine, and nitidine in various animal models. The data presented, along with the detailed experimental protocols, provide a solid foundation for researchers to design and conduct further preclinical studies. Key findings include the rapid absorption and elimination of these compounds, with metabolism primarily occurring via reduction to dihydro derivatives and other phase I and phase II reactions. Significant gaps in the literature remain, particularly concerning the pharmacokinetic and metabolic profiles of fagaronine. Future research should aim to fill these knowledge gaps to better understand the therapeutic potential and safety of this important class of alkaloids.
References
- 1. Identification of Sanguinarine Metabolites in Rats Using UPLC-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative liquid chromatographic determination of sanguinarine in cell culture medium and in rat urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and Tissue Distribution of Chelerythrine and Effects of Macleaya Cordata Extracts on Liver NAD(P)H Quinone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual mass spectrometry imaging and spatial metabolomics to investigate the metabolism and nephrotoxicity of nitidine chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oacu.oir.nih.gov [oacu.oir.nih.gov]
Methodological & Application
Palladium-Catalyzed Synthesis of Functionalized Benzo[b]phenanthridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[b]phenanthridine scaffold is a core structural motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties including antitumor, antiviral, and anti-inflammatory activities. The development of efficient and versatile synthetic methods to access functionalized this compound derivatives is of significant interest in medicinal chemistry and drug discovery. Palladium-catalyzed cross-coupling and C-H activation strategies have emerged as powerful tools for the construction of this complex heterocyclic system, offering advantages in terms of efficiency, functional group tolerance, and atom economy.
These application notes provide detailed protocols and comparative data for the synthesis of functionalized benzo[b]phenanthridines and related phenanthridine structures utilizing palladium catalysis. The methodologies described herein are based on established literature procedures and are intended to serve as a practical guide for researchers in the field.
I. Synthesis via Sequential C–H Arylation and Intramolecular Amination
This protocol outlines a two-step sequence involving a palladium-catalyzed C–H arylation followed by an intramolecular C–H amination to construct the phenanthridine core. This method is notable for its use of a directing group to control the regioselectivity of the C-H functionalization.
Experimental Protocol
Step 1: Palladium-Catalyzed C–H Arylation of Benzylpicolinamides
A benzylpicolinamide (0.2 mmol, 1.0 equiv.), an aryl iodide (1.2 equiv.), Pd(OAc)₂ (0.1 equiv.), and K₂CO₃ (2.0 equiv.) are combined in a sealed tube. The vessel is evacuated and backfilled with nitrogen. Anhydrous solvent (e.g., toluene, 2 mL) is added, and the mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Palladium-Catalyzed Intramolecular C–H Amination and Oxidation
The purified biaryl product from Step 1 (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (10 mol %), PhI(OAc)₂ (2.0 equiv.), and Cu(OAc)₂ (2.0 equiv.) are combined in a sealed tube. The vessel is evacuated and backfilled with nitrogen. Anhydrous toluene (2 mL) is added, and the mixture is stirred at 120 °C for 24 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the functionalized phenanthridine.[1][2]
Data Presentation
Table 1: Scope of the Palladium-Catalyzed Phenanthridine Synthesis via C-H Functionalization.[1]
| Entry | Aryl Iodide Substituent | Benzylpicolinamide Substituent | Product | Yield (%) |
| 1 | 4-OMe | H | 2-Methoxyphenanthridine | 65 |
| 2 | 4-CF₃ | H | 2-(Trifluoromethyl)phenanthridine | 48 |
| 3 | 4-CO₂Me | H | Methyl phenanthridine-2-carboxylate | 55 |
| 4 | H | 4-F | 8-Fluorophenanthridine | 62 |
| 5 | H | 2-CF₃ | 6-(Trifluoromethyl)phenanthridine | 51 |
Yields are for the isolated product after the two-step sequence.
Experimental Workflow
Caption: Workflow for the two-step synthesis of phenanthridines.
II. Synthesis via Intramolecular C-H Bond Functionalization of N-Aryl-2-halobenzamides
This protocol describes a one-pot intramolecular C-H arylation of readily available N-methyl-N-aryl-2-halobenzamides, catalyzed by palladium nanoparticles. This method offers high yields and a broad substrate scope.[3]
Experimental Protocol
To a screw-capped vial, add N-methyl-N-aryl-2-halobenzamide (0.2 mmol, 1.0 equiv.), K₂CO₃ (3.0 equiv.), and the Pd-PVP nanoparticle catalyst (1-5 mol %). A mixture of H₂O:DMA (1:1, 4 mL) is added as the solvent. The vial is sealed and the reaction mixture is stirred vigorously in a preheated oil bath at 100 °C for 24-48 hours under an air atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired phenanthridinone.[3]
Data Presentation
Table 2: Synthesis of Phenanthridinones via Intramolecular C-H Arylation.[3]
| Entry | Halogen (X) | Aryl Group Substituent | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | I | 4-OMe | 1 | 24 | 95 |
| 2 | Br | 4-OMe | 5 | 48 | 88 |
| 3 | I | 4-CF₃ | 1 | 24 | 85 |
| 4 | I | 4-Cl | 1 | 24 | 92 |
| 5 | I | 2-Me | 1 | 24 | 80 |
Yields are for the isolated product.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for intramolecular C-H arylation.
III. Synthesis via Palladium-Catalyzed Suzuki Coupling and Condensation
This approach details a one-pot synthesis of phenanthridines and their analogues through a Suzuki coupling of ortho-bromoaldehydes with ortho-aminoboronic acids, followed by an in-situ condensation.[4][5][6]
Experimental Protocol
In a round-bottom flask, 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv.), 2-aminophenylboronic acid (1.2 equiv.), Pd(OAc)₂ (5 mol %), PPh₃ (0.25 equiv.), and Cs₂CO₃ (1.5 equiv.) are combined. The flask is evacuated and backfilled with nitrogen. Anhydrous DMA (3 mL) is added, and the reaction mixture is heated to 90 °C for 3-5 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography on silica gel.[5][6]
Data Presentation
Table 3: One-Pot Synthesis of Phenanthridine Derivatives via Suzuki Coupling.[5]
| Entry | 2-Bromobenzaldehyde Substituent | Product | Yield (%) |
| 1 | H | Phenanthridine | 95 |
| 2 | 4-NO₂ | 2-Nitrophenanthridine | 83 |
| 3 | 4-Me | 2-Methylphenanthridine | 93 |
| 4 | 4-OMe | 2-Methoxyphenanthridine | 78 |
| 5 | 5-Cl | 3-Chlorophenanthridine | 75 |
Yields are for the isolated product.
Logical Relationship of the Reaction Sequence
Caption: Reaction sequence for phenanthridine synthesis via Suzuki coupling.
Conclusion
The palladium-catalyzed methodologies presented provide efficient and versatile routes to functionalized benzo[b]phenanthridines and related heterocyclic systems. The choice of a specific protocol will depend on the availability of starting materials and the desired substitution pattern on the final product. These methods are highly valuable for the generation of compound libraries for drug discovery and for the total synthesis of natural products containing the phenanthridine core. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
- 1. Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization [beilstein-journals.org]
- 3. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: A Pot-Economy Approach for the Collective Total Synthesis of Benzo[b]phenanthridine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the collective total synthesis of benzo[c]phenanthridine alkaloids utilizing a pot-economy approach. This strategy streamlines the synthetic process by minimizing intermediate purification steps, thereby saving time, reducing waste, and improving overall efficiency. The protocols outlined below are based on the successful synthesis of ten benzo[c]phenanthridine alkaloids, as demonstrated in a sequential transition metal-catalyzed approach.[1][2]
Introduction to Pot-Economy in Alkaloid Synthesis
The concept of "pot-economy" is a synthetic strategy focused on minimizing the number of separate reaction vessels or "pots" used in a multi-step synthesis.[3][4] By combining multiple reaction steps into a single pot, chemists can avoid time-consuming workup and purification procedures for each intermediate.[3][4] This approach not only accelerates the overall synthesis but also often leads to higher overall yields and a reduction in chemical waste.[3][4]
The collective total synthesis of benzo[c]phenanthridine alkaloids described herein is achieved through a three-pot sequence, employing a series of transition metal-catalyzed reactions.[1][2][5] This methodology allows for the efficient construction of the complex alkaloid core and the synthesis of a variety of analogues from common intermediates.
Quantitative Data Summary
The following table summarizes the overall yields for the collective total synthesis of ten benzo[c]phenanthridine alkaloids using the three-pot, pot-economy approach.
| Alkaloid | Overall Yield (%) |
| Dihydrochelilutine | 28% |
| Dihydrobocconine | 28% |
| Dihydrosanguilutine | 26% |
| Dihydrosanguirubine | 33% |
| 10-Isopropoxydihydrosanguinarine | 25% |
| Chelilutine | 32% |
| Bocconine | 34% |
| Sanguilutine | 32% |
| Sanguirubine | 30% |
| 10-Isopropoxysanguinarine | 30% |
Experimental Workflow and Diagrams
The pot-economy synthesis is organized into three main stages, each conducted in a single reaction vessel. The overall workflow is depicted below.
Caption: Overall three-pot workflow for the synthesis of benzo[c]phenanthridine alkaloids.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments in the three-pot synthesis of benzo[c]phenanthridine alkaloids.
Pot 1: One-Pot Synthesis of 1,5-Enyne Intermediates via Sonogashira Coupling and Wittig Reaction
This protocol describes the synthesis of the 1,5-enyne precursors, which serve as the key building blocks for the subsequent cyclization step.
Materials:
-
Substituted o-iodobenzaldehyde (1.0 equiv)
-
Substituted phosphonium salt (1.2 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)
-
CuI (0.1 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the substituted o-iodobenzaldehyde, Pd(PPh₃)₂Cl₂, CuI, and anhydrous toluene.
-
Stir the mixture at room temperature for 10 minutes.
-
Add triethylamine, followed by the terminal alkyne, and stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add the substituted phosphonium salt and potassium carbonate to the same flask.
-
Add anhydrous dichloromethane and stir the mixture vigorously at room temperature for 8 hours.
-
Upon completion of the Wittig reaction (monitored by TLC), filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,5-enyne intermediate.
Pot 2: Gold(I)-Catalyzed Cycloisomerization and In Situ Iododeauration
This protocol details the construction of the C ring of the alkaloid scaffold.
Materials:
-
1,5-Enyne intermediate (1.0 equiv)
-
JohnphosAu(MeCN)SbF₆ (0.05 equiv)
-
N-Iodosuccinimide (NIS) (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, dissolve the 1,5-enyne intermediate in anhydrous DCM.
-
Add the gold(I) catalyst, JohnphosAu(MeCN)SbF₆, to the solution.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.
-
Once the cycloisomerization is complete, add N-iodosuccinimide (NIS) to the reaction mixture in one portion.
-
Continue stirring at room temperature for an additional 1 hour.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude iodo-substituted ring C intermediate is typically used in the next step without further purification.
Pot 3: Copper-Catalyzed Ullmann Cross-Coupling and Mannich Reaction
This final one-pot procedure constructs the B ring and completes the synthesis of the benzo[c]phenanthridine alkaloids. The reaction atmosphere can be controlled to yield either the oxidized or reduced forms of the final products.[5]
Materials:
-
Iodo-substituted Ring C Intermediate (1.0 equiv)
-
Methylamine hydrochloride (2.0 equiv)
-
CuI (0.2 equiv)
-
L-proline (0.4 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Ethanol
-
Oxygen or Nitrogen gas supply
Procedure:
-
To a round-bottom flask, add the crude iodo-substituted ring C intermediate, methylamine hydrochloride, CuI, L-proline, and potassium carbonate.
-
Add ethanol to the flask.
-
For oxidized products (e.g., chelilutine): Purge the flask with oxygen and maintain a gentle stream of oxygen over the reaction mixture.
-
For reduced products (e.g., dihydrochelilutine): Purge the flask with nitrogen and maintain the reaction under a nitrogen atmosphere.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Monitor the reaction by TLC for the consumption of the starting material.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final benzo[c]phenanthridine alkaloid.
Disclaimer: These protocols are intended for use by trained chemistry professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.
References
- 1. [PDF] Gold-catalyzed cycloisomerization of 1,5-allenynes via dual activation of an ene reaction. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Benzo[b]phenanthridine Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of benzo[b]phenanthridine derivatives using column chromatography, a fundamental technique for the isolation and purification of these and other nitrogen-containing heterocyclic compounds. Benzo[b]phenanthridines are a class of alkaloids with a wide range of biological activities, and obtaining them in high purity is crucial for further research and development.
Introduction to Column Chromatography for this compound Derivatives
Column chromatography is a versatile and widely used purification technique in organic chemistry.[1] It relies on the differential partitioning of compounds between a stationary phase (typically silica gel or alumina) packed in a column and a mobile phase (a solvent or a mixture of solvents) that flows through it.[2] For this compound derivatives, which are often synthesized as part of a complex mixture or extracted from natural sources, column chromatography is an indispensable tool for isolating the desired compound from starting materials, byproducts, and other impurities.
The choice of stationary and mobile phases is critical for successful separation. Silica gel, a polar adsorbent, is the most commonly used stationary phase for the purification of these alkaloids due to its effectiveness in separating compounds with varying polarities.[1][3] The mobile phase, or eluent, is chosen based on the polarity of the target compound. A less polar solvent will result in slower elution of polar compounds, while a more polar solvent will accelerate their movement through the column.[4] Often, a gradient of solvents with increasing polarity is used to effectively separate a range of compounds present in the crude mixture.
Experimental Protocols
The following protocols provide a general framework for the purification of this compound derivatives using both traditional gravity column chromatography and flash column chromatography.
Protocol 1: Gravity Column Chromatography
This method is suitable for separations where speed is not the primary concern and allows for high-resolution separation.
Materials:
-
Glass chromatography column with a stopcock
-
Silica gel (mesh size 70-230 is suitable for gravity chromatography)[1]
-
Crude mixture of the this compound derivative
-
Elution solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Sand (washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp for monitoring the separation
Procedure:
-
Column Preparation:
-
Ensure the column is clean, dry, and mounted vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[3]
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar solvent of your mobile phase.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.[3]
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the initial eluting solvent or a suitable solvent that will not interfere with the separation.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble samples, pre-adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock to begin the elution process. The flow rate should be slow and steady.
-
Collect the eluent in fractions (e.g., 10-20 mL per fraction).
-
Monitor the separation by analyzing the collected fractions using TLC. Spot a small amount from each fraction on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under a UV lamp.
-
Fractions containing the pure desired compound are identified by their consistent TLC profile.
-
-
Isolation:
-
Combine the fractions containing the pure this compound derivative.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Flash Column Chromatography
This is a faster alternative to gravity chromatography, utilizing pressure to increase the flow rate of the mobile phase.[5][6]
Materials:
-
Flash chromatography column and system (or a standard column with an adapter for air pressure)
-
Silica gel (finer mesh size, e.g., 230-400, is used for flash chromatography)[1]
-
Crude mixture of the this compound derivative
-
Elution solvents
-
Sand
-
Collection tubes
-
TLC supplies
Procedure:
-
Column Packing:
-
The column is packed similarly to gravity chromatography, but a finer silica gel is used. Dry packing can also be employed, where the dry silica gel is poured into the column and then saturated with the mobile phase.
-
-
Sample Loading:
-
The sample is loaded as described in the gravity chromatography protocol.
-
-
Elution:
-
The mobile phase is added to the column, and pressure (from a pump or compressed air) is applied to the top of the column to force the solvent through at a higher flow rate.[6]
-
Fractions are collected rapidly.
-
TLC is used to monitor the fractions and identify those containing the pure product.
-
-
Isolation:
-
The pure fractions are combined and the solvent is evaporated to yield the purified this compound derivative.
-
Data Presentation
The following table summarizes representative purification data for benzo[c]phenanthridine derivatives, which are structurally related to benzo[b]phenanthridines and serve as a good reference. The data has been compiled from various synthetic studies.
| Compound Class | Stationary Phase | Mobile Phase (Eluent) | Method | Yield (%) | Purity (%) | Reference |
| Benzo[c]phenanthridine Precursor | Silica Gel | Ethyl Acetate / Petroleum Ether | Flash Column Chromatography | 57 (for 2 steps) | Not Specified | [7] |
| Substituted Benzo[c]phenanthridine | Silica Gel | Not Specified | Column Chromatography | 39 | Not Specified | [8] |
| Benzo[b][1][8]naphthyridine Derivative | Silica Gel | Ethyl Acetate / Hexane (1:5) | Column Chromatography | 24-88 | Not Specified | [9] |
| Benzo[c]phenanthridine Alkaloids | Not Applicable | n-hexane/ethyl acetate/i-propanol/water (1:3:1.5:4.5, v/v) | pH-Zone-Refining Counter-Current Chromatography | Not Specified | High Purity | [10][11] |
Note: Detailed purity data is often not explicitly stated in synthetic papers but is confirmed by spectroscopic methods (NMR, MS). Yields can vary significantly based on the complexity of the crude mixture and the specific derivative.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound derivatives by column chromatography.
Caption: Workflow for Column Chromatography Purification.
This comprehensive guide should serve as a valuable resource for researchers and professionals involved in the purification of this compound derivatives, enabling the efficient isolation of high-purity compounds for further investigation and development.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. columbia.edu [columbia.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. “Golden” Cascade Cyclization to Benzo[c]‐Phenanthridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient extraction and purification of benzo[c]phenanthridine alkaloids from Macleaya cordata (Willd) R. Br. by combination of ultrahigh pressure extraction and pH-zone-refining counter-current chromatography with anti-breast cancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Crystallization of High-Purity Benzo[b]phenanthridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for obtaining high-purity benzo[b]phenanthridine crystals, a critical step for ensuring material quality in research and drug development. The following sections outline the principles of crystallization, solvent selection strategies, and step-by-step procedures for single-solvent and mixed-solvent recrystallization, as well as methods for growing large single crystals suitable for X-ray diffraction analysis.
Introduction to Crystallization of this compound
This compound and its derivatives are a class of aza-polycyclic aromatic hydrocarbons (aza-PAHs) with significant biological activities. For their use in pharmaceutical and research applications, achieving high purity is paramount. Crystallization is a powerful purification technique that relies on the differences in solubility of the target compound and its impurities in a given solvent system at varying temperatures. The principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly. As the temperature decreases, the solubility of the this compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent.
Solvent Selection for Crystallization
The choice of solvent is the most critical factor in a successful crystallization. An ideal solvent for this compound should exhibit the following properties:
-
High solubility at elevated temperatures: The solvent should be able to dissolve a significant amount of the this compound when hot.
-
Low solubility at low temperatures: Upon cooling, the this compound should readily precipitate out of the solution to ensure a good yield.
-
Inertness: The solvent should not react with the this compound.
-
Volatility: A moderately volatile solvent is preferred for easy removal from the crystals after filtration.
-
Non-toxic and inexpensive: For safety and scalability, solvents with low toxicity and cost are desirable.
Due to the polycyclic aromatic and heterocyclic nature of this compound, solvents with moderate to high polarity are often suitable. Aromatic solvents can also be effective due to potential π-π stacking interactions.
Exemplary Solvent Screening Data
| Solvent | Boiling Point (°C) | Polarity Index | Expected Solubility of this compound at Room Temperature | Expected Solubility of this compound at Boiling Point | Notes |
| Toluene | 111 | 2.4 | Low to Moderate | High | Good for aromatic compounds, potential for π-π interactions. |
| Ethanol | 78 | 4.3 | Moderate | High | A common choice for many organic compounds. Can form hydrogen bonds. |
| Methanol | 65 | 5.1 | Moderate to High | Very High | Higher polarity than ethanol; may be too good of a solvent at room temperature. |
| Ethyl Acetate | 77 | 4.4 | Low to Moderate | High | A moderately polar solvent, often a good starting point. |
| Acetone | 56 | 5.1 | Moderate to High | Very High | High polarity and low boiling point; may require very low temperatures for good recovery. |
| Hexane | 69 | 0.1 | Very Low | Low | A non-polar solvent, likely to be a poor solvent for this compound. Can be used as an anti-solvent. |
| Water | 100 | 10.2 | Insoluble | Insoluble | This compound is expected to be insoluble in water. Can be used as an anti-solvent with a miscible organic solvent. |
Experimental Protocols
Protocol for Single-Solvent Recrystallization
This is the most common and straightforward crystallization technique.
Materials:
-
Crude this compound
-
Selected crystallization solvent (e.g., Toluene, Ethanol, or Ethyl Acetate)
-
Erlenmeyer flask
-
Heating source (hot plate with magnetic stirrer)
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound solid into an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, high-purity crystals.[1] Disturbing the solution during this phase should be avoided.
-
Inducing Crystallization (if necessary): If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass stirring rod at the meniscus or by adding a seed crystal of pure this compound.
-
Ice Bath Cooling: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel for a period, followed by air drying on a watch glass, or by using a vacuum oven at a temperature well below the melting point of the compound.
Protocol for Mixed-Solvent Recrystallization
This technique is useful when no single solvent has the ideal solubility characteristics. It involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.
Materials:
-
Crude this compound
-
A "good" solvent (e.g., Acetone or Methanol)
-
A "poor" solvent (e.g., Water or Hexane)
-
Equipment as listed in Protocol 3.1
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 3.1.
-
Isolation, Washing, and Drying: Follow steps 7-9 from Protocol 3.1, using a mixture of the two solvents (in the same proportion as the final crystallization mixture) or just the "poor" solvent for washing the crystals. A research paper on phenanthridine mentioned recrystallization from a 1:9 ethanol/water mixture, which is an example of a mixed-solvent system.[2]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound via recrystallization.
References
Application Note: Structural Characterization of Benzo[b]phenanthridine Derivatives by NMR and Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: Benzo[b]phenanthridine alkaloids and their synthetic derivatives represent a class of compounds with significant biological activities. Accurate structural elucidation is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents. This document provides detailed protocols for the characterization of the this compound skeleton using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for molecular structure determination. Representative data for a substituted benzo[c]phenanthridine, a closely related isomer, is provided for illustrative purposes due to the scarcity of published complete datasets for a single this compound derivative.
Introduction
The this compound nucleus is a tetracyclic aromatic system that forms the core of various natural and synthetic compounds. The precise arrangement of substituents on this scaffold dictates its pharmacological properties. Therefore, unambiguous characterization is a critical step in chemical synthesis and drug discovery. This application note outlines standardized procedures for using 1D and 2D NMR to map the proton and carbon framework and employing high-resolution mass spectrometry to determine the elemental composition and fragmentation patterns, which together provide definitive structural proof.
Experimental Protocols
Materials and Equipment
-
Compound: this compound derivative of interest.
-
Solvents: Deuterated solvents for NMR (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). HPLC-grade solvents for MS (e.g., acetonitrile, methanol, water).
-
NMR Spectrometer: 400 MHz or higher field spectrometer equipped with a broadband probe.[1]
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.[1]
-
Standard Labware: Volumetric flasks, pipettes, vials.
Sample Preparation
-
For NMR Spectroscopy:
-
Weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
For Mass Spectrometry:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of solvents appropriate for ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
NMR Spectroscopy Protocol
-
1D ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum to identify the chemical shifts, multiplicities, and integrals of all protons.
-
Typical Parameters: Pulse program: zg30, spectral width: ~12 ppm, number of scans: 16-64, relaxation delay (d1): 2 s.
-
-
1D ¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.
-
Typical Parameters: Pulse program: zgpg30, spectral width: ~220 ppm, number of scans: 1024 or more, relaxation delay (d1): 2 s.
-
-
2D NMR - COSY (Correlation Spectroscopy):
-
Run a COSY experiment to identify proton-proton (¹H-¹H) spin coupling networks, which helps in tracing out connected aliphatic or aromatic systems.
-
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence):
-
Run an HSQC experiment to identify one-bond correlations between protons and their directly attached carbons (¹H-¹³C).
-
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):
-
Run an HMBC experiment to identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton.
-
Mass Spectrometry Protocol
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Sample Infusion: Infuse the prepared sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule [M+H]⁺. The high-resolution data will provide the accurate mass, which can be used to calculate the elemental formula.
-
Tandem MS (MS/MS):
-
Select the [M+H]⁺ ion for collision-induced dissociation (CID).
-
Acquire the MS/MS spectrum to observe the fragmentation pattern. Common fragmentation pathways for phenanthridine-type alkaloids include the loss of methyl groups, methoxy groups, and ring cleavages.[2]
-
Data Presentation and Interpretation
Note: The following data is for a substituted benzo[c]phenanthridine derivative, 6-nitronitidine, and is used as a representative example to illustrate the data analysis process. The numbering scheme corresponds to the benzo[c]phenanthridine skeleton.[3]
NMR Data
Table 1: ¹H and ¹³C NMR Data for 6-Nitronitidine in CD₃OD + TFA. [3]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations |
| 1 | 104.2 | 8.17 (s) | C-2, C-12b, C-4a |
| 2 | 149.7 | - | - |
| 3 | 151.3 | - | - |
| 4 | 101.9 | 7.68 (s) | C-2, C-4a, C-12b |
| 4a | 123.5 | - | - |
| 5 | 119.5 | 8.63 (s) | C-4a, C-6, C-6a |
| 6 | 144.0 | - | - |
| 6a | 121.7 | - | - |
| 7 | 52.8 | 4.93 (s, N-CH₃) | C-6a, C-8 |
| 8 | 116.5 | 9.82 (s) | C-6a, C-7, C-9, C-12c |
| 9 | 106.9 | 7.93 (s) | C-8, C-10, C-12c |
| 10 | 150.3 | - | - |
| 11 | 156.4 | - | - |
| 12 | 108.4 | 7.41 (s) | C-10, C-11, C-12a |
| 12a | 134.1 | - | - |
| 12b | 129.8 | - | - |
| 12c | 136.0 | - | - |
| OCH₃-10 | 56.9 | 4.07 (s) | C-10 |
| OCH₃-11 | 62.1 | 4.12 (s) | C-11 |
| O-CH₂-O | 103.5 | 6.33 (s) | C-2, C-3 |
Mass Spectrometry Data
Table 2: High-Resolution ESI-MS and MS/MS Fragmentation Data for 6-Nitronitidine. [3]
| Ion | Calculated m/z | Observed m/z | Proposed Fragment Identity |
| [M+H]⁺ | 394.1347 | 394.1348 | C₂₁H₁₈N₂O₆ |
| MS/MS Fragment | - | 346 | [M - NO₂ - H]⁺ |
| MS/MS Fragment | - | 332 | [M - NO₂ - CH₃]⁺ |
| MS/MS Fragment | - | 318 | [M - NO₂ - OCH₃ + 2H]⁺ |
| MS/MS Fragment | - | 301 | [M - NO₂ - OCH₃ - CH₃]⁺ |
Workflow and Data Integration
The structural elucidation of a novel this compound derivative follows a logical workflow, integrating data from multiple analytical techniques.
Caption: Experimental workflow for the structural characterization of this compound.
The process begins with sample preparation for both NMR and MS analyses. High-resolution mass spectrometry provides the molecular formula. 1D and 2D NMR experiments are then used to piece together the molecular structure. ¹H and ¹³C NMR provide information on the chemical environment of individual atoms, COSY reveals proton-proton connections, HSQC links protons to their attached carbons, and HMBC provides the long-range connectivity to assemble the complete structure. The fragmentation data from MS/MS serves to confirm the proposed structure.
Caption: Logical relationship for integrating spectral data to determine chemical structure.
Conclusion
The combined application of modern NMR spectroscopy and high-resolution mass spectrometry provides a robust and definitive approach for the structural characterization of this compound derivatives. The protocols and workflows detailed in this note offer a systematic guide for researchers to unambiguously determine the chemical structures of these and other complex heterocyclic molecules, which is an essential step in the fields of natural product chemistry, medicinal chemistry, and drug development.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest by Benzo[b]phenanthridine and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzo[b]phenanthridine alkaloids and their related compounds, such as benzo[c]phenanthridines, are a class of naturally occurring or synthetic molecules that have garnered significant interest for their potent anti-cancer properties.[1] A key mechanism of their anti-tumor activity is the induction of cell cycle arrest, which prevents cancer cells from proliferating. This document provides detailed application notes and protocols for the analysis of this compound-induced cell cycle arrest using flow cytometry, a powerful technique for quantifying cellular DNA content.[2] While the focus is on benzo[b]phenanthridines, the provided data and mechanistic insights are drawn from closely related and well-studied benzo[c]phenanthridine alkaloids, which are expected to exhibit similar biological activities due to their structural similarities.
Application Notes
Mechanism of Action: G2/M Phase Arrest via Topoisomerase IIα Inhibition
Benzo[c]phenanthridine alkaloids, such as the synthetic derivative NK314, have been shown to induce significant cell cycle arrest in the G2 phase.[2] The primary mechanism of action is the inhibition of topoisomerase IIα, a crucial enzyme involved in DNA replication and chromosome segregation.[2][3] By intercalating into DNA and trapping topoisomerase IIα in its cleavage complex intermediate, these compounds lead to the formation of double-strand DNA breaks.[2][4] This DNA damage triggers the activation of the G2 DNA damage checkpoint pathway, preventing the cells from entering mitosis.[2]
Signaling Pathway of Benzo[c]phenanthridine-Induced G2 Arrest
The G2 cell cycle arrest induced by benzo[c]phenanthridines is mediated by a well-defined signaling cascade. The DNA double-strand breaks, marked by the phosphorylation of histone variant H2AX, activate the Chk1-Cdc25C-Cdk1 G2 checkpoint pathway.[2] Activated Chk1 phosphorylates and inactivates the Cdc25C phosphatase. Inactivated Cdc25C is unable to dephosphorylate and activate the Cyclin B1/Cdk1 complex (also known as MPF - M-phase promoting factor), which is essential for entry into mitosis. Consequently, the cell cycle is halted at the G2/M transition.[2]
Quantitative Analysis of Cell Cycle Distribution
Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing cell cycle distribution.[2][5] PI is a fluorescent intercalating agent that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[3] This allows for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells with a 2n DNA content.
-
S phase: Cells undergoing DNA synthesis, with a DNA content between 2n and 4n.
-
G2/M phase: Cells that have completed DNA replication, with a 4n DNA content.
Treatment of cancer cells with benzo[c]phenanthridine alkaloids like chelerythrine leads to a significant accumulation of cells in the G2/M phase, indicative of cell cycle arrest at this checkpoint.[6]
Data Presentation
The following table summarizes the representative effects of a benzo[c]phenanthridine alkaloid, chelerythrine, on the cell cycle distribution of MDA-MB-231 human breast cancer cells, as determined by flow cytometry.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 65 | 20 | 15 |
| Chelerythrine (3.6 µM) | 40 | 15 | 45 |
Note: The data presented are estimations derived from representative histograms in published literature and serve to illustrate the expected outcome of the experiment.[6]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231, HeLa, or other susceptible lines) in 6-well plates at a density that will allow for logarithmic growth during the experiment (e.g., 2 x 10^5 cells/well).[7]
-
Cell Adherence: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of the this compound compound. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48, or 72 hours) to allow for the induction of cell cycle arrest.[6]
Protocol 2: Sample Preparation and Staining for Flow Cytometry
This protocol outlines the steps for preparing cells for cell cycle analysis using propidium iodide (PI) staining.[3][5]
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add trypsin to detach the cells from the plate.[7]
-
Once detached, add complete medium to inactivate the trypsin.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Pelleting and Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[3]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Repeat the centrifugation and washing step.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[5]
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution. A typical staining solution contains:
-
-
Incubation: Incubate the cells in the PI staining solution for 15-30 minutes at room temperature in the dark.[6]
Protocol 3: Flow Cytometry Data Acquisition and Analysis
-
Instrument Setup:
-
Use a flow cytometer equipped with a laser for PI excitation (typically a 488 nm blue laser).
-
Set up the instrument to collect forward scatter (FSC), side scatter (SSC), and PI fluorescence (typically in the FL2 or FL3 channel, with an emission around 617 nm).
-
-
Data Acquisition:
-
Gating and Analysis:
-
Use the FSC and SSC dot plot to gate on the single-cell population and exclude debris and cell aggregates.
-
Create a histogram of the PI fluorescence intensity for the single-cell population.
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]
-
Mandatory Visualizations
Caption: Signaling pathway of benzo[c]phenanthridine-induced G2/M cell cycle arrest.
Caption: Workflow for flow cytometry analysis of cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quaternary benzo[c]phenanthridine alkaloids--novel cell permeant and red fluorescing DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tumor selective G2/M cell cycle arrest and apoptosis of epithelial and hematological malignancies by BBL22, a benzazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of chelerythrine on cell growth, apoptosis, and cell cycle in human normal and cancer cells in comparison with sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Benzo[c]phenanthridine Alkaloids in Biological Samples Using HPLC
A Note on Nomenclature: The user requested information on benzo[b]phenanthridine. However, the readily available scientific literature focuses predominantly on the isomers known as benzo[c]phenanthridine alkaloids, such as sanguinarine and chelerythrine. This document will, therefore, detail the quantification of these more commonly studied benzo[c]phenanthridine alkaloids.
Introduction
Benzo[c]phenanthridine alkaloids, including sanguinarine and chelerythrine, are a class of isoquinoline alkaloids found in various plant species of the Papaveraceae and Rutaceae families. These compounds have garnered significant interest from researchers and drug development professionals due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Accurate and precise quantification of these alkaloids in biological samples is crucial for pharmacokinetic studies, toxicological assessments, and understanding their mechanism of action. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is the analytical method of choice for this purpose, offering high sensitivity and selectivity.
This document provides detailed application notes and protocols for the quantification of benzo[c]phenanthridine alkaloids in biological samples using HPLC.
Experimental Protocols
Proper sample preparation is critical to remove interfering substances from the complex biological matrix and to concentrate the analytes of interest.[1] The following protocols are based on common techniques used for alkaloid extraction from plasma and serum.
2.1.1. Protein Precipitation
This method is rapid and straightforward, suitable for initial screening and when high sample throughput is required.
-
Materials:
-
Plasma or serum sample
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Pipette 500 µL of plasma or serum into a microcentrifuge tube.
-
Add 1.5 mL of cold acetonitrile or methanol to the tube.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the alkaloids.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the clear supernatant to an HPLC vial for analysis.
-
2.1.2. Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to protein precipitation by partitioning the analytes between two immiscible liquid phases.
-
Materials:
-
Plasma or serum sample
-
Ethyl acetate, HPLC grade
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Pipette 500 µL of plasma or serum into a glass centrifuge tube.
-
Add 50 µL of 0.1 M NaOH to basify the sample (adjust pH to ~9-10).
-
Add 2 mL of ethyl acetate to the tube.
-
Vortex the mixture for 2 minutes to facilitate the extraction of the alkaloids into the organic phase.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-6) with another 2 mL of ethyl acetate and combine the organic fractions.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase for HPLC analysis.
-
2.1.3. Solid-Phase Extraction (SPE)
SPE offers a high degree of selectivity and can provide very clean extracts, making it suitable for sensitive quantification methods.
-
Materials:
-
Plasma or serum sample
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Methanol, HPLC grade
-
Deionized water
-
Ammonium hydroxide
-
Formic acid
-
SPE vacuum manifold
-
-
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Loading: Dilute 500 µL of plasma or serum with 500 µL of 0.1% formic acid in water and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove polar interferences, followed by 2 mL of 20% methanol in water to remove less polar interferences.
-
Elution: Elute the alkaloids from the cartridge with 2 mL of methanol containing 2% ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 200 µL of the initial mobile phase for HPLC analysis.
-
This method is suitable for the quantification of benzo[c]phenanthridine alkaloids when reference standards are available and high sensitivity is not the primary requirement.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
For higher sensitivity and selectivity, especially in complex biological matrices, an HPLC-MS/MS method is recommended.
-
Instrumentation:
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: A linear gradient tailored to the specific alkaloids being analyzed (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard need to be determined by direct infusion of standard solutions. For example:
-
Sanguinarine: m/z 332.1 → 317.1
-
Chelerythrine: m/z 348.1 → 292.1
-
-
Source Parameters: Optimized for the specific instrument used (e.g., capillary voltage, source temperature, gas flows).
-
Data Presentation
The following tables summarize quantitative data for the analysis of benzo[c]phenanthridine alkaloids from various sources.
Table 1: HPLC-UV Method Validation Parameters for Chelerythrine in Chelidonium majus
| Parameter | Result |
| Linearity Range | 0.0516 - 0.5160 µg |
| Correlation Coefficient (r) | 1.000 |
| Average Recovery | 103.0% |
| RSD of Recovery | 1.2% |
| Sample Stability | Stable for 8 hours |
(Data adapted from a study on the determination of chelerythrine in a plant extract)[4]
Table 2: HPLC-MS/MS Method Validation Parameters for Benzo[c]phenanthridine Alkaloids in Chicken Tissue
| Analyte | Linearity Range (ng/g) | Recovery | Intra-day Precision (RSD) | Inter-day Precision (RSD) |
| Sanguinarine | 0.5 - 100.0 | > 85% | < 5.0% | < 5.0% |
| Chelerythrine | 0.5 - 100.0 | > 85% | < 5.0% | < 5.0% |
| Dihydrosanguinarine | 0.2 - 100.0 | > 85% | < 5.0% | < 5.0% |
| Dihydrochelerythrine | 0.1 - 100.0 | > 85% | < 5.0% | < 5.0% |
(Data from a study on the determination of these alkaloids in chicken tissue)[5]
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Benzo[c]phenanthridine Alkaloids by HPLC-DAD
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Sanguinarine | 0.01 | 0.03 |
| Chelerythrine | 0.02 | 0.05 |
| Chelirubine | 0.01 | 0.04 |
| Macarpine | 0.02 | 0.06 |
| Dihydrosanguinarine | 0.79 | 3.59 |
| Dihydrochelirubine | 0.06 | 0.20 |
| Dihydromacarpine | 0.01 | 0.04 |
| Dihydrochelerythrine | 0.01 | 0.04 |
(Data from a study on the analysis of these alkaloids in cell culture)[6]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of benzo[c]phenanthridine alkaloids in biological samples using HPLC.
Caption: Workflow for HPLC analysis of benzo[c]phenanthridines.
References
- 1. Frontiers | Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract [frontiersin.org]
- 2. latamjpharm.org [latamjpharm.org]
- 3. Efficient extraction and purification of benzo[c]phenanthridine alkaloids from Macleaya cordata (Willd) R. Br. by combination of ultrahigh pressure extraction and pH-zone-refining counter-current chromatography with anti-breast cancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of chelerythrine in Chelidonium majus by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Benzo[b]phenanthridine-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development and evaluation of drug delivery systems based on benzo[b]phenanthridine alkaloids. It is intended to serve as a comprehensive resource for researchers in academia and industry working on the formulation and characterization of novel cancer therapeutics.
Introduction to this compound Alkaloids in Drug Delivery
This compound alkaloids, a class of plant-derived compounds, have garnered significant interest in cancer research due to their potent cytotoxic and antitumor activities. Key members of this family include sanguinarine, chelerythrine, nitidine, and fagaronine. However, their clinical translation is often hampered by poor solubility, low bioavailability, and potential toxicity. To overcome these limitations, various drug delivery systems have been developed to enhance their therapeutic efficacy and safety profile. This document outlines the preparation, characterization, and evaluation of these advanced drug delivery systems.
Quantitative Data Summary
The following tables summarize the key physicochemical properties of various this compound-based drug delivery systems reported in the literature.
Table 1: Sanguinarine-Loaded Nanoparticles
| Formulation Type | Lipid/Polymer | Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl monostearate, lecithin, poloxamer 188 | High Temperature Melt-Cool Solidification | 238 ± 10.9 | - | 79 ± 2.8 | - | [1] |
| Solid Lipid Nanoparticles (SLNs) | - | Film-ultrasonic dispersion | - | - | 75.6 | - | [2] |
| Chitosan Nanoparticles (ion-pair with baicalin) | Chitosan | Ionic Gelation | 326.4 | +45.7 | 68.73 | 26.68 | [3] |
Table 2: Chelerythrine-Loaded Liposomes
| Formulation Type | Lipid Composition | Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Long-Circulating Liposomes | HSPC, Cholesterol, DSPE-PEG2000 | Thin-film hydration | - | - | - | - | [4][5] |
| Liposomes | - | Emulsion/solvent evaporation | - | - | 78.6 | 7.8 | [6] |
Table 3: Nitidine-Loaded Nanoparticles
| Formulation Type | Polymer | Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Chitosan/Pectin Nanoparticles | Chitosan, Pectin | Ion Gel Method | 255.9 ± 5.10 | - | 72.83 ± 2.13 | 4.65 ± 0.44 | [7] |
| Lipid-Chitosan Hybrid Nanoparticles | Lipid, Chitosan | Ionic Gelation | - | - | - | - | [8] |
| Nano-micelles | D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS)-Folic Acid | - | - | - | - | - | [9] |
Table 4: Fagaronine-Loaded Drug Delivery Systems
| Formulation Type | Polymer | Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Polymeric Micelles | Data not readily available in literature. Formulation is proposed based on similar molecules. | Film Hydration | - | - | - | - | - |
Experimental Protocols
Preparation of this compound-Based Nanoparticles
3.1.1. Protocol for Sanguinarine-Loaded Solid Lipid Nanoparticles (SLNs) by High Temperature Melt-Cool Solidification [1]
-
Preparation of Lipid Phase: Weigh 10 mg of glyceryl monostearate and melt it by heating to 75°C.
-
Drug Incorporation: Add 15 mg of sanguinarine to the molten lipid and stir until a clear solution is obtained.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve 18 mg of a surfactant mixture (lecithin and poloxamer 188) in 10 mL of deionized water and heat to 75°C.
-
Emulsification: Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000 rpm) for 10 minutes to form a hot oil-in-water emulsion.
-
Nanoparticle Formation: Quickly disperse the hot emulsion into 50 mL of cold deionized water (2-4°C) under magnetic stirring.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step twice.
-
Storage: Lyophilize the final nanoparticle suspension for long-term storage or store as a suspension at 4°C for short-term use.
3.1.2. Protocol for Chelerythrine-Loaded Liposomes by Thin-Film Hydration [4][5]
-
Lipid Film Preparation: Dissolve hydrogenated soy phosphatidylcholine (HSPC), cholesterol, and DSPE-PEG2000 in a 3:1:1 molar ratio in chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Drug Loading (Active Loading): To load chelerythrine, hydrate the lipid film with an ammonium sulfate solution. After the formation of liposomes, exchange the external buffer with a chelerythrine solution. The pH gradient will drive the drug into the liposomes.
-
Size Reduction: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
3.1.3. Protocol for Nitidine-Loaded Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles by Solvent Evaporation
-
Polymer and Drug Solution: Dissolve 100 mg of PLGA and 10 mg of nitidine chloride in 5 mL of a suitable organic solvent (e.g., dichloromethane or acetone).
-
Emulsification: Add the organic phase to 20 mL of an aqueous solution containing a stabilizer (e.g., 1% w/v polyvinyl alcohol - PVA) under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes. Discard the supernatant and wash the nanoparticle pellet with deionized water. Repeat the washing step twice.
-
Storage: Resuspend the final nanoparticle pellet in deionized water and lyophilize for long-term storage.
3.1.4. Protocol for Fagaronine-Loaded Polymeric Micelles by Film Hydration
-
Polymer-Drug Film Formation: Dissolve an amphiphilic block copolymer (e.g., polyethylene glycol-poly(lactic-co-glycolic acid), PEG-PLGA) and fagaronine in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin film of the polymer and drug.
-
Micelle Formation: Hydrate the film with an aqueous solution (e.g., water or PBS) and stir at room temperature. The amphiphilic polymer will self-assemble into micelles, encapsulating the hydrophobic fagaronine in the core.
-
Purification: The resulting micellar solution can be filtered through a 0.22 µm syringe filter to remove any aggregates.
Characterization of Nanoparticles
3.2.1. Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS)
-
Sample Preparation: Dilute the nanoparticle suspension in deionized water or an appropriate buffer to a suitable concentration to avoid multiple scattering effects.
-
Instrument Setup: Use a DLS instrument (e.g., Malvern Zetasizer). Set the temperature to 25°C and allow the instrument to equilibrate.
-
Measurement: Place the diluted sample in a cuvette and perform the measurement. For particle size, the instrument measures the fluctuations in scattered light intensity due to Brownian motion. For zeta potential, an electric field is applied, and the particle velocity is measured.
-
Data Analysis: The instrument software will calculate the average particle size (Z-average), polydispersity index (PDI), and zeta potential.
3.2.2. Morphological Characterization (Transmission Electron Microscopy - TEM)
-
Grid Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Staining (optional): For better contrast, especially for lipid-based nanoparticles, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate.
-
Drying: Allow the grid to air-dry completely.
-
Imaging: Observe the sample under a transmission electron microscope at an appropriate acceleration voltage.
3.2.3. Drug Loading and Encapsulation Efficiency (HPLC)
-
Standard Curve: Prepare a standard curve of the free this compound alkaloid using a High-Performance Liquid Chromatography (HPLC) system with a suitable column and mobile phase.
-
Total Drug Content: Disrupt a known amount of the nanoparticle formulation using a suitable solvent to release the encapsulated drug. Quantify the drug concentration using HPLC.
-
Free Drug Content: Separate the nanoparticles from the aqueous medium by centrifugation or ultrafiltration. Quantify the amount of free drug in the supernatant/filtrate using HPLC.
-
Calculation:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
In Vitro and In Vivo Evaluation
3.3.1. In Vitro Drug Release Study
-
Setup: Place a known amount of the nanoparticle formulation in a dialysis bag with a suitable molecular weight cut-off.
-
Release Medium: Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively) at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Quantification: Analyze the drug concentration in the collected samples using HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time.
3.3.2. In Vitro Cytotoxicity Assay (MTT Assay) [4]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the free drug and the nanoparticle formulation for 24, 48, or 72 hours. Include untreated cells as a control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability (%) relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
3.3.3. In Vivo Antitumor Efficacy Study
-
Tumor Model: Establish a xenograft tumor model by subcutaneously injecting human cancer cells into immunodeficient mice (e.g., nude or SCID mice).
-
Treatment: Once the tumors reach a palpable size, randomly divide the mice into treatment groups (e.g., saline control, free drug, and nanoparticle formulation).
-
Administration: Administer the treatments via a clinically relevant route (e.g., intravenous injection).
-
Monitoring: Monitor tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition among the different treatment groups.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound alkaloids.
Caption: Chelerythrine-induced mitochondrial apoptosis pathway.
Caption: Sanguinarine's inhibition of the NF-κB signaling pathway.
Caption: Nitidine chloride's dual effect on p53 and ERK pathways.
Experimental Workflows
References
- 1. microscopyinnovations.com [microscopyinnovations.com]
- 2. Chelerythrine Induces Apoptosis through a Bax/Bak-independent Mitochondrial Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanopartikel.info [nanopartikel.info]
- 4. microscopyinnovations.com [microscopyinnovations.com]
- 5. How To Prepare Of Samples For Nanoparticle Transmission Electron Microscopy (TEM) [satnanomaterial.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DLS characterization and zeta potential of nanoparticles [bio-protocol.org]
Application Notes and Protocols for High-Throughput Screening of Benzo[b]phenanthridines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]phenanthridine alkaloids and their synthetic derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. Recently, derivatives of benzo[c]phenanthridine have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, including multidrug-resistant (MDR) strains.[1][2] High-throughput screening (HTS) has been instrumental in identifying these active compounds from chemical libraries.[3] This document provides detailed application notes and experimental protocols for the use of benzo[b]phenanthridines in HTS campaigns for anti-tuberculosis drug discovery.
Data Presentation
The following tables summarize the quantitative data from a high-throughput screening campaign of 35 novel benzo[c]phenanthridine derivatives against Mtb. The primary screen was conducted using the Resazurin Microtiter Assay (REMA).[3]
Table 1: High-Throughput Screening Parameters for Benzo[c]phenanthridine Derivatives against M. tuberculosis
| Parameter | Value | Reference |
| Assay Method | Resazurin Microtiter Assay (REMA) | [3] |
| Organism | Mycobacterium tuberculosis mc²6206 | [3] |
| Initial Screening Concentration | 40 µM | [3] |
| Primary Hit Criterion | ≥ 50% inhibition of Mtb growth | [3] |
| Confirmed Hit Criterion | ≥ 85% inhibition of Mtb growth | [3] |
| Number of Compounds Screened | 35 | [3] |
| Number of Primary Hits (≥ 50% inhibition) | 15 (43% hit rate) | [3] |
| Number of Confirmed Hits (≥ 85% inhibition) | 5 | [3] |
Table 2: Activity of Lead Benzo[c]phenanthridine Derivatives against M. tuberculosis
| Compound | MIC90 (µM) against Mtb mc²6206 | Activity against MDR-Mtb | Reference |
| BPD-6 | ~2-10 | Yes | [1][2] |
| BPD-9 | ~2-10 | Yes | [1][2] |
| Sanguinarine (Parent Compound) | 85 | Not Reported | [3] |
Experimental Protocols
High-Throughput Screening using Resazurin Microtiter Assay (REMA)
This protocol is adapted from methodologies used for screening compound libraries against Mycobacterium tuberculosis.
a. Reagent and Media Preparation:
-
7H9 Broth: Prepare Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.
-
Resazurin Solution: Prepare a 0.02% (w/v) solution of resazurin sodium salt in sterile distilled water and filter-sterilize. Store protected from light at 4°C for up to 1 week.
-
Compound Plates: Prepare master plates of this compound derivatives dissolved in DMSO. From the master plates, create intermediate plates diluted in 7H9 broth to achieve the final screening concentration (e.g., 40 µM) with a final DMSO concentration not exceeding 1-2%.
-
Bacterial Culture: Culture Mycobacterium tuberculosis H37Rv or an appropriate auxotrophic strain like mc²6206 in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
b. HTS Assay Procedure:
-
Dispense 90 µL of 7H9 broth into all wells of a sterile 384-well black, clear-bottom microtiter plate.
-
Transfer 10 µL of the diluted compound solutions from the intermediate plates to the corresponding wells of the assay plate.
-
Include controls on each plate:
-
Negative Control (No Inhibition): Wells with Mtb and DMSO vehicle only.
-
Positive Control (Maximum Inhibition): Wells with Mtb and a known potent anti-tubercular agent (e.g., rifampicin at a concentration that gives >90% inhibition).
-
Blank Control (No Growth): Wells with 7H9 broth and DMSO vehicle only.
-
-
Adjust the Mtb culture to a final OD600 of 0.005 in 7H9 broth and add 100 µL to each well (except the blank controls).
-
Seal the plates and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of the 0.02% resazurin solution to each well.
-
Incubate for an additional 16-24 hours at 37°C.
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
c. Data Analysis:
-
Calculate the percentage of growth inhibition for each compound using the following formula: % Inhibition = 100 - [ (Sample Signal - Blank Signal) / (Negative Control Signal - Blank Signal) ] * 100
-
Determine the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates a robust assay. Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ] (where SD is the standard deviation, pos is the positive control, and neg is the negative control).
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The precise molecular target of the novel anti-tubercular benzo[c]phenanthridine derivatives is still under investigation; however, studies on the parent compound, sanguinarine, and resistance mechanisms provide insights into putative mechanisms.[1][4][5]
References
- 1. Discovery of benzo[c]phenanthridine derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Benzo[b]phenanthridine Synthesis Yields
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzo[b]phenanthridine and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
General Troubleshooting
Q1: My overall yield for the multi-step synthesis of a this compound alkaloid is consistently low. What are the general points to consider for optimization?
A1: Low yields in multi-step syntheses can arise from a variety of factors. A systematic approach to troubleshooting is crucial. Here are some key areas to investigate:
-
Reagent Quality: Ensure the purity and dryness of all reagents and solvents. Moisture and impurities can significantly impact the efficiency of many of the named reactions used in these syntheses.
-
Inert Atmosphere: Many of the coupling reactions, particularly those involving organometallic catalysts like Palladium, are sensitive to oxygen. Ensure all reactions are conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Monitoring: Closely monitor the progress of each reaction step using appropriate analytical techniques (e.g., TLC, LC-MS, GC-MS). This will help identify incomplete reactions or the formation of side products.
-
Purification Methods: Evaluate your purification strategy at each step. Product loss during workup and chromatography is a common reason for diminished overall yield.
-
Intermediate Stability: Assess the stability of your synthetic intermediates. Some may be prone to decomposition and should be used immediately in the subsequent step without prolonged storage.
Reaction-Specific Troubleshooting and FAQs
This section provides detailed guidance on common issues encountered in the key synthetic reactions used to construct the this compound core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of the biaryl bond, a crucial step in many this compound syntheses.
Q2: I am observing low yields in my Suzuki-Miyaura coupling step to form the biaryl precursor. How can I improve the efficiency?
A2: Low yields in Suzuki-Miyaura coupling can often be attributed to the choice of catalyst, base, solvent, or reaction temperature. The following table summarizes the impact of these parameters on the yield of a model phenanthridine synthesis.[1][2]
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | - | Et₃N | DMF | 80 | 5 | 50 |
| PdCl₂ | PPh₃ | Et₃N | DMF | 80 | 5 | 80 |
| Pd₂(dba)₃ | - | Et₃N | DMF | 80 | 5 | 41 |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 90 | 5 | 82 |
| Pd(OAc)₂ (5) | PPh₃ (0.25) | Cs₂CO₃ (1.5) | DMA | 90 | 3 | 95 |
| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | DMSO | 90 | 3 | 51 |
As indicated, the combination of Pd(OAc)₂ as the catalyst, PPh₃ as the ligand, Cs₂CO₃ as the base, and DMA as the solvent at 90°C provides the optimal yield in this specific example.[1][2] It is crucial to screen these parameters for your specific substrates.
Q3: My palladium catalyst appears to be deactivating during the Suzuki-Miyaura reaction, leading to incomplete conversion. What could be the cause and how can I prevent it?
A3: Palladium catalyst deactivation, often observed as the formation of palladium black, is a common issue.[3] This can be caused by:
-
High Catalyst Concentration: At higher concentrations, Pd(0) species can aggregate to form inactive nanoclusters.[3] Using a lower catalyst loading can favor the desired catalytic cycle over aggregation.[3]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, leading to the precipitation of palladium black. Using robust ligands or ensuring a strictly inert atmosphere can mitigate this.
-
Impurities: Impurities in the starting materials or solvents can act as catalyst poisons. Ensure high-purity reagents and solvents are used.
Experimental Protocol: One-Pot Suzuki Coupling and Condensation for Phenanthridine Synthesis [1][2]
-
To a solution of ortho-bromoaldehyde (1 mmol) and ortho-aminobenzeneboronic acid (1.2 mmol) in DMA (3 mL) is added Pd(OAc)₂ (5 mol%), PPh₃ (0.25 equiv.), and Cs₂CO₃ (1.5 equiv.).
-
The reaction mixture is heated at 90°C for 3-5 hours under an inert atmosphere.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a key transformation for the cyclization of β-arylethylamides to form dihydroisoquinoline intermediates, which are then oxidized to the corresponding benzo[c]phenanthridines.
Q4: I am getting a low yield in my Bischler-Napieralski cyclization. What are the critical parameters to optimize?
A4: The success of the Bischler-Napieralski reaction is highly dependent on the choice of the dehydrating agent and the reaction conditions. Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and trifluoromethanesulfonic anhydride (Tf₂O).[4][5][6]
-
P₂O₅ and POCl₃: These are strong dehydrating agents that often require high temperatures (refluxing in toluene or xylene).[4][5] For substrates with electron-poor aromatic rings, a mixture of P₂O₅ in refluxing POCl₃ can be effective.[5]
-
Tf₂O: In combination with a non-nucleophilic base like 2-chloropyridine, Tf₂O allows for milder reaction conditions, often starting at low temperatures and warming to room temperature.[7]
Q5: I am observing the formation of a significant amount of a styrene byproduct in my Bischler-Napieralski reaction. What is the cause and how can I suppress it?
A5: The formation of styrenes is a common side reaction known as the retro-Ritter reaction.[4] This occurs via the elimination of the amide group from a nitrilium ion intermediate, which is favored when the resulting styrene is part of a conjugated system.[4]
To minimize this side reaction:
-
Use the corresponding nitrile as a solvent: This can shift the equilibrium away from the retro-Ritter product.[4]
-
Use milder reagents: Employing reagents like oxalyl chloride to form an N-acyliminium intermediate can prevent the elimination that leads to styrene formation.[4]
Experimental Protocol: Bischler-Napieralski Cyclization for Benzo[c]phenanthridine Synthesis [8]
-
A solution of the N-formyl derivative of the biaryl amine (1 mmol) in anhydrous acetonitrile (10 mL) is prepared.
-
Phosphorus oxychloride (POCl₃, 3 mmol) is added dropwise to the solution at 0°C.
-
The reaction mixture is then refluxed for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and basified with an aqueous ammonia solution.
-
The aqueous layer is extracted with chloroform.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile method for constructing the tetrahydroisoquinoline core of certain this compound alkaloids from a β-arylethylamine and an aldehyde or ketone.
Q6: My Pictet-Spengler reaction is giving a low yield. What are the key factors to consider for improvement?
A6: The efficiency of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring and the reaction conditions.[9]
-
Aromatic Ring Activation: Aromatic rings with electron-donating groups, such as methoxy or hydroxy substituents, are more nucleophilic and generally give higher yields under milder conditions.[9][10] For less activated systems, stronger acids and higher temperatures may be required.[9]
-
Acid Catalyst: An acid catalyst is typically required to generate the electrophilic iminium ion intermediate.[9] Common catalysts include protic acids like HCl and TFA, or Lewis acids.
-
Solvent: The reaction can be performed in both protic and aprotic solvents, with aprotic media sometimes providing superior yields.[9]
Q7: Are there any common side reactions in the Pictet-Spengler synthesis of this compound precursors?
A7: A potential side reaction is the formation of regioisomers if the aromatic ring has multiple possible sites for electrophilic attack. The regioselectivity is generally governed by the electronic and steric properties of the substituents on the aromatic ring. Careful consideration of the substrate's electronics can help predict and potentially control the outcome.
Experimental Protocol: General Procedure for Pictet-Spengler Reaction [10]
-
The β-arylethylamine (1 equivalent) is dissolved in a suitable solvent (e.g., dichloromethane or toluene).
-
The aldehyde or ketone (1-1.2 equivalents) is added to the solution.
-
The mixture is cooled to 0°C, and a catalytic amount of a protic acid (e.g., trifluoroacetic acid) is added.
-
The reaction is stirred at room temperature or heated to reflux, with progress monitored by TLC.
-
Upon completion, the reaction is quenched with a basic solution (e.g., saturated sodium bicarbonate).
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by chromatography.
Gold-Catalyzed Cascade Cyclization
Gold catalysis has emerged as a powerful tool for the synthesis of complex polycyclic aromatic hydrocarbons, including benzo[c]phenanthridines.
Q8: I am attempting a gold-catalyzed cascade cyclization to synthesize a benzo[c]phenanthridine derivative, but the yield is low. What are some troubleshooting strategies?
A8: Gold-catalyzed reactions can be sensitive to the catalyst, solvent, and temperature.
-
Catalyst Choice: Different gold catalysts and ligands can have a significant impact on the reaction outcome. It is often necessary to screen a variety of catalysts to find the optimal one for a specific transformation.
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates and the overall reaction rate.
-
Temperature: While some gold-catalyzed reactions proceed at room temperature, others may require heating to achieve a good yield.
Quantitative Data: Gold-Catalyzed Cascade Cyclization Yields [11]
The following table illustrates the yields of a gold-catalyzed cascade cyclization to form various Boc-protected dihydrobenzo[c]phenanthridines, highlighting the influence of substituents.
| Substrate (R group) | Yield (%) |
| Phenyl | 95 |
| 4-Fluorophenyl | 90 |
| 3,5-Dimethoxyphenyl | 44 |
| 4-(Trifluoromethyl)phenyl | 67 |
| Naphthyl | 96 |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.vu.nl [research.vu.nl]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
"strategies to reduce the toxicity of benzo[b]phenanthridine derivatives"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at reducing the toxicity of benzo[b]phenanthridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high cytotoxicity in both cancer and normal cell lines. How can I improve its selectivity?
A1: Achieving differential cytotoxicity is a common challenge. Here are a few strategies to consider:
-
Structural Modification: The position and nature of substituents on the this compound core play a crucial role in determining activity and selectivity.
-
Substitution Pattern: The cytotoxicity of derivatives can be sensitive to the placement of functional groups. For instance, in the related benzo[j]phenanthridinequinones, the insertion of a pyrrol-2-yl substituent at the 6-position showed higher antitumor potency and a better selectivity index against human gastric adenocarcinoma cells compared to other aryl substitutions.
-
Modulation of Physicochemical Properties: Altering properties like lipophilicity and electronic effects through substituent changes can influence cell uptake and target interaction, potentially leading to greater selectivity.
-
-
Targeted Delivery: Consider conjugating your derivative to a molecule that specifically targets cancer cells, such as a monoclonal antibody or a ligand for a receptor overexpressed on cancer cells.
Q2: I am observing poor solubility of my synthesized this compound derivative in aqueous media for in vitro assays. What can I do?
A2: Solubility is a frequent issue with planar aromatic compounds. Here are some troubleshooting steps:
-
Co-solvents: Use a small percentage of a biocompatible co-solvent such as dimethyl sulfoxide (DMSO) to initially dissolve the compound. Ensure the final concentration of the co-solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. Always run a vehicle control (medium with the same concentration of co-solvent) in your experiments.
-
Salt Formation: If your derivative has a basic nitrogen atom, consider converting it to a salt (e.g., hydrochloride salt) to improve aqueous solubility.
-
Formulation Strategies: For in vivo studies, consider formulation approaches like liposomes, nanoparticles, or cyclodextrin complexes to enhance solubility and bioavailability.
Q3: How can I assess the mechanism of toxicity of my this compound derivatives?
A3: Understanding the mechanism of toxicity is key to mitigating it. Here are some common assays:
-
Apoptosis Assays: To determine if your compound induces programmed cell death, you can use techniques like:
-
Oxidative Stress Assays: Benzo-ring containing compounds can induce reactive oxygen species (ROS). You can measure:
-
Intracellular ROS levels using fluorescent probes like DCFDA.
-
Lipid peroxidation by measuring malondialdehyde (MDA) levels.
-
-
Cell Cycle Analysis: Use flow cytometry with PI staining to determine if your compound causes cell cycle arrest at a specific phase (e.g., G2/M).
Q4: What are some key structural features that influence the toxicity of benzophenanthridine alkaloids?
A4: Structure-activity relationship (SAR) studies have highlighted several important features:
-
The Iminium Moiety: The quaternary cationic nature of the nitrogen atom is often crucial for the biological activity, including cytotoxicity, of many benzo[c]phenanthridine alkaloids. However, some 3-arylisoquinolin-1(2H)-one derivatives, which lack the iminium group, have also shown significant in vitro antitumor activity.
-
Molecular Planarity: A planar structure is generally thought to be important for DNA intercalation, a common mechanism of action for this class of compounds.
-
Substituents on the Rings:
-
The presence and type of substituents on the aromatic rings significantly modulate cytotoxicity. For example, the addition of a hydroxyl group at the C10 position of fagaridine did not enhance its cytotoxicity.
-
Demethylation of the methylenedioxy group in chelerythrine, a benzo[c]phenanthridine, resulted in a less active compound against bacteria and fungi, suggesting this part of the molecule is important for its biological activity.[2]
-
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation. - Decrease the final concentration of the compound. - Increase the concentration of the co-solvent slightly, ensuring it remains within a non-toxic range for the cells. |
| Cell Seeding Density | - Ensure a uniform single-cell suspension before seeding. - Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Inconsistent Drug Exposure Time | - Standardize the incubation time with the compound across all experiments. |
| Pipetting Errors | - Use calibrated pipettes and ensure proper pipetting technique to minimize variability in both cell seeding and compound addition. |
Issue 2: No Significant Cytotoxicity Observed at Expected Concentrations
| Possible Cause | Troubleshooting Steps |
| Compound Instability | - Check the stability of your compound in the cell culture medium over the time course of the experiment. This can be done using techniques like HPLC. - Prepare fresh stock solutions for each experiment. |
| Low Cell Permeability | - Assess the cellular uptake of your compound. - Modify the structure to increase lipophilicity, which may enhance cell membrane permeability. |
| Cell Line Resistance | - Use a different cell line that may be more sensitive to your compound. - Check for the expression of drug efflux pumps (e.g., P-glycoprotein) in your cell line, which could be removing the compound from the cells. |
Quantitative Data
Table 1: In Vitro Cytotoxicity of Selected Benzo[c]phenanthridine Alkaloids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Chelerythrine | MDA-MB-231 | MTS | 3.616 ± 0.51 | [3] |
| Dihydrochelerythrine | MDA-MB-231 | MTS | 24.14 ± 5.24 | [3] |
| Compound 4 | K562 | MTT | 0.95 ± 0.41 | [4] |
| Compound 4 | MCF-7 | MTT | 1.01 ± 0.13 | [4] |
| Compound 4* | A549 | MTT | 2.17 ± 0.47 | [4] |
| Compound 10** | K562 | MTT | Similar to Compound 4 | [4] |
| Fagaridine | HCT-15 | Not Specified | 0.41 µg/ml | |
| 10-Hydroxyfagaridine | A549 | Not Specified | 0.45 µg/ml |
*Compound 4 is a specific synthetic benzo[c]phenanthridine derivative from the cited study. **Compound 10 is an unnatural synthetic benzo[c]phenanthridine derivative from the cited study.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound derivatives.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase using trypsin.
-
Prepare a single-cell suspension in a complete culture medium.
-
Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT labeling mixture to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate overnight in the incubator.
-
Measure the absorbance of the formazan product at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Caption: Proposed toxicity pathway for some this compound derivatives.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. Benzo[c]phenanthridine alkaloids exhibit strong anti-proliferative activity in malignant melanoma cells regardless of their p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Regioselective Synthesis of Benzo[b]phenanthridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of benzo[b]phenanthridines. The guidance is primarily based on palladium-catalyzed cross-coupling and annulation reactions, common strategies for constructing such complex heterocyclic scaffolds.
Disclaimer: While this guide provides information based on the synthesis of phenanthridine and its isomers, literature specifically addressing the regioselective synthesis of benzo[b]phenanthridines is limited. The principles outlined below are extrapolated from related synthetic transformations and should be adapted and optimized for your specific substrates and reaction conditions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield of the desired benzo[b]phenanthridine product is a common issue. Several factors can contribute to this problem, from catalyst deactivation to suboptimal reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a pre-catalyst: Simple Pd(II) salts like Pd(OAc)₂ or PdCl₂ can be used, but pre-formed palladium pre-catalysts often show higher activity. - Ensure proper in-situ reduction: If using a Pd(II) source, ensure conditions are suitable for reduction to the active Pd(0) species. - Check for ligand oxidation: Phosphine ligands can be sensitive to air and moisture. Use fresh, high-purity ligands and degassed solvents. |
| Suboptimal Ligand | - Vary the ligand: The electronic and steric properties of the phosphine ligand are critical. Experiment with a range of monodentate (e.g., PPh₃, P(t-Bu)₃) and bidentate (e.g., dppf, Xantphos) ligands. - Consider N-heterocyclic carbene (NHC) ligands: These can offer enhanced stability and reactivity in some cases. |
| Incorrect Solvent | - Solvent polarity: The polarity of the solvent can significantly impact catalyst solubility and reactivity. Screen a variety of solvents such as toluene, dioxane, DMF, and DMA. - Aqueous mixtures: In some cases, a mixture of an organic solvent and water can be beneficial, particularly in Suzuki-type couplings. |
| Inappropriate Base | - Base strength: The choice of base is crucial for the efficiency of many cross-coupling reactions. Test a range of inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic (e.g., Et₃N, DIPEA) bases. - Solubility: Ensure the base is sufficiently soluble in the reaction medium. |
| Low Reaction Temperature | - Increase temperature: Many C-H activation and annulation reactions require elevated temperatures (e.g., 100-140 °C) to proceed efficiently. |
| Poor Substrate Reactivity | - Check leaving groups: For cross-coupling reactions, iodide and triflate are generally more reactive than bromide or chloride. - Steric hindrance: Highly substituted starting materials may require more forcing conditions or a less sterically demanding catalyst system. |
Issue 2: Poor Regioselectivity (Formation of Isomeric Products)
Controlling the regioselectivity to favor the desired this compound isomer over other possible annulation products is a primary challenge.
| Potential Cause | Troubleshooting Steps |
| Steric and Electronic Control | - Ligand choice: Bulky ligands can favor reaction at less sterically hindered positions. Conversely, electronically different ligands can influence the selectivity based on the electronic properties of the substrates. - Directing groups: The use of a directing group on one of the substrates can force the reaction to occur at a specific C-H bond, thereby controlling the regioselectivity. Picolinamide is a well-established directing group for ortho-C-H functionalization.[1] |
| Reaction Mechanism Pathway | - Solvent effects: The solvent can influence the reaction pathway. For example, in some palladium-catalyzed reactions, the choice of solvent can lead to a reversal of regioselectivity. - Additives: Additives such as pivalic acid (PivOH) have been shown to improve the yield and selectivity in some palladium-catalyzed C-H functionalization reactions.[1] |
| Temperature Effects | - Kinetic vs. Thermodynamic Control: At lower temperatures, the kinetically favored product may be formed, while at higher temperatures, the thermodynamically more stable product may dominate. Varying the reaction temperature can therefore influence the isomeric ratio. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for achieving high regioselectivity in the synthesis of benzo[b]phenanthridines?
A1: The most critical parameters are typically the choice of ligand, solvent, and base. The interplay between these three factors often governs the reaction pathway and, consequently, the regiochemical outcome. The electronic and steric properties of your specific substrates will also play a significant role.
Q2: My reaction is giving a mixture of benzo[b]- and benzo[c]phenanthridine isomers. How can I favor the formation of the benzo[b] isomer?
A2: To favor the benzo[b] isomer, you will likely need to exploit subtle differences in the steric and electronic environments of the reactive sites.
-
Steric Hindrance: If the C-H bond leading to the benzo[c] isomer is more sterically hindered, using a bulkier phosphine ligand on the palladium catalyst may disfavor that pathway and promote the formation of the benzo[b] product.
-
Directing Groups: Employing a directing group on your starting material that positions the palladium catalyst closer to the C-H bond required for benzo[b] annulation is a powerful strategy for controlling regioselectivity.
Q3: I am observing significant amounts of starting material decomposition and side product formation. What are the likely causes and solutions?
A3: Decomposition and side product formation can arise from several sources:
-
Reaction Temperature Too High: While high temperatures are often necessary, excessive heat can lead to substrate or product degradation. Try running the reaction at a slightly lower temperature for a longer duration.
-
Oxidative Addition to Unintended Sites: The palladium catalyst may be reacting with other functional groups on your starting materials. Protecting sensitive functional groups can mitigate this.
-
Homocoupling of Starting Materials: This is a common side reaction in many cross-coupling reactions. Optimizing the stoichiometry of your reactants and the rate of addition of one reactant to the other can sometimes reduce homocoupling.
-
Presence of Oxygen: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can lead to catalyst deactivation and unwanted side reactions.
Q4: Can you provide a general starting point for developing a regioselective synthesis of a substituted this compound?
A4: A good starting point would be a palladium-catalyzed intramolecular C-H functionalization approach. Based on protocols for related phenanthridine syntheses, you could try the following conditions as a baseline:
-
Catalyst: Pd(OAc)₂ (5-10 mol%)
-
Ligand: PPh₃ or a bulkier phosphine ligand (e.g., P(o-tolyl)₃)
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
-
Solvent: Toluene or DMF (degassed)
-
Temperature: 110-130 °C Careful screening of ligands and solvents will be crucial for optimizing the regioselectivity for your specific substrate.
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of phenanthridine synthesis, which can serve as a guide for optimizing your this compound synthesis.
Table 1: Effect of Palladium Catalyst and Ligand on Phenanthridine Synthesis
| Catalyst | Ligand | Base | Solvent | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | DMA | 95 |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | DMA | 41-60 |
| Pd₂(dba)₃ | - | Cs₂CO₃ | DMA | 41-60 |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 82 |
Data extracted from a study on the synthesis of phenanthridine via Suzuki coupling.[2]
Table 2: Optimization of Reaction Conditions for Palladium-Catalyzed Cyclization
| Entry | Additive (equiv) | Oxidant (equiv) | Yield of Phenanthridine (%) |
| 1 | - | PhI(OAc)₂ (2) | 5 |
| 2 | AcOH (2) | PhI(OAc)₂ (2) | 8 |
| 3 | BQ (2) | PhI(OAc)₂ (2) | 10 |
| 4 | CuCl₂ (2) | PhI(OAc)₂ (2) | 34 |
| 5 | Cu(OAc)₂ (2) | PhI(OAc)₂ (2) | 51 |
| 6 | Cu(OAc)₂ (2) | PhI(OAc)₂ (2) | 62 (with 10 mol% Pd(OAc)₂) |
Data from a study on the synthesis of phenanthridines via picolinamide-directed C-H functionalization.[1]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of Phenanthridinones
This protocol describes the synthesis of phenanthridinones via a palladium-catalyzed annulation of 2-bromobenzamides with o-bromobenzoic acids. This can be adapted for the synthesis of benzo[b]phenanthridines by using appropriate naphthalene-derived starting materials.
Materials:
-
2-Bromobenzamide derivative (1.0 equiv)
-
o-Bromobenzoic acid derivative (1.5 equiv)
-
Pd(OAc)₂ (0.10 equiv)
-
PPh₃ (0.20 equiv)
-
Cs₂CO₃ (1.0 equiv)
-
DMF
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the 2-bromobenzamide derivative (0.500 mmol), o-bromobenzoic acid derivative (0.750 mmol), Cs₂CO₃ (163 mg, 0.500 mmol), PPh₃ (26 mg, 0.100 mmol), and Pd(OAc)₂ (11 mg, 0.05 mmol).
-
Add DMF (4.0 mL) to the Schlenk tube.
-
Seal the tube and stir the reaction mixture at 120 °C in an oil bath for approximately 10 hours.
-
After cooling to room temperature, concentrate the resulting mixture under reduced pressure.
-
Take up the residue in ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[3][4]
Visualizations
Diagram 1: General Workflow for Troubleshooting Low Yield
Caption: A decision-making workflow for addressing low product yield in this compound synthesis.
Diagram 2: Plausible Catalytic Cycle for Palladium-Catalyzed Annulation
Caption: A simplified representation of a plausible palladium-catalyzed reaction cycle for the synthesis of benzo[b]phenanthridines.
References
- 1. BJOC - Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of Synthetic Benzo[b]phenanthridine Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of synthetic benzo[b]phenanthridine analogues.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the crystallization of this compound analogues, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My compound is "oiling out" of the solution instead of forming crystals. What can I do?
A1: "Oiling out" is a common issue with planar aromatic compounds like this compound analogues, where the solute separates as a liquid phase instead of a solid. This often occurs when the compound's melting point is lower than the temperature of the solution during crystallization or when high supersaturation is reached too quickly.
Troubleshooting Steps:
-
Reduce the rate of supersaturation: Slow down the cooling process or the addition of an anti-solvent. A slower change in solubility allows molecules more time to orient themselves into a crystal lattice.
-
Lower the crystallization temperature: If the compound's melting point is low, try crystallizing at a lower temperature.
-
Use a different solvent system: Select a solvent in which the compound is less soluble at higher temperatures. This can prevent the solution from becoming supersaturated at a temperature above the compound's melting point.
-
Increase the solvent volume: Using a slightly larger volume of solvent can sometimes prevent oiling out by keeping the compound in solution for a longer period during cooling.
-
Seeding: Introduce a seed crystal of the desired compound to the supersaturated solution to encourage nucleation and growth of crystals rather than oil droplets.
Q2: I am only getting very small, needle-like crystals or a microcrystalline powder. How can I grow larger, single crystals suitable for X-ray diffraction?
A2: The formation of small or poorly-defined crystals is often a result of rapid nucleation. To obtain larger crystals, the rate of crystal growth needs to be favored over the rate of nucleation.
Troubleshooting Steps:
-
Slow down the crystallization process:
-
Slow cooling: Insulate the crystallization vessel to slow the rate of cooling.
-
Vapor diffusion: This technique allows for a very slow increase in supersaturation, which is ideal for growing large, high-quality crystals. Dissolve the compound in a "good" solvent and place it in a sealed container with a larger volume of a "poor" solvent (anti-solvent) in which the good solvent is volatile. The slow diffusion of the anti-solvent vapor into the solution of your compound will gradually induce crystallization.
-
Solvent layering: Carefully layer a less dense anti-solvent on top of a solution of your compound in a denser, good solvent. Crystals will form slowly at the interface of the two solvents.
-
-
Optimize the solvent system: Experiment with different solvent and anti-solvent combinations. The ideal solvent will have a moderate solubility for your compound at elevated temperatures and low solubility at lower temperatures.
-
Control the concentration: Start with a less concentrated solution to reduce the number of nucleation sites that form initially.
Q3: My compound will not crystallize at all. What steps can I take to induce crystallization?
A3: Failure to crystallize can be due to several factors, including high solubility in the chosen solvent, the presence of impurities, or the inherent amorphous nature of the compound.
Troubleshooting Steps:
-
Increase supersaturation:
-
Evaporation: Allow the solvent to evaporate slowly from the solution. This can be controlled by covering the vial with a cap that has a small hole.
-
Concentrate the solution: If the compound is too soluble, carefully evaporate some of the solvent and attempt to crystallize again.
-
-
Induce nucleation:
-
Scratching: Gently scratch the inside of the glass vessel at the air-solvent interface with a glass rod. The microscopic scratches can provide nucleation sites.
-
Seeding: Add a small crystal of your compound (if available) to the supersaturated solution.
-
-
Purify your compound further: Impurities can inhibit crystallization. Consider an additional purification step, such as column chromatography, before attempting crystallization.
-
Try a different crystallization technique: If slow cooling or evaporation fails, consider vapor diffusion or anti-solvent diffusion methods.
Q4: How does the structure of my this compound analogue affect its crystallization?
A4: The planar and aromatic nature of the this compound core leads to strong π-stacking interactions, which are a dominant force in the crystal packing of these molecules. The nature and position of substituents on the aromatic core can significantly influence these interactions and, consequently, the crystallization behavior.
-
Planarity: The high degree of planarity promotes face-to-face π-stacking.
-
Substituents:
-
Bulky groups: Large substituents can hinder the close packing of the aromatic cores, potentially disrupting crystal formation or leading to different packing motifs.
-
Hydrogen-bonding groups: Substituents capable of hydrogen bonding (e.g., -OH, -NH2, -COOH) can introduce strong, directional interactions that can either promote or compete with π-stacking, leading to different crystal forms (polymorphs).
-
Halogens: Halogen atoms can participate in halogen bonding, another directional interaction that can influence crystal packing.
-
Understanding these structural effects can help in the rational selection of solvents and crystallization techniques. For example, for molecules with strong hydrogen-bonding capabilities, solvents that can also participate in hydrogen bonding might be considered.
Data Presentation: Solvent Screening for Crystallization
The choice of solvent is critical for successful crystallization. The following table summarizes common solvents and their properties, which can be used as a starting point for solvent screening for your this compound analogues. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Toluene | 111 | Low | Often a good choice for aromatic compounds due to favorable π-π interactions. Can sometimes be trapped in the crystal lattice. |
| Xylenes | ~140 | Low | Similar to toluene but with a higher boiling point, allowing for a wider temperature range for slow cooling. |
| Dichloromethane (DCM) | 40 | Medium | A good solvent for many organic compounds, but its high volatility can lead to rapid crystallization and small crystals if evaporation is not controlled. |
| Chloroform | 61 | Medium | Similar properties to DCM but less volatile. |
| Ethyl Acetate | 77 | Medium | A versatile solvent that is a good starting point for many compounds of intermediate polarity. |
| Acetone | 56 | Medium | Highly volatile, which can be problematic for slow crystallization methods. |
| Acetonitrile | 82 | High | A polar aprotic solvent that can be useful for more polar analogues. |
| Ethanol/Methanol | 78 / 65 | High | Protic solvents that can engage in hydrogen bonding. Useful for analogues with hydrogen bond donor/acceptor groups. Often used in combination with an anti-solvent like water or hexane. |
| Tetrahydrofuran (THF) | 66 | Medium | A good solvent for many aromatic compounds, often used in vapor diffusion setups with an anti-solvent like hexane or diethyl ether. |
| N,N-Dimethylformamide (DMF) | 153 | High | A high-boiling point polar aprotic solvent. Due to its high solvating power, it is often used with an anti-solvent. |
Solvent Miscibility for Anti-Solvent Crystallization
| Good Solvent | Miscible Anti-Solvents |
| Toluene | Hexane, Heptane |
| Dichloromethane | Hexane, Diethyl Ether |
| Ethyl Acetate | Hexane, Heptane |
| Acetone | Water, Hexane, Diethyl Ether |
| Acetonitrile | Water, Diethyl Ether |
| Ethanol | Water, Hexane, Diethyl Ether |
| THF | Water, Hexane, Diethyl Ether |
| DMF | Water, Toluene, Diethyl Ether |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In a clean Erlenmeyer flask, add your crude this compound analogue. Add a small amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Continue adding the solvent dropwise until a clear solution is obtained at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
Insulation and Cooling: Cover the flask with a watch glass and remove it from the heat. To ensure slow cooling, place the flask in an insulated container (e.g., a beaker packed with glass wool or a Dewar flask).
-
Crystal Formation: Allow the solution to cool undisturbed to room temperature. Crystal formation should be observed. If no crystals form, proceed to induce nucleation (see Troubleshooting Q3).
-
Further Cooling: Once crystals have formed, the flask can be placed in an ice bath or refrigerator to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
Protocol 2: Vapor Diffusion Crystallization
-
Preparation of the Inner Vial: Dissolve 1-5 mg of your compound in a minimal amount of a "good" solvent (e.g., THF, DCM) in a small, open vial.
-
Preparation of the Outer Chamber: In a larger beaker or jar, add a layer of a "poor" solvent (anti-solvent) in which the "good" solvent is volatile (e.g., hexane, pentane, diethyl ether).
-
Assembly: Carefully place the inner vial containing your compound solution into the larger chamber, ensuring the solvent levels are such that the two solvents do not mix directly.
-
Sealing and Incubation: Seal the outer chamber tightly with a lid or parafilm. Allow the setup to stand undisturbed at a constant temperature for several days to weeks.
-
Crystal Growth: The "good" solvent will slowly evaporate from the inner vial and be absorbed by the surrounding "poor" solvent, leading to a gradual increase in the concentration of your compound and the slow growth of crystals.
-
Harvesting: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Visualizations
Caption: General experimental workflow for the crystallization of this compound analogues, including troubleshooting pathways.
Caption: Decision-making diagram for troubleshooting common crystallization problems based on the observed outcome.
Technical Support Center: Addressing Drug Resistance to Benzo[b]phenanthridine in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating drug resistance to benzo[b]phenanthridine alkaloids in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to this compound alkaloids?
A1: While research is ongoing, the primary mechanisms of resistance to the closely related benzo[c]phenanthridine alkaloids, which may have relevance to benzo[b]phenanthridines, include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), can actively pump this compound compounds out of the cancer cell, reducing their intracellular concentration and efficacy.[1][2]
-
Upregulation of anti-apoptotic proteins: Increased expression of survival proteins, such as survivin, can help cancer cells evade the programmed cell death (apoptosis) induced by this compound treatment.
-
Alterations in signaling pathways: Cancer cells can develop resistance by rewiring signaling pathways to promote survival and proliferation, even in the presence of the drug. This can involve pathways like NF-κB.[1][3]
-
p53 status: Notably, the cytotoxic effects of some benzo[c]phenanthridine alkaloids have been shown to be independent of the p53 tumor suppressor protein status, suggesting that mutations in p53 may not be a primary resistance mechanism for all compounds in this class.[4]
Q2: My cancer cell line shows increasing resistance to my this compound compound. How can I confirm the mechanism?
A2: To investigate the mechanism of resistance, a multi-step approach is recommended:
-
Assess ABC transporter involvement: Use flow cytometry-based assays with fluorescent substrates like rhodamine 123 or calcein-AM to determine if drug efflux is increased in your resistant cells compared to the parental line. Western blotting or qPCR can confirm the overexpression of specific transporters like ABCB1.
-
Analyze apoptosis-related proteins: Perform Western blot analysis to compare the expression levels of key anti-apoptotic proteins (e.g., survivin, Bcl-2 family members) and pro-apoptotic proteins between your sensitive and resistant cell lines.
-
Profile signaling pathways: Utilize techniques like RNA sequencing or phospho-proteomic arrays to identify upregulated survival pathways in the resistant cells.
Q3: Are there established cancer cell line models for studying this compound resistance?
A3: While specific this compound-resistant cell lines are not widely commercially available, researchers can develop them in the laboratory. A common approach is to culture a cancer cell line with gradually increasing concentrations of the this compound compound over an extended period.[1][3][5] For studying general multidrug resistance that may apply to benzo[b]phenanthridines, cell lines like CEM/ADR5000, which overexpress P-glycoprotein, can be a useful starting point.[1]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays (e.g., MTT, XTT)
| Observed Problem | Potential Cause | Troubleshooting Step |
| High variability between replicate wells. | - Uneven cell seeding. - Pipetting errors. - Edge effects in the microplate. | - Ensure a single-cell suspension before seeding. - Use a multichannel pipette for adding cells and reagents. - Avoid using the outer wells of the plate or fill them with sterile PBS. |
| IC50 value is unexpectedly high or low. | - Incorrect drug concentration. - Cell line contamination (e.g., mycoplasma). - Variation in incubation time. | - Verify the stock solution concentration and serial dilutions. - Regularly test cell lines for mycoplasma contamination. - Standardize the incubation time for all experiments. |
| High background signal. | - Interference from the this compound compound (some are fluorescent). - Phenol red in the culture medium. | - Run control wells with the compound but no cells to measure background absorbance/fluorescence. - Consider using a phenol red-free medium for the assay. |
Guide 2: Difficulty in Developing a Stable Resistant Cell Line
| Observed Problem | Potential Cause | Troubleshooting Step |
| Widespread cell death with a small increase in drug concentration. | - The concentration increment is too large. - The cell line is highly sensitive to the compound. | - Use smaller, more gradual increases in drug concentration (e.g., 1.2 to 1.5-fold). - Increase the recovery time between drug exposures. |
| Resistant phenotype is lost after removing the drug from the culture medium. | - The resistance mechanism is transient. - The resistant population is not clonal. | - Maintain a low dose of the this compound in the culture medium to sustain selective pressure. - Perform single-cell cloning to isolate a stably resistant population. |
| The developed cell line shows only a minor increase in IC50. | - Insufficient duration of drug exposure. - The parental cell line has a low propensity to develop resistance to this compound. | - Extend the period of drug treatment. - Consider using a different cancer cell line. |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol describes a general method for generating a drug-resistant cancer cell line through continuous exposure to a this compound compound.[1][3][5]
Materials:
-
Parental cancer cell line of interest
-
Complete culture medium
-
This compound compound of interest
-
DMSO (for dissolving the compound)
-
96-well plates
-
Cell culture flasks
-
MTT or other viability assay kit
Procedure:
-
Determine the initial IC50: Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 of the this compound compound in the parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing the this compound at a concentration equal to the IC50.
-
Recovery and expansion: When the cell confluence reaches approximately 70-80%, subculture the cells. Allow the surviving cells to recover and expand in the drug-containing medium.
-
Stepwise concentration increase: Once the cells are proliferating steadily at the initial concentration, increase the drug concentration by a factor of 1.5 to 2.
-
Repeat and monitor: Repeat the cycle of exposure, recovery, and dose escalation. At each stage, freeze down a stock of cells.
-
Confirmation of resistance: After several months, or when the cells can tolerate a significantly higher drug concentration (e.g., 5-10 times the initial IC50), perform a cytotoxicity assay to compare the IC50 of the resistant cell line to that of the parental line. A significant increase in the IC50 confirms the development of resistance.
Protocol 2: Assessing ABCB1 (P-glycoprotein) Efflux Activity using Flow Cytometry
This protocol uses the fluorescent substrate Rhodamine 123 to measure the efflux activity of ABCB1.
Materials:
-
Parental and resistant cancer cell lines
-
Rhodamine 123
-
Verapamil (an ABCB1 inhibitor)
-
PBS
-
Flow cytometer
Procedure:
-
Cell preparation: Harvest and wash the parental and resistant cells, then resuspend them in PBS at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor treatment (control): For each cell line, prepare a control tube by pre-incubating the cells with verapamil (typically 50-100 µM) for 30 minutes at 37°C. This will block ABCB1 activity.
-
Rhodamine 123 staining: Add Rhodamine 123 (final concentration of 1-5 µM) to all tubes (with and without verapamil) and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Flow cytometry analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., with a 488 nm excitation laser and a 525/50 nm emission filter).
-
Data interpretation: A lower fluorescence intensity in the resistant cells compared to the parental cells indicates increased efflux. If the fluorescence in the resistant cells increases significantly in the presence of verapamil, this confirms that the efflux is mediated by ABCB1.
Protocol 3: Western Blot for Survivin Expression
Materials:
-
Parental and resistant cancer cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against survivin
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from the parental and resistant cell lysates onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the primary antibody against survivin overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary antibody incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the survivin signal to the loading control. An increased normalized survivin signal in the resistant cell line compared to the parental line indicates upregulation.
Data Presentation
Table 1: Example IC50 Values for a this compound Compound
| Cell Line | IC50 (µM) ± SD | Resistance Index (RI) |
| Parental MCF-7 | 2.5 ± 0.3 | 1.0 |
| MCF-7/BBP-R | 22.8 ± 2.1 | 9.12 |
RI = IC50 (Resistant) / IC50 (Parental)
Table 2: Example Flow Cytometry Data for ABCB1 Activity
| Cell Line | Mean Fluorescence Intensity (MFI) of Rhodamine 123 | MFI with Verapamil |
| Parental MCF-7 | 850 | 920 |
| MCF-7/BBP-R | 210 | 880 |
Visualizations
Caption: Workflow for developing and characterizing a this compound-resistant cell line.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT (Assay protocol [protocols.io]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mmr Efflux Pump and Benzo[b]phenanthridine Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mechanism of the Mmr efflux pump in conferring resistance to benzo[b]phenanthridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the Mmr efflux pump and in which organisms is it studied in the context of drug resistance?
A1: The Mmr efflux pump, encoded by the mmr (Rv3065) gene, is a member of the Small Multidrug Resistance (SMR) family of transporters.[1] It is primarily studied in Mycobacterium tuberculosis, the causative agent of tuberculosis. Efflux pumps are membrane proteins that actively transport a wide range of substrates, including drugs, from the cytoplasm to the exterior of the cell.[1]
Q2: Is the Mmr efflux pump a known resistance mechanism for benzo[b]phenanthridines?
A2: Current research directly implicates the Mmr efflux pump in resistance to novel benzo[c]phenanthridine derivatives (BPDs) in Mycobacterium tuberculosis.[2][3][4] While structurally similar to benzo[b]phenanthridines, the direct evidence is for the benzo[c]phenanthridine isomer. Generation of mutants resistant to the benzo[c]phenanthridine derivative BPD-9 showed an upregulation of the mmr gene, suggesting an indirect resistance mechanism.[2][3]
Q3: What is the proposed mechanism of Mmr-mediated resistance to benzo[c]phenanthridine derivatives?
A3: The resistance mechanism is considered indirect. Studies have shown that mutants of M. tuberculosis resistant to BPD-9 exhibit significant upregulation of the mmr gene.[3][4] This suggests that the Mmr efflux pump may not be directly exporting the benzo[c]phenanthridine compound itself, but rather another cellular metabolite that is affected by the drug. This increased efflux activity could be part of a general stress response induced by prolonged exposure to the compound.[1]
Q4: What are the known substrates of the Mmr efflux pump?
A4: The Mmr efflux pump has been shown to be involved in the extrusion of several compounds, including ethidium bromide, tetraphenylphosphonium, acriflavine, safranin O, and the disinfectant cetyltrimethylammonium bromide (CTAB).[1][5] Overexpression of mmr leads to decreased susceptibility to these compounds.[1][5]
Q5: What are common inhibitors of the Mmr efflux pump?
A5: The activity of the Mmr efflux pump can be inhibited by common efflux pump inhibitors such as verapamil and carbonyl cyanide m-chlorophenylhydrazone (CCCP).[1][5] These inhibitors can be used in experimental setups to confirm the involvement of the Mmr pump in resistance.
Troubleshooting Guides
Experiment: Determining Minimum Inhibitory Concentration (MIC) of Benzo[b]phenanthridines
Issue 1: Inconsistent MIC values between replicates.
-
Possible Cause: Uneven bacterial cell suspension, leading to variability in the initial inoculum.
-
Troubleshooting Step: Ensure the bacterial culture is thoroughly vortexed before dilution and addition to the microplate wells. Prepare a master mix of the bacterial suspension for all wells to ensure uniformity.
-
Possible Cause: Degradation or precipitation of the this compound compound in the culture medium.
-
Troubleshooting Step: Prepare fresh stock solutions of the compound for each experiment. Visually inspect the wells for any signs of precipitation. If precipitation is observed, consider using a different solvent or a lower concentration range.
Issue 2: No significant difference in MIC between wild-type and mmr-knockout strains.
-
Possible Cause: The specific this compound derivative being tested may not be a substrate or does not induce the expression of the Mmr efflux pump.
-
Troubleshooting Step: Confirm the genotype of your strains using PCR. Include a known Mmr substrate, such as ethidium bromide, as a positive control to verify the phenotype of the knockout strain.
-
Possible Cause: The experimental conditions (e.g., incubation time, media composition) are not optimal for observing the effect of the efflux pump.
-
Troubleshooting Step: Optimize the incubation time. For slow-growing mycobacteria, a longer incubation period may be necessary. Ensure the media composition is consistent and does not interfere with the activity of the compound or the pump.
Experiment: Ethidium Bromide Efflux Assay
Issue 1: Low fluorescence signal in the ethidium bromide accumulation phase.
-
Possible Cause: Insufficient concentration of ethidium bromide or a very high basal level of efflux activity.
-
Troubleshooting Step: Determine the MIC of ethidium bromide for your strain first.[6] Use a sub-inhibitory concentration for the accumulation assay.[6] Ensure that the cells are de-energized by omitting a carbon source like glucose during the accumulation phase to minimize active efflux.[7][8]
Issue 2: No decrease in fluorescence after the addition of glucose to initiate efflux.
-
Possible Cause: The bacterial cells are not viable or metabolically active.
-
Troubleshooting Step: Use a fresh, mid-log phase bacterial culture for the assay. Confirm cell viability through plating or a viability stain. Ensure the glucose solution is sterile and at the correct concentration.
-
Possible Cause: The fluorometer settings are not optimal.
-
Troubleshooting Step: Check the excitation and emission wavelengths for ethidium bromide (typically around 520 nm for excitation and 610 nm for emission, but should be optimized for your instrument). Ensure the instrument is calibrated and the gain settings are appropriate.
Quantitative Data Summary
| Strain | Genotype | BPD-9 MIC (µg/mL)[4] | Rifampicin MIC (µg/mL)[4] |
| H37Rv | Wild-type | 0.8 | 0.1 |
| Δrv3066 clone 1 | mmr knockout | 0.4 | 0.1 |
| Δrv3066 clone 2 | mmr knockout | 0.4 | 0.1 |
| Δmmr-Rv3066 clone 1 | Complemented knockout | 0.8 | 0.1 |
| Δmmr-Rv3066 clone 2 | Complemented knockout | 0.8 | 0.1 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
-
Bacterial Culture Preparation:
-
Grow Mycobacterium tuberculosis strains in Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80 to mid-log phase (OD600 of 0.6-0.8).
-
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compound in a 96-well microplate using 7H9 broth to achieve the desired final concentrations.
-
-
Inoculation:
-
Dilute the bacterial culture to a final concentration of 1 x 10^5 CFU/mL in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the serially diluted compound.
-
Include a positive control (bacteria with no drug) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microplate at 37°C for 5-7 days.
-
-
Resazurin Addition and Reading:
-
Add 30 µL of a 0.01% resazurin solution to each well.
-
Incubate for an additional 24-48 hours at 37°C.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin).
-
Protocol 2: Real-Time Ethidium Bromide Efflux Assay
-
Cell Preparation:
-
Grow mycobacterial cells to mid-log phase (OD600 of 0.6-0.8).
-
Harvest the cells by centrifugation and wash twice with PBS (phosphate-buffered saline) without glucose.
-
Resuspend the cells in glucose-free PBS to an OD600 of 0.4.
-
-
Ethidium Bromide Loading (Accumulation):
-
Incubate the cell suspension with a sub-inhibitory concentration of ethidium bromide (e.g., 0.5 µg/mL) and an efflux inhibitor (e.g., verapamil at ¼ MIC) to maximize accumulation.
-
Incubate at 25°C for 1 hour in the dark.
-
-
Efflux Initiation and Measurement:
-
Centrifuge the loaded cells, remove the supernatant, and resuspend in PBS containing 0.4% glucose to energize the cells and initiate efflux.
-
Immediately transfer the suspension to a cuvette or a 96-well plate suitable for a fluorometer.
-
Measure the fluorescence over time (e.g., every 30 seconds for 30 minutes) at the appropriate excitation and emission wavelengths for ethidium bromide. A decrease in fluorescence indicates efflux.
-
Include a control without glucose to measure the basal level of efflux.
-
Visualizations
Caption: Proposed indirect mechanism of Mmr-mediated resistance to benzo[c]phenanthridine derivatives.
Caption: Experimental workflow for investigating Mmr efflux pump involvement in drug resistance.
References
- 1. Role of the Mmr Efflux Pump in Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of benzo[c]phenanthridine derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. zaguan.unizar.es [zaguan.unizar.es]
- 7. frontiersin.org [frontiersin.org]
- 8. Ethidium bromide transport across Mycobacterium smegmatis cell-wall: correlation with antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of Benzo[b]phenanthridine Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of benzo[b]phenanthridine compounds for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows promising in vitro activity but has poor efficacy in vivo. What are the likely reasons?
A1: The discrepancy between in vitro and in vivo results for this compound compounds is often attributed to poor pharmacokinetic properties. The primary challenges include low aqueous solubility, leading to poor absorption and bioavailability, and rapid metabolism. The planar, hydrophobic nature of the this compound scaffold contributes to its low solubility in physiological fluids. Furthermore, these compounds can be subject to metabolic degradation in the liver and other tissues.
Q2: What are the main metabolic pathways for phenanthridine-based compounds?
A2: The metabolism of the core phenanthridine structure has been studied in rats. The primary metabolite identified is phenanthridone, which is formed through oxidation.[1] This suggests that oxidation is a key metabolic pathway for this compound compounds in vivo. The specific enzymes involved and the potential for further hydroxylation and conjugation reactions on the this compound scaffold are areas of ongoing research.
Q3: Are there any known in vivo toxicity concerns with this compound derivatives?
A3: Some benzo[c]phenanthridine derivatives, a closely related class of compounds, have been evaluated for in vivo toxicity. For example, the derivative BPD-9 was well-tolerated in mice with daily intraperitoneal (i.p.) administrations up to 5 mg/kg for 14 days.[2] However, a higher dose of 10 mg/kg resulted in approximately 15% body weight loss, indicating a dose-dependent toxicity.[2] It is crucial to perform dose-escalation studies to determine the maximum tolerated dose (MTD) for your specific this compound compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound upon injection into the animal. | Low aqueous solubility of the this compound compound. The compound is crashing out of the vehicle upon contact with physiological fluids. | Formulate the compound to improve its solubility and stability in aqueous environments. Recommended formulation strategies include nanosuspensions, liposomal encapsulation, or self-emulsifying drug delivery systems (SEDDS). |
| Rapid clearance and low exposure (low AUC) of the compound in vivo. | Extensive first-pass metabolism in the liver. Rapid enzymatic degradation of the compound. | 1. Formulation: Encapsulating the compound in nanoparticles or liposomes can protect it from metabolic enzymes and prolong circulation time. 2. Structural Modification: If formulation strategies are insufficient, consider medicinal chemistry approaches to modify the this compound scaffold at metabolically liable positions to block enzymatic degradation. |
| High variability in pharmacokinetic data between individual animals. | Inconsistent absorption due to poor solubility. Formulation instability leading to variable dosing. | Ensure a robust and reproducible formulation. For oral administration, food effects can significantly impact the absorption of poorly soluble compounds; therefore, standardize the fasting and feeding schedule of the animals. |
| Observed toxicity (e.g., weight loss, lethargy) at therapeutic doses. | Off-target effects of the compound. Acute toxicity due to high initial plasma concentrations from rapid absorption of a formulated drug. | 1. Dose-Escalation Studies: Determine the MTD of both the unformulated and formulated compound. 2. Controlled Release Formulation: Develop a formulation that provides a sustained release of the compound to avoid high peak plasma concentrations (Cmax). |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension using the Nanoedge Method
This protocol describes a combination of precipitation and high-pressure homogenization to prepare a nanosuspension of a poorly soluble this compound compound.
Materials:
-
This compound compound
-
Ethanol (or other suitable organic solvent)
-
Stabilizers (e.g., HPMC E15, Eudragit L100)
-
Surfactant (e.g., Tween 80)
-
Lecithin (as an electrostatic stabilizer)
-
Purified water
-
Magnetic stirrer
-
High-pressure homogenizer
Procedure:
-
Step 1: Precipitation
-
Dissolve the this compound compound in ethanol at room temperature.
-
In a separate vessel, prepare an aqueous solution containing the desired concentrations of stabilizers and surfactant.
-
While stirring the aqueous solution on a magnetic stirrer, add the drug solution dropwise.
-
Continue stirring at room temperature to allow the volatile organic solvent to evaporate, resulting in the precipitation of the drug as fine particles.
-
-
Step 2: Homogenization
-
Take the suspension from Step 1 and subject it to high-pressure homogenization. A typical procedure would involve homogenization at 7000 rpm for 30 minutes.[3]
-
The resulting nanosuspension should be characterized for particle size, polydispersity index (PDI), and zeta potential.
-
Protocol 2: Liposomal Encapsulation of a Hydrophobic this compound Compound
This protocol outlines the preparation of liposomes containing a hydrophobic this compound compound using the thin-film hydration method.
Materials:
-
This compound compound
-
Phospholipids (e.g., DSPC)
-
Cholesterol
-
Chloroform (or another suitable organic solvent)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve the this compound compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized for stability and drug loading.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer and agitating the flask. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size.[4]
-
Protocol 3: In Vivo Stability and Pharmacokinetic Study Design
This protocol provides a general framework for assessing the in vivo stability and pharmacokinetics of a formulated this compound compound in rodents.
Animal Model:
-
Male or female BALB/c mice or Sprague-Dawley rats (age and weight-matched).
Procedure:
-
Dosing:
-
Administer the formulated and unformulated (control) this compound compound to different groups of animals via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).
-
A typical i.p. dose for a benzo[c]phenanthridine derivative has been reported at 5 mg/kg.[2]
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Extract the this compound compound from the plasma samples.
-
Quantify the concentration of the parent compound and any known metabolites using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Compare the pharmacokinetic profiles of the formulated and unformulated compound to determine the impact of the formulation on in vivo stability and bioavailability.
-
Data Presentation
Table 1: Hypothetical Comparative Pharmacokinetic Parameters of a this compound Compound with and without Formulation
| Parameter | Unformulated Compound (Oral) | Nanosuspension (Oral) | Liposomal Formulation (IV) |
| Bioavailability (%) | < 1 | 15 | 100 (by definition) |
| t1/2 (h) | 0.5 | 2.5 | 4.0 |
| Cmax (ng/mL) | 10 | 150 | 500 |
| Tmax (h) | 0.5 | 1.0 | 0.1 |
| AUC (ng*h/mL) | 20 | 450 | 1200 |
Table 2: In Vivo Toxicity Profile of Benzo[c]phenanthridine Derivative BPD-9 in BALB/c Mice (i.p. administration)
| Dose (mg/kg) | Observation (14 days) | Reference |
| 5 | Well-tolerated, no significant body weight loss. | [2] |
| 10 | ~15% body weight loss after initial administrations. | [2] |
Visualizations
Caption: Experimental workflow for enhancing in vivo stability.
Caption: Postulated metabolic pathway for benzo[b]phenanthridines.
References
- 1. Metabolism of phenanthridine to phenanthridone by rat lung and liver microsomes after induction with benzo[a]pyrene and Aroclor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of benzo[c]phenanthridine derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and Evaluation of Nanosuspension of Ranolazine | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
"minimizing off-target effects of benzo[b]phenanthridine-based therapies"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects during the development and use of benzo[b]phenanthridine-based therapies.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound alkaloids?
Quaternary benzo[c]phenanthridine alkaloids (QBAs), such as sanguinarine and chelerythrine, are known to exhibit significant biological activity, which can also lead to off-target effects.[1] The most commonly reported off-target effects include cytotoxicity in non-cancerous cell lines and genotoxicity. For instance, studies have shown that sanguinarine can be cytotoxic to normal human skin fibroblasts.[1] Sanguinarine is also noted for its high toxicity, with a reported LD50 of 18 mg per kg of body weight.[2] Additionally, these compounds can act as topoisomerase poisons, leading to DNA strand breaks in proliferating cells, which may not be specific to cancer cells.[3]
Q2: How do modifications to the chemical structure of benzo[b]phenanthridines affect their off-target activity?
Structure-activity relationship studies indicate that modifications to the A-ring of benzo[c]phenanthridine and protoberberine alkaloids can significantly alter their interaction with topoisomerases, a key mechanism of action that can also be an off-target effect.[4] For example, the presence of a 5-methyl substituent in certain benzo[i]phenanthridine derivatives did not enhance their activity as topoisomerase I-targeting agents, in contrast to what is observed with nitidine.[4] Furthermore, studies on phenanthridine-based Bcl-XL inhibitors have shown that specific structural motifs are required for binding-site specificity, suggesting that targeted chemical modifications can be used to modulate off-target binding.[5]
Q3: What are the key signaling pathways involved in the off-target effects of benzo[b]phenanthridines?
A primary mechanism of action for many benzo[b]phenanthridines is the inhibition of topoisomerases I and II.[3][4] These compounds can stabilize the covalent topoisomerase-DNA intermediate, leading to DNA strand breaks.[3] This action, if not specific to cancer cells, is a significant off-target effect. The resulting DNA damage can trigger downstream pathways leading to apoptosis. Some benzo[c]phenanthridine alkaloids have been shown to be potent inducers of apoptosis.[1]
Troubleshooting Guides
Issue: High Cytotoxicity in Non-Target/Control Cell Lines
Potential Causes:
-
High Compound Concentration: The concentration of the this compound used may be toxic to both target and non-target cells.
-
Inherent Toxicity of the Alkaloid: Some benzo[b]phenanthridines, like sanguinarine, are known to have high intrinsic toxicity.[2]
-
Off-Target Pathway Activation: The compound may be interacting with essential cellular pathways in non-target cells, such as topoisomerase inhibition.[3]
Suggested Solutions:
-
Dose-Response Curve Generation: Perform a dose-response experiment using a wide range of concentrations on both target and non-target cell lines to determine the therapeutic window.
-
Structural Modification: Synthesize and test analogues of the lead compound. Modifications to the phenanthridine core can alter biological activity and specificity.[5]
-
Targeted Delivery Systems: Consider encapsulating the this compound in a nanoparticle or liposome that is targeted to the desired cells or tissue.
-
Combination Therapy: Investigate the use of lower concentrations of the this compound in combination with other therapeutic agents to achieve the desired effect with reduced toxicity.
Issue: Inconsistent or Unreliable Genotoxicity Data
Potential Causes:
-
Assay Variability: Genotoxicity assays, such as the comet assay, can be sensitive to experimental conditions.
-
Cell Cycle State: The genotoxic effects of topoisomerase poisons are often dependent on the proliferative state of the cells.[3]
-
Compound Stability: The this compound compound may be unstable in the assay medium.
Suggested Solutions:
-
Standardize Protocols: Ensure that all steps of the genotoxicity assay are performed consistently. For the comet assay, this includes cell handling, electrophoresis conditions, and scoring.
-
Synchronize Cell Cultures: If possible, synchronize the cell cultures to ensure a consistent cell cycle distribution across experiments.
-
Assess Compound Stability: Use techniques like HPLC to determine the stability of your compound in the cell culture medium over the time course of the experiment.
-
Use Positive and Negative Controls: Always include appropriate positive and negative controls to validate the assay performance.
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 (µM) | Notes |
| Sanguinarine | MCF-7 | MTT | ~10 (24h), ~7.5 (48h) | Cytotoxic at concentrations of 7.5 µM and higher.[6] |
| Chelerythrine | MCF-7 | MTT | >20 (48h) | Cytotoxic at 10 and 20 µM but did not compromise cell viability.[6] |
| Chelerythrine | L. amazonensis (intramacrophagic) | 0.5 | Similar activity to amphotericin B.[7] | |
| Fagaridine | L. amazonensis (in vivo) | N/A | Decreased parasitic burden by over 50%.[7] | |
| Avicine | L. amazonensis (in vivo) | N/A | Less active than fagaridine.[7] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a generalized procedure for assessing the cytotoxicity of this compound compounds.
Materials:
-
Target and control cell lines
-
Complete cell culture medium
-
This compound compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Comet Assay (Single-Cell Gel Electrophoresis) for Genotoxicity
This protocol provides a general outline for detecting DNA strand breaks induced by this compound compounds.
Materials:
-
Treated and control cells
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green or ethidium bromide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten LMA at a 1:10 ratio (v/v).
-
Pipette the cell/agarose mixture onto a pre-coated slide with NMA.
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in lysis solution and incubate at 4°C for at least 1 hour.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage.
-
Gently remove the slides and wash them with neutralization buffer.
-
Stain the slides with a DNA-binding dye.
-
Visualize and score the comets using a fluorescence microscope and specialized software. The amount of DNA in the tail relative to the head is indicative of the level of DNA damage.
References
- 1. Biological effects of benzo[c]phenanthridine alkaloids. | Faculty of Medicine Masaryk University | MED MUNI [med.muni.cz]
- 2. List of poisonous plants - Wikipedia [en.wikipedia.org]
- 3. The Aza-Analogous Benzo[ c]phenanthridine P8-D6 Acts as a Dual Topoisomerase I and II Poison, thus Exhibiting Potent Genotoxic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted benzo[i]phenanthridines as mammalian topoisomerase-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of phenanthridine-based Bcl-XL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Anticancer Activities of the Plant Alkaloids Sanguinarine and Chelerythrine in Human Breast Adenocarcinoma Cells. | Sigma-Aldrich [sigmaaldrich.com]
- 7. In vitro and in vivo activity of benzo[c]phenanthridines against Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Benzo[b]phenanthridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for the synthesis of benzo[b]phenanthridine derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound compounds.
Problem 1: Low overall yield after purification.
| Possible Cause | Troubleshooting Step |
| Product loss during extraction. | Ensure the pH of the aqueous layer is fully adjusted to either basify or acidify the target compound for efficient partitioning into the organic or aqueous phase. Perform multiple extractions with smaller volumes of solvent for better recovery. A brine wash can help to break up emulsions and reduce the amount of water in the organic layer.[1][2] |
| Product decomposition on silica gel during column chromatography. | Benzo[b]phenanthridines, being nitrogen-containing heterocyclic compounds, can be sensitive to the acidic nature of silica gel. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (1-2%). Alternatively, consider using a different stationary phase such as alumina or Florisil. |
| Co-elution of product with impurities. | Optimize the solvent system for column chromatography. A good starting point for benzo[c]phenanthridines is a mixture of ethyl acetate and petroleum ether.[3] Employing a gradient elution, where the polarity of the solvent is gradually increased, can improve the separation of compounds with similar polarities. |
| Product remains in the mother liquor after recrystallization. | Ensure the chosen recrystallization solvent has a steep solubility curve for your compound (i.e., high solubility at high temperature and low solubility at low temperature). If a single solvent is not effective, try a binary solvent system where the compound is highly soluble in one solvent and poorly soluble in the other. Common solvent mixtures for recrystallization include ethanol/water and heptane/ethyl acetate. |
| Incomplete reaction leading to a complex mixture. | Before attempting purification, ensure the synthesis reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Purifying a mixture with a large proportion of starting material can be challenging and lead to lower yields of the desired product. |
Problem 2: Persistent impurities observed by analytical techniques (TLC, HPLC, NMR).
| Type of Impurity | Identification & Removal Strategy |
| Unreacted Starting Materials | Identification: Compare the analytical data (e.g., TLC Rf values, HPLC retention times, NMR spectra) of the crude product with those of the starting materials. Removal: If the starting materials have significantly different polarities from the product, column chromatography is usually effective. If the polarities are similar, consider a chemical quench or an extractive workup designed to remove the specific starting material. For example, an acidic wash can remove basic starting materials, and a basic wash can remove acidic ones.[1][2] |
| Regioisomers | Identification: Often difficult to distinguish by TLC alone. NMR spectroscopy (specifically 2D techniques like NOESY or HMBC) and high-resolution mass spectrometry are crucial for identification. Isomers may arise from reactions like Friedel-Crafts acylation on naphthalene precursors, where both α and β substitution can occur. Removal: Isomers with even slight differences in polarity can sometimes be separated by careful flash column chromatography using a shallow gradient. Preparative HPLC is often necessary for separating isomers with very similar polarities. Recrystallization can also be effective if one isomer forms crystals more readily. |
| Side-Products from Incomplete Cyclization | Identification: These are often more polar than the fully cyclized product due to the presence of open-chain functionalities. They can be detected by TLC as spots with lower Rf values. Mass spectrometry will show a molecular weight corresponding to an intermediate. Removal: These polar impurities can typically be removed by column chromatography. A polar solvent wash during the workup might also be effective. |
| N-Oxides | Identification: The formation of N-oxides can occur during synthesis, especially if oxidizing agents are present. These compounds are significantly more polar than the parent this compound. They will have a much lower Rf on TLC and a molecular weight that is 16 amu higher than the parent compound. Removal: Due to their high polarity, N-oxides are generally easy to separate from the parent compound by silica gel column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify a newly synthesized this compound derivative?
A1: A common and effective workflow is to first perform an aqueous workup to remove water-soluble impurities and any acidic or basic starting materials. This is typically followed by flash column chromatography on silica gel to separate the target compound from other organic impurities. Finally, recrystallization can be used to achieve high purity.
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system for column chromatography is one that gives your target compound an Rf value of approximately 0.2-0.4 on a TLC plate. This provides a good balance between retention on the column and elution time. For this compound derivatives, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. You can screen different ratios of these solvents using TLC to find the optimal conditions.
Q3: My compound is a solid. Should I use column chromatography or recrystallization?
A3: Both techniques can be effective for purifying solids. Column chromatography is generally better for separating mixtures containing multiple components or for removing impurities with very different polarities from your product. Recrystallization is an excellent technique for removing small amounts of impurities from a relatively pure solid compound and can often lead to very high purity. The choice often depends on the nature and number of impurities present.
Q4: How can I quantify the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a powerful technique for quantifying the purity of your compound. By creating a calibration curve with a pure standard, you can determine the concentration of your product and any impurities. A common HPLC method for related benzo[c]phenanthridine alkaloids uses a C18 reversed-phase column with a gradient elution of acetonitrile and water containing an ion-pairing agent like heptanesulfonic acid and a pH modifier like triethanolamine.
Experimental Protocols
Detailed Methodology for Flash Column Chromatography
This protocol is a general guideline and should be optimized for your specific this compound derivative.
-
Slurry Preparation: In a beaker, add silica gel to the chosen eluent (e.g., 20% ethyl acetate in hexanes) to form a slurry. The consistency should be pourable but not too dilute.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles. Allow the solvent to drain until it is just above the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent itself). Carefully apply the sample to the top of the silica bed using a pipette. Allow the sample to absorb onto the silica.
-
Elution: Carefully add the eluent to the top of the column. Apply gentle pressure (e.g., from a hand pump or nitrogen line) to push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Detailed Methodology for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature. If a single solvent is not suitable, try a binary solvent system.
-
Dissolution: In a flask, add the crude product and the minimum amount of the hot recrystallization solvent required to fully dissolve it.
-
Decolorization (if necessary): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: A general workflow for the purification of this compound derivatives.
Caption: A logical flowchart for troubleshooting common purification problems.
References
Technical Support Center: Enhancing the Oral Bioavailability of Benzo[b]phenanthridine Alkaloids for Clinical Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of benzo[b]phenanthridine alkaloids.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of many this compound alkaloids, such as sanguinarine and chelerythrine, typically low?
A1: The low oral bioavailability of several this compound alkaloids can be attributed to a combination of factors:
-
Poor Aqueous Solubility: These compounds are often sparingly soluble in water, which limits their dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
First-Pass Metabolism: They can be extensively metabolized in the gut wall and liver by cytochrome P450 enzymes before reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: this compound alkaloids can be substrates of the P-gp efflux pump, an ATP-dependent transporter highly expressed in the apical membrane of intestinal epithelial cells. P-gp actively transports these compounds back into the intestinal lumen, thereby reducing their net absorption.
Q2: What are the most promising strategies to enhance the oral bioavailability of these alkaloids?
A2: Several formulation and chemical modification strategies are being explored:
-
Lipid-Based Formulations: Encapsulating the alkaloids in lipid-based systems like liposomes or solid lipid nanoparticles (SLNs) can improve their solubility, protect them from degradation in the GI tract, and facilitate their absorption.
-
Prodrug Approach: Modifying the chemical structure of the alkaloid to create a more soluble and permeable prodrug that is converted to the active form after absorption.
-
Use of P-gp Inhibitors: Co-administration with inhibitors of P-gp can block the efflux of the alkaloids back into the intestinal lumen, thereby increasing their intracellular concentration and subsequent absorption.
-
Amorphous Solid Dispersions: Creating amorphous solid dispersions of the alkaloids with polymers can enhance their dissolution rate and extent.
Q3: Are there any commercially available this compound-based oral formulations?
A3: Currently, there are no widely marketed oral pharmaceutical preparations of isolated this compound alkaloids for systemic therapeutic use, primarily due to the challenges in achieving adequate and consistent oral bioavailability. However, some herbal extracts containing these alkaloids are available as dietary supplements.
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility leading to incomplete dissolution. | 1. Particle Size Reduction: Micronize the bulk drug powder to increase the surface area for dissolution. 2. Formulation Approaches: a. Develop a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS), liposomes, or solid lipid nanoparticles (SLNs). b. Prepare an amorphous solid dispersion with a suitable polymer carrier. |
| Extensive first-pass metabolism in the gut and liver. | 1. Co-administration with CYP450 Inhibitors: While not always clinically viable, for research purposes, co-administering with a known inhibitor of relevant CYP enzymes can help quantify the extent of first-pass metabolism. 2. Prodrug Strategy: Design a prodrug that masks the metabolic site of the alkaloid. |
| P-glycoprotein (P-gp) mediated efflux. | 1. In Vitro Confirmation: Perform a Caco-2 permeability assay to determine the efflux ratio. An efflux ratio greater than 2 suggests P-gp involvement. 2. Co-administration with P-gp Inhibitors: In preclinical studies, co-administer with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to assess the impact on bioavailability. |
| Degradation in the gastrointestinal tract. | 1. pH Stability Studies: Assess the stability of the alkaloid at different pH values mimicking the stomach and intestinal environments. 2. Enteric Coating: For compounds unstable in the acidic stomach environment, consider an enteric-coated formulation that releases the drug in the higher pH of the small intestine. |
Issue 2: Difficulty in Formulating this compound Alkaloids into Nanoparticles
| Potential Cause | Troubleshooting Steps |
| Low entrapment efficiency in lipid nanoparticles. | 1. Optimize Lipid and Surfactant Composition: Screen different solid lipids and surfactants. For sanguinarine, a formulation with glycerol monostearate as the lipid and a combination of lecithin and poloxamer 188 as surfactants has shown good results. 2. Vary Drug-to-Lipid Ratio: Experiment with different ratios to find the optimal loading capacity. 3. Method of Preparation: For hydrophilic drugs like chelerythrine, the emulsion/solvent evaporation method can be more effective for liposome preparation than methods designed for lipophilic drugs. |
| Particle aggregation and instability. | 1. Optimize Surfactant Concentration: Ensure sufficient surfactant is used to stabilize the nanoparticle surface. 2. Zeta Potential Measurement: Measure the zeta potential of the nanoparticle suspension. A zeta potential of at least ±30 mV is generally required for good electrostatic stability. 3. Lyophilization: For long-term storage, consider lyophilizing the nanoparticle formulation with a suitable cryoprotectant (e.g., trehalose). |
Quantitative Data on Bioavailability Enhancement
The following table summarizes preclinical data on the enhancement of oral bioavailability for select this compound alkaloids using different formulation strategies.
| Alkaloid | Formulation | Animal Model | Key Pharmacokinetic Parameters | Fold Increase in Bioavailability (AUC) |
| Chelerythrine | Liposomes (vs. Solution) | Rats | Chelerythrine: - Cmax: 18.5 ± 2.1 ng/mL (Lipo) vs. 4.2 ± 0.6 ng/mL (Sol)- Tmax: 2.0 ± 0.3 h (Lipo) vs. 0.5 ± 0.1 h (Sol)- AUC(0-t): 125.6 ± 15.8 ng·h/mL (Lipo) vs. 26.0 ± 3.2 ng·h/mL (Sol)Dihydrochelerythrine (metabolite): - Cmax: 35.6 ± 4.5 ng/mL (Lipo) vs. 18.9 ± 2.3 ng/mL (Sol)- AUC(0-t): 210.4 ± 25.3 ng·h/mL (Lipo) vs. 104.2 ± 12.5 ng·h/mL (Sol) | 4.83-fold (Chelerythrine)2.02-fold (Dihydrochelerythrine)[1] |
| Sanguinarine | Solid Lipid Nanoparticles (SLNs) | Mice | Optimized formulation with 10 mg/mL lipid, 18 mg/mL surfactant, and 15 mg/mL drug showed a mean particle size of 238 ± 10.9 nm and an entrapment efficiency of 79 ± 2.8%. In vivo studies showed significantly increased anti-inflammatory effects compared to free sanguinarine, suggesting improved bioavailability. | Specific fold-increase in AUC not reported, but enhanced therapeutic effect was observed.[2] |
| Nitidine Chloride | Supramolecular Formulation (with Cucurbit[3]uril) | In Vitro (Cell Lines) | Showed significantly lower toxicity on a normal liver cell line (LO2) and higher cytotoxicity on a breast cancer cell line (MCF-7) compared to the free drug, attributed to altered cellular uptake. | In vivo oral bioavailability data not available.[1][4] |
Experimental Protocols
Preparation of Sanguinarine-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the high-temperature melt-cool solidification method.
Materials:
-
Sanguinarine
-
Glycerol monostearate (Lipid)
-
Lecithin (Surfactant)
-
Poloxamer 188 (Surfactant)
-
Deionized water
Procedure:
-
Preparation of the Lipid Phase: Weigh the desired amounts of glycerol monostearate and sanguinarine. Heat the mixture to 5-10°C above the melting point of the lipid until a clear, uniform melt is obtained.
-
Preparation of the Aqueous Phase: Dissolve the lecithin and poloxamer 188 in deionized water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for a specified period (e.g., 10 minutes) to form a hot oil-in-water emulsion.
-
Nanoparticle Formation: Quickly disperse the hot emulsion into cold water (2-4°C) under continuous stirring. The volume ratio of the hot emulsion to cold water should be optimized (e.g., 1:10).
-
Solidification: Continue stirring in the cold water bath for a sufficient time (e.g., 2 hours) to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Caco-2 Permeability Assay for Efflux Assessment
This assay determines if a this compound alkaloid is a substrate for efflux transporters like P-gp.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compound (this compound alkaloid)
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical standards and LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Alternatively, perform a Lucifer yellow permeability assay. Only use monolayers with acceptable TEER values or low Lucifer yellow leakage.
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Transport:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
An ER > 2 is indicative of active efflux.
-
In Vivo Oral Bioavailability Study in Rats
This protocol outlines a general procedure for assessing the oral bioavailability of a this compound formulation.
Materials:
-
Sprague-Dawley or Wistar rats (male, specific weight range)
-
Test formulation of the this compound alkaloid
-
Vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Anesthetic (if required for blood collection)
-
Centrifuge and freezer (-80°C) for plasma storage
-
Analytical standards and LC-MS/MS system
Procedure:
-
Animal Acclimatization and Fasting: Acclimate the rats to the housing conditions for at least one week. Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing:
-
Intravenous (IV) Administration (for absolute bioavailability): Administer a known dose of the alkaloid solution via the tail vein to a group of rats.
-
Oral (PO) Administration: Administer the test formulation or vehicle control to another group of rats via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the saphenous vein or tail vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma to labeled tubes and store at -80°C until analysis.
-
Sample Analysis: Determine the concentration of the alkaloid (and any major metabolites) in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time curves for both IV and PO administration.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using appropriate software (e.g., WinNonlin).
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in this compound Action and Potential Impact on Bioavailability
This compound alkaloids like sanguinarine and chelerythrine are known to modulate several key signaling pathways, which can influence their therapeutic effects and potentially their own bioavailability by altering the expression of drug transporters. The JNK-AKT-NF-κB pathway has been shown to control the expression of P-glycoprotein.[5]
References
- 1. Supramolecular formulation of nitidine chloride can alleviate its hepatotoxicity and improve its anticancer activity [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. Quaternary benzo[c]phenanthridine alkaloids as inhibitors of dipeptidyl peptidase IV-like activity baring enzymes in human blood plasma and glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. JNK-AKT-NF-κB controls P-glycoprotein expression to attenuate the cytotoxicity of deoxynivalenol in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Anticancer Potency of Benzo[b]phenanthridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the structural modification of benzo[b]phenanthridine to enhance its anticancer potency.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound derivatives that are crucial for their anticancer activity?
A1: Several structural features significantly influence the anticancer potency of this compound derivatives. The planarity of the aromatic system is often considered important for DNA intercalation. The presence and nature of substituents on the phenanthridine core, as well as the quaternization of the nitrogen atom, can dramatically alter the biological activity. For instance, some studies suggest that a cationic quaternary nitrogen enhances cytotoxicity, while others have found potent activity in neutral derivatives.
Q2: What are the common molecular targets of this compound derivatives in cancer cells?
A2: this compound derivatives are known to exert their anticancer effects through multiple mechanisms. Key molecular targets include DNA, where they can act as intercalating agents, and topoisomerases I and II, enzymes critical for DNA replication and repair. Furthermore, these compounds have been shown to induce apoptosis by modulating the expression of proteins in the Bcl-2 family, such as upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.
Q3: Are there any known issues with the solubility of this compound derivatives during in vitro assays?
A3: Yes, the planar, polycyclic aromatic structure of many this compound derivatives can lead to poor aqueous solubility. This can be a significant challenge during in vitro experiments, potentially leading to compound precipitation and inaccurate results. It is often necessary to prepare stock solutions in an organic solvent like DMSO and then dilute them in culture medium to the final working concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.5%).
Troubleshooting Guides
Synthesis of this compound Derivatives
| Issue | Possible Cause | Troubleshooting Steps |
| Low reaction yield | Incomplete reaction; side product formation; difficult purification. | Optimize reaction conditions (temperature, time, catalyst). Use high-purity starting materials. Employ alternative purification techniques like preparative HPLC. |
| Formation of unexpected isomers | Lack of regioselectivity in substitution reactions. | Use directing groups on the aromatic rings to control the position of substitution. Employ milder reaction conditions. |
| Difficulty in achieving quaternization of the nitrogen atom | Steric hindrance around the nitrogen; low reactivity of the alkylating agent. | Use a more reactive alkylating agent (e.g., methyl triflate instead of methyl iodide). Increase the reaction temperature and time. |
In Vitro Anticancer Activity Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values in MTT assays | Compound precipitation; cell seeding variability; microbial contamination. | Visually inspect wells for precipitation before adding MTT. Ensure uniform cell seeding density. Regularly check cell cultures for contamination. |
| High background in apoptosis assays (Annexin V/PI) | A large population of necrotic cells at the start of the experiment; harsh cell handling. | Use healthy, actively growing cells. Handle cells gently during harvesting and staining to minimize mechanical damage. |
| No clear cell cycle arrest observed | Inappropriate drug concentration or incubation time; asynchronous cell population. | Perform a dose-response and time-course experiment to determine optimal conditions. Synchronize cells before treatment if necessary. |
Data Presentation
Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Chelerythrine | Natural Product | MDA-MB-231 | 3.616 ± 0.51 | [1] |
| MCF-7 | - | [1] | ||
| Dihydrochelerythrine | Reduced form of Chelerythrine | MDA-MB-231 | 24.14 ± 5.24 | [1] |
| MCF-7 | - | [1] | ||
| Compound 3 | 5,12-dihydrobenzo[b]phenazine-6,11-dione | H460 (Lung) | 16.25 | [2] |
| Compound 10 | 3-chloro-2-(2-pyridylamino)-1,4-naphthoquinone | H460 (Lung) | 9.90 | [2] |
| Compound 6{1,2,1,9} | CN and p-dimethylamino phenyl substituents on γ-pyran ring | HepG2 (Liver) | 6.71 | [3] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the desired concentration of the this compound derivative for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for the development of novel this compound anticancer agents.
Caption: Signaling pathway for this compound-induced apoptosis.
References
Technical Support Center: Troubleshooting Unexpected Side Products in Palladium-Catalyzed Benzo[b]phenanthridine Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected side products during the palladium-catalyzed synthesis of benzo[b]phenanthridines. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of a product with a mass corresponding to the homocoupling of my aryl halide starting material. What is causing this?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of symmetrical biaryls from the starting aryl halides.[1][2][3][4] This typically occurs when the rate of reductive elimination of the desired product is slow compared to competing pathways.
Troubleshooting Guide:
| Parameter | Recommendation | Rationale |
| Catalyst System | Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands. Bulky, electron-rich ligands often favor the desired cross-coupling over homocoupling. | The choice of catalyst and ligand significantly influences the rates of the elementary steps in the catalytic cycle.[5] |
| Solvent | Use of polar aprotic solvents like DMF or DMA can sometimes favor the desired reaction. However, solvent effects can be complex and substrate-dependent.[6] | The solvent can influence the solubility of intermediates and the stability of the catalytic species. |
| Base | The choice and stoichiometry of the base (e.g., Cs₂CO₃, K₃PO₄) can be critical. A weaker base or a slight excess may sometimes suppress homocoupling. | The base plays a role in the regeneration of the active catalyst and can influence the rate of transmetalation. |
| Temperature | Lowering the reaction temperature may decrease the rate of homocoupling relative to the desired cyclization. | Homocoupling can have a different activation energy than the desired reaction. |
Q2: I am observing a significant amount of a byproduct that appears to be my starting material without the halogen atom. What is this and how can I prevent it?
A2: This side product is a result of dehalogenation (or hydrodehalogenation), where the aryl halide is reduced to the corresponding arene.[7] This can occur through various mechanisms, including protonolysis of the organopalladium intermediate. In Suzuki-Miyaura type couplings, a related side reaction is protodeboronation of the boronic acid partner.
Troubleshooting Guide:
| Parameter | Recommendation | Rationale |
| Water Content | Ensure anhydrous reaction conditions by thoroughly drying solvents and reagents. | Water can act as a proton source for the dehalogenation of the Ar-Pd(II)-X intermediate. |
| Base | Use of a non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃) is generally preferred over hydroxide bases. | Hydroxide ions can promote dehalogenation pathways. |
| Ligand Choice | Bulky phosphine ligands have been shown to sometimes promote protodeboronation in Suzuki-Miyaura couplings. Consider screening different ligands. | The steric and electronic properties of the ligand can influence the stability of key intermediates and favor or disfavor side reactions. |
| Reaction Time | Minimize reaction time. Prolonged heating can lead to increased dehalogenation. | The desired product may be formed faster than the dehalogenation byproduct. |
In a study on the synthesis of phenanthridinones, a dehalogenated cyclization product was observed in 11% yield under certain conditions.[7]
Q3: My reaction mixture is turning dark, and I am isolating insoluble materials. What could be the cause?
A3: The formation of palladium black (insoluble, agglomerated palladium(0)) is a common mode of catalyst decomposition.[8] This leads to a loss of catalytic activity and can result in incomplete conversion and a complex mixture of products. Phosphine ligands can also degrade, often through oxidation to phosphine oxides, which can sometimes act as ligands themselves but may also contribute to catalyst deactivation.[8]
Troubleshooting Guide:
| Parameter | Recommendation | Rationale |
| Atmosphere | Maintain a strictly inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and execution. | Oxygen can lead to the oxidation of both the palladium catalyst and the phosphine ligands. |
| Ligand:Palladium Ratio | A slight excess of the phosphine ligand can sometimes help to stabilize the palladium catalyst and prevent agglomeration. | The ligand stabilizes the active catalytic species in solution. |
| Temperature | Avoid excessively high temperatures, as this can accelerate catalyst decomposition. | Thermal stability of the catalyst is finite. |
| Reagent Purity | Use high-purity reagents and solvents to avoid introducing impurities that could poison the catalyst. | Impurities can interfere with the catalytic cycle. |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Benzo[b]phenanthridine Synthesis (Illustrative Example)
This protocol is a general representation and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide precursor (1.0 mmol), the boronic acid or other coupling partner (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.05 mmol) and the phosphine ligand (e.g., PPh₃, 0.10 mmol) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk tube.
-
Solvent and Reaction: Add the degassed solvent (e.g., DMA, 5 mL) to the Schlenk tube. The mixture is then heated under an inert atmosphere at the desired temperature (e.g., 90 °C) for the specified time (e.g., 3-24 hours), monitoring the reaction progress by TLC or GC-MS.[5]
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired this compound.
Protocol 2: Analysis of Side Products by GC-MS
-
Sample Preparation: A small aliquot of the crude reaction mixture is diluted with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Analysis: The sample is injected into a gas chromatograph coupled with a mass spectrometer. A standard non-polar column (e.g., DB-5MS) is typically used.
-
Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.
-
-
Data Analysis: The resulting chromatogram will show peaks for the desired product and any volatile side products. The mass spectrum of each peak can be used to identify the structure of the compound by comparing it to mass spectral libraries or by analyzing the fragmentation pattern. Homocoupled products will have a molecular ion corresponding to double the aryl halide precursor minus two halogens. Dehalogenated products will have a molecular ion corresponding to the starting material minus the halogen atom.
Protocol 3: NMR Characterization of Potential Side Products
-
¹H NMR:
-
Homocoupled Product: Expect to see a more symmetrical set of aromatic signals compared to the starting material and the desired product. The integration will correspond to the doubled aromatic system.
-
Dehalogenated Product: The proton that replaced the halogen will typically appear as a new signal in the aromatic region, often with a coupling pattern consistent with its neighboring protons.
-
-
¹³C NMR:
-
Homocoupled Product: The number of unique carbon signals may be reduced due to the symmetry of the molecule.
-
Dehalogenated Product: A new C-H signal will appear in the aromatic region, and the carbon that was previously bonded to the halogen will show a significant upfield shift.
-
-
³¹P NMR:
-
Phosphine Oxide: If phosphine ligands are used, a new peak corresponding to the phosphine oxide may be observed, typically shifted downfield from the parent phosphine signal.
-
Visualizations
Caption: General reaction pathways in palladium-catalyzed this compound synthesis.
Caption: A logical workflow for troubleshooting common side products.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cu, Ni, and Pd Mediated Homocoupling Reactions in Biaryl Syntheses: The Ullmann Reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization data of palladium-alumina on activated biochar catalyst for hydrogenolysis reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Cell-Based Assays for Benzo[b]phenanthridine Activity
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to ensure the consistent and reliable measurement of benzo[b]phenanthridine activity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving reproducible results in cell-based assays? A1: Key factors for reproducibility include maintaining consistent cell health and passage number, standardizing cell seeding density, ensuring the quality and consistency of media and reagents, and minimizing environmental fluctuations such as temperature and CO2 levels.[1][2][3] Meticulous documentation of all protocols and reagent lot numbers is also crucial for troubleshooting.[1]
Q2: How do I choose the appropriate cell line for my this compound study? A2: The choice of cell line should be based on the biological question you are addressing. It is essential to use cell lines that are well-characterized and authenticated to avoid issues with misidentification or contamination.[1] For targeted assays, confirm that your chosen cell line expresses the molecular target of interest at measurable levels.[2] Consider that metabolic rates and apoptotic responses can differ significantly between cell lines, which may influence compound activity.[2]
Q3: What type of control wells should I include in my assay plate? A3: To ensure data quality, every assay plate should include:
-
Vehicle Controls: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the experimental wells. This accounts for any effects of the solvent on cell viability.
-
Untreated Controls: Cells that receive only the culture medium. This represents maximal cell viability (100% viability).
-
Positive Controls: Cells treated with a compound known to elicit the expected response (e.g., a known cytotoxic agent like doxorubicin). This confirms the assay is working correctly.
-
Blank Controls: Wells containing only medium (no cells) to determine the background signal of the assay reagents.
Q4: Why is my active this compound compound showing no activity in my cell-based assay? A4: This could be due to several factors. The compound may have low solubility in your assay medium, preventing it from reaching an effective concentration.[4] Alternatively, the compound may be unstable under assay conditions or interact with components in the culture medium, such as serum proteins.[5] It is also possible that the chosen cell line is not sensitive to the compound's mechanism of action.
Troubleshooting Guide
Issue 1: High Variability in Data Between Replicate Wells
Q: My data shows significant variation between wells that were treated identically. What is the cause and how can I fix it? A: High variability is often caused by inconsistent cell seeding, pipetting errors, or environmental effects across the microplate, particularly the "edge effect".
Solutions:
-
Edge Effect Mitigation: The "edge effect" is a phenomenon where wells on the perimeter of a microplate behave differently from the inner wells, primarily due to increased evaporation of media.[6][7][8][9] This leads to changes in reagent concentration and osmolarity, which can impact cell viability.[6][7][9]
-
Fill the outer wells with sterile water or media and do not use them for experimental data.[6][8]
-
Use specialized microplates with moats designed to be filled with liquid to create a humidity buffer.[8]
-
Ensure the incubator has high humidity (at least 95%).[8]
-
Use breathable sealing films or low-evaporation lids to minimize fluid loss while allowing for necessary gas exchange.[6][7][10]
-
-
Improve Pipetting Technique: Ensure proper mixing of cell suspensions before seeding to prevent cell clumping. When adding reagents, be consistent with the tip placement and dispensing speed.
-
Randomize Plate Layout: To minimize bias from positional effects, consider using a randomized plate layout for compounds and controls, especially in high-throughput screens.[11]
Issue 2: Compound Solubility and Precipitation
Q: I observed precipitation in my wells after adding my this compound compound. How can I address this solubility issue? A: Poor aqueous solubility is a common challenge for many organic compounds, including benzo[b]phenanthridines.[4] Precipitation will lead to inaccurate and unreliable measurements.
Solutions:
-
Optimize Solvent Concentration: While DMSO is a common solvent, its final concentration in the assay medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. Perform a DMSO tolerance test for your specific cell line.
-
Use Alternative Solubilizing Agents: If DMSO is insufficient, other solvents or excipients may be explored, but their compatibility with the cell line and assay chemistry must be validated.[4]
-
Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic solubility (assessed after adding a DMSO stock to buffer) and equilibrium solubility. Many discovery experiments are performed under kinetic conditions.[12] If a compound precipitates over the course of a long incubation, it may be exceeding its thermodynamic solubility limit.
-
Pre-Assay Solubility Testing: Before conducting a full screen, assess the solubility of your compound under the exact assay conditions (media, serum concentration, pH).[12]
Issue 3: Inconsistent Results Between Experiments
Q: I am repeating an experiment under what I believe are identical conditions, but the results (e.g., IC50 values) are different. Why? A: Lack of reproducibility between experiments often points to subtle variations in biological or environmental factors.
Solutions:
-
Standardize Cell Culture Practices:
-
Passage Number: Use cells within a consistent and narrow range of passage numbers. Cells can undergo phenotypic changes at very high passage numbers.[13]
-
Confluency: Do not let cells become over-confluent in culture flasks before seeding, as this can alter their physiology and response to treatment.[2][13]
-
Cell Stocks: Use the same frozen stock of cells for a set of related experiments to minimize variability.[13]
-
-
Control Reagent Variability:
-
Serum: Fetal bovine serum (FBS) is a major source of variability, as its composition of growth factors and proteins can differ significantly between lots.[5][14] If possible, purchase a large batch of serum, test it, and use it for the entire study.
-
Media and Supplements: Always use fresh media and prepare supplements consistently.[2] Log the lot numbers of all reagents used.[3]
-
-
Incubator Conditions: Ensure your incubator is properly maintained with stable temperature and CO2 levels.[1] Limit how frequently the door is opened to prevent fluctuations.[8]
Data Presentation
Table 1: Troubleshooting Common Assay Artifacts
| Problem | Likely Cause(s) | Recommended Solutions |
| High Well-to-Well Variability | Edge effect due to evaporation[7][9]; Inconsistent cell seeding; Pipetting errors. | Use plate seals/lids[6][10]; Fill outer wells with sterile liquid[8]; Automate liquid handling; Ensure homogeneous cell suspension. |
| Compound Precipitation | Poor aqueous solubility[4]; Exceeding solvent capacity. | Decrease final compound concentration; Test alternative solvents; Perform pre-assay solubility checks.[12] |
| Low Assay Window (Signal-to-Background) | Suboptimal cell density[2]; Incorrect assay incubation time; Insufficient compound potency. | Optimize cell seeding number and assay duration; Use a more sensitive detection method (e.g., luminescence over absorbance).[15] |
| Inconsistent Inter-Experiment Results | Variation in cell passage/health[13]; Reagent lot-to-lot variability (especially serum)[5]; Fluctuations in incubator conditions.[8] | Use cells within a defined passage range; Test and reserve a single lot of serum; Regularly calibrate and monitor equipment.[3] |
Table 2: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT / MTS / XTT | Tetrazolium salt reduction by metabolic enzymes (NAD(P)H-dependent oxidoreductases) into a colored formazan product.[16][17] | Inexpensive; Well-established protocols. | MTS/XTT product is soluble, but MTT requires a solubilization step; Can be affected by compounds that alter cellular metabolism. |
| Resazurin (alamarBlue) | Reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin by viable cells.[17][18] | Highly sensitive; Non-toxic, allowing for kinetic monitoring.[17] | Potential for fluorescent interference from test compounds.[17] |
| ATP-Based (e.g., CellTiter-Glo) | Measures ATP levels using a luciferase reaction; ATP is a marker of metabolically active cells.[15] | Extremely sensitive and rapid; Wide linear range. | More expensive; Signal is lytic and represents an endpoint measurement. |
| LDH Release | Measures lactate dehydrogenase (LDH) released from cells with compromised membrane integrity (a marker of cytotoxicity).[19] | Directly measures cell death/cytolysis. | Less sensitive for detecting anti-proliferative effects; Signal depends on the timing of membrane rupture. |
Experimental Protocols
Protocol: Measuring Cytotoxicity using a Resazurin-Based Assay
This protocol provides a general framework for assessing the cytotoxic activity of this compound compounds.[18] Optimization of cell number and incubation times is recommended for each specific cell line and compound.
1. Materials:
-
Selected cancer cell line (e.g., MCF-7, H460)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well clear-bottom black plates (for fluorescence)
-
This compound compound stock (e.g., 10 mM in DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Phosphate-Buffered Saline (PBS)
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the optimized seeding density (e.g., 5,000 - 10,000 cells/well).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer perimeter wells to reduce the edge effect.[8]
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate compound concentrations.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Resazurin Addition and Measurement:
-
Add 20 µL of the resazurin solution to each well (including controls).
-
Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined during assay development to ensure the signal is within the linear range of the instrument.
-
Measure fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (media only) from all other wells.
-
Normalize the data by setting the average fluorescence of the vehicle-treated wells to 100% viability.
-
Calculate the percentage of viability for each compound concentration relative to the vehicle control.
-
Plot the results on a dose-response curve and calculate the IC50 value using non-linear regression analysis.
-
Visualizations
Experimental and Logical Workflows
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];
// Define nodes start [label="Start: Experimental Design", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="1. Cell Culture\n(Logarithmic Growth Phase)"]; seed [label="2. Cell Seeding\n(Optimized Density in 96-Well Plate)"]; attach [label="3. Incubation (24h)\n(Allow Cell Attachment)"]; prepare_compound [label="4. Prepare Compound Dilutions"]; treat [label="5. Cell Treatment\n(Add Compound Dilutions)"]; incubate_compound [label="6. Incubation (48-72h)\n(Compound Exposure)"]; add_reagent [label="7. Add Viability Reagent\n(e.g., Resazurin)"]; incubate_reagent [label="8. Incubation (1-4h)\n(Colorimetric/Fluorometric Development)"]; read [label="9. Read Plate\n(Spectrophotometer/Fluorometer)"]; analyze [label="10. Data Analysis\n(Normalization, Curve Fitting, IC50)"]; end [label="End: Report Results", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connect nodes start -> culture; culture -> seed; seed -> attach; attach -> prepare_compound; prepare_compound -> treat; attach -> treat [style=invis]; // for alignment treat -> incubate_compound; incubate_compound -> add_reagent; add_reagent -> incubate_reagent; incubate_reagent -> read; read -> analyze; analyze -> end; } dot Caption: General experimental workflow for a cell-based cytotoxicity assay.
// Node and Edge Colors Q_node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; A_node [fillcolor="#F1F3F4", fontcolor="#202124"]; S_node [fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond, margin="0.3,0.1"];
// Define nodes start [label="Inconsistent Assay Results", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is the variability HIGH\nwithin the same plate?", node, style="filled", Q_node]; a1 [label="Check for:\n- Edge Effects\n- Pipetting Errors\n- Inconsistent Seeding", node, style="filled", A_node]; s1 [label="Solution:\n- Use plate seals/lids\n- Fill outer wells with buffer\n- Refine pipetting technique", node, style="filled", S_node];
q2 [label="Is the variability HIGH\nbetween different plates/\nexperiments?", node, style="filled", Q_node]; a2 [label="Check for:\n- Cell Health/Passage #\n- Reagent Lot Variation (Serum)\n- Incubator Fluctuation", node, style="filled", A_node]; s2 [label="Solution:\n- Use consistent cell passage\n- Qualify and reserve reagent lots\n- Monitor equipment", node, style="filled", S_node];
// Connect nodes start -> q1; q1 -> a1 [label=" Yes "]; a1 -> s1;
start -> q2 [label=" No, between experiments "]; q2 -> a2 [label=" Yes "]; a2 -> s2; } dot Caption: A decision tree for troubleshooting sources of assay variability.
// Node styles compound [fillcolor="#EA4335", fontcolor="#FFFFFF"]; pathway_component [fillcolor="#4285F4", fontcolor="#FFFFFF"]; outcome [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Define nodes BBP [label="this compound\n(e.g., via DNA Damage/ROS)", compound]; p53 [label="p53 Activation", pathway_component]; Bax [label="Bax/Bak Activation", pathway_component]; Mito [label="Mitochondrial Outer\nMembrane Permeabilization", pathway_component, shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; CytoC [label="Cytochrome c Release", pathway_component]; Apaf1 [label="Apoptosome Formation\n(Apaf-1, Caspase-9)", pathway_component]; Casp3 [label="Caspase-3 Activation", pathway_component]; Apoptosis [label="Apoptosis", outcome];
// Connect nodes BBP -> p53 [label="Induces"]; p53 -> Bax; Bax -> Mito; Mito -> CytoC [label="Leads to"]; CytoC -> Apaf1; Apaf1 -> Casp3 [label="Activates"]; Casp3 -> Apoptosis [label="Executes"]; } dot Caption: A potential intrinsic apoptosis pathway induced by some DNA-damaging agents.
References
- 1. 6 Technical Tips for Successful Cell Culture - JangoCell [jangocell.com]
- 2. biocompare.com [biocompare.com]
- 3. Cultivating Consistency: Tips and Tricks for Successful Cell Cultures [sigmaaldrich.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 6. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 7. The edge effect in microplate assays [wakoautomation.com]
- 8. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. thomassci.com [thomassci.com]
- 11. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell viability assays | Abcam [abcam.com]
- 18. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of Benzo[b]phenanthridine Alkaloids and Doxorubicin
In the landscape of cancer therapeutics, the anthracycline antibiotic Doxorubicin has long been a cornerstone of chemotherapy regimens. However, its clinical utility is often hampered by significant side effects and the development of drug resistance. This has spurred the investigation of alternative and complementary agents, among which benzo[b]phenanthridine alkaloids, a class of natural compounds, have shown considerable promise. This guide provides a detailed comparison of the anticancer activities of this compound alkaloids and doxorubicin, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of the this compound alkaloid Sanguinarine and Doxorubicin in various cancer cell lines, illustrating their comparative cytotoxicity.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 | Breast Cancer (Doxorubicin-sensitive) | 1.4 | [1] |
| MCF-7/ADR | Breast Cancer (Doxorubicin-resistant) | 27 | [1] | |
| MRC-5 | Normal Lung Fibroblast | Not specified, but less resistant than cancer lines | [1] | |
| Sanguinarine | MCF-7 | Breast Cancer (Doxorubicin-sensitive) | 4.0 | [1] |
| MCF-7/ADR | Breast Cancer (Doxorubicin-resistant) | Not specified, but more toxic than to sensitive cells | [1] | |
| MRC-5 | Normal Lung Fibroblast | 7.2 | [1] | |
| Sanguinarine (Nanoparticle) | MCF-7/ADR | Breast Cancer (Doxorubicin-resistant) | 0.6 | [1] |
| MRC-5 | Normal Lung Fibroblast | 1.6 | [1] | |
| Doxorubicin + Sanguinarine | MCF-7/ADR | Breast Cancer (Doxorubicin-resistant) | 1.6 (Synergistic Effect) | [1][2] |
| Doxorubicin + Sanguinarine (Nanoparticle) | MCF-7/ADR | Breast Cancer (Doxorubicin-resistant) | 0.9 (Synergistic Effect) | [1][2] |
Mechanisms of Anticancer Action
Both doxorubicin and this compound alkaloids exert their anticancer effects primarily by inducing apoptosis, or programmed cell death, though their specific molecular mechanisms and signaling pathways show both overlap and divergence.
Doxorubicin is a well-characterized cytotoxic agent with multiple modes of action.[3][4] Its primary mechanisms include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself into the DNA double helix, obstructing DNA replication and transcription.[5][6] It also stabilizes the complex between DNA and topoisomerase II, an enzyme essential for resolving DNA supercoils, leading to DNA strand breaks.[5]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin metabolism produces free radicals that induce oxidative stress, damaging cellular components like lipids, proteins, and DNA.[3][5][6]
-
Induction of Apoptosis: DNA damage and oxidative stress trigger a cascade of signaling events that culminate in apoptosis. This involves the activation of various pathways, including the p53 tumor suppressor pathway and the ATM-dependent DNA damage response.[3][7]
This compound alkaloids , such as sanguinarine and chelerythrine, are also potent inducers of apoptosis. Their mechanisms include:
-
DNA Damage: These alkaloids can cause DNA damage, although the exact mechanism of interaction can vary.[8]
-
Inhibition of Topoisomerases: Some this compound derivatives have been shown to inhibit topoisomerase I and II.[9]
-
Modulation of Apoptotic Proteins: They effectively induce apoptosis by downregulating anti-apoptotic proteins like Bcl-xL and Mcl-1, and upregulating pro-apoptotic proteins.[8] This leads to a decrease in the mitochondrial membrane potential, and subsequent activation of caspase-3 and cleavage of PARP.[8]
-
p53-Independent Apoptosis: A significant advantage of some this compound alkaloids is their ability to induce apoptosis in cancer cells that have a mutated or non-functional p53 gene, a common feature in many resistant tumors.[8]
Signaling Pathways in Apoptosis
The induction of apoptosis by both doxorubicin and this compound alkaloids is a complex process involving multiple signaling pathways.
Doxorubicin-Induced Apoptotic Signaling
Doxorubicin-induced DNA damage activates the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases, which in turn phosphorylate and activate checkpoint kinases CHK1 and CHK2.[4] This leads to cell cycle arrest and activation of the p53 tumor suppressor protein.[4][7] p53 then promotes the transcription of pro-apoptotic genes, leading to the activation of the intrinsic (mitochondrial) pathway of apoptosis. Doxorubicin can also activate the extrinsic (death receptor) pathway.[3]
This compound-Induced Apoptotic Signaling
This compound alkaloids can trigger apoptosis through both intrinsic and extrinsic pathways, often involving the activation of MAPK (Mitogen-Activated Protein Kinase) pathways such as JNK and p38.[10] Sanguinarine has been shown to induce apoptosis by modulating the PI3K/AKT signaling pathway.[11] A key feature is the downregulation of anti-apoptotic Bcl-2 family proteins, leading to mitochondrial dysfunction and caspase activation, independent of p53 status.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of doxorubicin and this compound anticancer activity.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the test compounds (doxorubicin or this compound alkaloids) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Western Blot for Protein Expression
This technique is used to detect and quantify specific proteins involved in apoptosis, such as Bcl-2 and cleaved caspase-3.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This comparative analysis highlights that while doxorubicin remains a potent anticancer agent, this compound alkaloids present a compelling alternative or synergistic therapeutic strategy. Their ability to induce apoptosis, particularly in a p53-independent manner, and their efficacy in doxorubicin-resistant cell lines, underscore their potential in overcoming clinical challenges associated with conventional chemotherapy. The synergistic effects observed when combining sanguinarine with doxorubicin suggest that such combination therapies could allow for lower, less toxic doses of doxorubicin while achieving a greater therapeutic effect. Further research into the clinical applications of this compound alkaloids, both as standalone agents and in combination with existing chemotherapeutics, is warranted to fully realize their potential in cancer treatment.
References
- 1. Doxorubicin-sanguinarine nanoparticles: formulation and evaluation of breast cancer cell apoptosis and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ClinPGx [clinpgx.org]
- 8. Benzo[c]phenanthridine alkaloids exhibit strong anti-proliferative activity in malignant melanoma cells regardless of their p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sanguinarine highly sensitises breast cancer cells to doxorubicin-induced apoptosis [scielo.org.za]
- 11. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Topoisomerase II Inhibitory Activity of Novel Benzo[b]phenanthridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the topoisomerase II inhibitory activity of novel phenanthridine derivatives, with a focus on providing a framework for the validation of benzo[b]phenanthridines as potential anticancer agents. While direct experimental data on benzo[b]phenanthridines is limited in the current literature, this guide leverages data from structurally similar and well-studied benzo[c]phenanthridine and other phenanthridine analogs to offer valuable insights into their mechanism of action and therapeutic potential.
Introduction to Topoisomerase II Inhibition
Topoisomerase II (Topo II) is a crucial nuclear enzyme that plays a vital role in managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the breaks. This process is essential for relieving torsional stress and untangling DNA. Due to their critical role in cell proliferation, Topo II enzymes are a well-established target for cancer chemotherapy.
Topoisomerase II inhibitors can be broadly categorized into two groups:
-
Topoisomerase II poisons: These agents, which include clinically used drugs like etoposide and doxorubicin, stabilize the transient covalent complex between Topo II and DNA (the cleavage complex). This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.
-
Catalytic inhibitors: These compounds inhibit the enzymatic activity of Topo II without stabilizing the cleavage complex. They can interfere with ATP binding or other steps in the catalytic cycle.
Many natural and synthetic compounds with a phenanthridine core structure, particularly benzo[c]phenanthridine alkaloids like sanguinarine, have demonstrated significant anticancer activity through the inhibition of topoisomerase II.[1][2] This guide will delve into the experimental data and protocols used to validate this activity.
Comparative Analysis of Phenanthridine Derivatives
While specific data for benzo[b]phenanthridines is scarce, the following tables summarize the cytotoxic activity of various benzo[c]phenanthridine and other phenanthridine derivatives against several human cancer cell lines. This data provides a benchmark for evaluating the potential of novel analogs.
Table 1: Cytotoxicity (IC50, µM) of Novel Phenanthridine Derivatives [1]
| Compound | MCF-7 (Breast) | PC3 (Prostate) | Hela (Cervical) | A549 (Lung) | HepG2 (Liver) |
| 8a | 0.28 | >5 | >5 | >5 | >5 |
| 8b | 1.89 | >5 | >5 | >5 | >5 |
| 8d | 1.23 | 3.21 | 2.45 | >5 | >5 |
| 8e | 1.56 | 4.11 | 3.87 | >5 | >5 |
| 8l | 0.89 | 1.98 | 1.54 | 3.21 | 4.56 |
| 8m | 2.11 | >5 | >5 | >5 | >5 |
| 8n | 1.76 | 2.87 | 2.13 | 4.78 | >5 |
| Sanguinarine (Lead) | 0.54 | 0.87 | 0.65 | 1.23 | 1.01 |
Data from a study on novel phenanthridine derivatives based on the sanguinarine scaffold.[1] Compound 8a emerged as a particularly potent agent against the MCF-7 breast cancer cell line and was found to inhibit both topoisomerase I and II.[1]
Table 2: Cytotoxicity (EC50, µM) of Benzo[c]phenanthridine Analogs
| Compound | K-562 (Leukemia) | MCF-7 (Breast) |
| 7i | 1.8 | 2.5 |
| 7j | 1.5 | 2.1 |
| 7k | 1.2 | 1.9 |
| 7l | 1.6 | 2.3 |
| NK109 | 0.9 | 1.1 |
| Sanguinarine | 2.5 | 3.1 |
| Chelerythrine | 3.2 | 4.5 |
Data from a study on novel phenanthridines structurally similar to benzo[c]phenanthridine alkaloids. NK109 is a synthetic benzo[c]phenanthridine derivative known to inhibit topoisomerase II.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of novel compounds. Below are protocols for key experiments.
Topoisomerase II DNA Relaxation Assay
This assay is a fundamental method to determine the inhibitory effect of a compound on the catalytic activity of topoisomerase II.
Principle: Topoisomerase II relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this relaxation is prevented, and the supercoiled form of the DNA is retained. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα enzyme, and an assay buffer (typically containing Tris-HCl, KCl, MgCl₂, ATP, and DTT).
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., novel benzo[b]phenanthridine) to the reaction mixture. A known topoisomerase II inhibitor (e.g., etoposide) should be used as a positive control, and a vehicle control (e.g., DMSO) should also be included.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.
-
Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) containing a DNA stain (e.g., ethidium bromide).
-
Visualization and Analysis: Visualize the DNA bands under UV light. The amount of supercoiled DNA remaining in the lanes treated with the inhibitor is compared to the control lanes to determine the inhibitory activity. The intensity of the bands can be quantified using densitometry to calculate IC₅₀ values.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Protocol: [1]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, etc.) in 96-well plates at a density of 5 × 10³ cells per well and incubate until they reach 90-95% confluency.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).[1]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[1] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 490 or 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
DNA Binding Assay (UV-Visible Spectroscopy)
This assay helps to determine if the compound directly interacts with DNA, which is a common characteristic of many topoisomerase inhibitors.
Principle: The interaction of a small molecule with DNA can cause changes in the UV-Visible absorption spectrum of the molecule, such as a shift in the maximum absorption wavelength (λmax) or a change in absorbance intensity (hyperchromism or hypochromism).
Protocol:
-
Prepare Solutions: Prepare a stock solution of the test compound in a suitable solvent and a stock solution of calf thymus DNA (ctDNA) in a buffer (e.g., Tris-HCl).
-
Titration: Keep the concentration of the test compound constant and titrate it with increasing concentrations of ctDNA.
-
Spectroscopic Measurement: Record the UV-Visible absorption spectrum of the compound after each addition of DNA.
-
Analysis: Analyze the changes in the absorption spectrum to determine the binding mode (intercalation, groove binding) and to calculate the intrinsic binding constant (Kb), which quantifies the binding affinity.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the mechanism of topoisomerase II inhibition and a typical experimental workflow for validating novel inhibitors.
Caption: Mechanism of Topoisomerase II Inhibition by a Poison.
Caption: Experimental Workflow for Validating Inhibitory Activity.
Conclusion and Future Directions
The available evidence strongly supports the potential of the phenanthridine scaffold as a source of potent topoisomerase II inhibitors and anticancer agents. The data presented for benzo[c]phenanthridine and other phenanthridine derivatives highlight the promising cytotoxic activities and direct interaction with topoisomerase II.
For researchers investigating novel benzo[b]phenanthridines, the immediate next steps should involve:
-
Enzymatic Assays: Conducting in vitro topoisomerase II relaxation assays to determine the specific inhibitory activity and IC₅₀ values against the enzyme.
-
Cytotoxicity Screening: Evaluating the cytotoxic profile against a panel of cancer cell lines to identify potent and selective compounds.
-
Mechanism of Action Studies: Investigating whether the novel compounds act as topoisomerase II poisons by performing cleavage complex stabilization assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to understand the structural features crucial for activity and to optimize lead compounds.
By following the outlined experimental protocols and using the provided comparative data as a benchmark, researchers can effectively validate the topoisomerase II inhibitory activity of novel benzo[b]phenanthridines and contribute to the development of new and effective cancer therapeutics.
References
Benzo[b]phenanthridine vs. Etoposide: A Comparative Guide to Topoisomerase Inhibition
For Researchers, Scientists, and Drug Development Professionals
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during critical cellular processes like replication, transcription, and chromosome segregation. Their vital role makes them a key target for anticancer therapies. This guide provides an objective, data-driven comparison of two classes of topoisomerase inhibitors: the well-established clinical drug etoposide and the diverse family of benzo[b]phenanthridine alkaloids.
Mechanism of Action: Topoisomerase Poisons
Both etoposide and many this compound derivatives act as "topoisomerase poisons." Instead of blocking the enzyme's catalytic activity outright, they trap a key intermediate in the enzyme's reaction cycle.
Topoisomerase II (Topo II), the primary target of etoposide, functions by creating a transient double-strand break in one DNA duplex (the G-segment) to allow another duplex (the T-segment) to pass through. This process involves the formation of a temporary covalent bond between the enzyme and the 5' ends of the broken DNA, known as the cleavage complex . Etoposide binds to this complex, stabilizing it and preventing the enzyme from re-ligating the DNA break.[1][2] This accumulation of permanent, protein-linked double-strand breaks is highly toxic to the cell, triggering DNA damage response pathways and, ultimately, apoptosis.[2] Etoposide is considered a non-intercalating poison, meaning it does not slide between the DNA base pairs.
Benzo[b]phenanthridines exhibit more diverse mechanisms. Many, like the synthetic derivative P8-D6, also function as topoisomerase poisons by stabilizing the cleavage complex.[3] Some members of this class, such as fagaronine and nitidine, are also known to be DNA intercalators, which may contribute to their inhibitory activity.[4][5] A key distinction is their target specificity; while etoposide is specific to Topo II, different this compound alkaloids have been shown to inhibit Topoisomerase I, Topoisomerase II, or both.[3][4][6]
Signaling and Cellular Consequences
The introduction of double-strand breaks by etoposide triggers a well-defined DNA Damage Response (DDR) pathway. The ATM (Ataxia-Telangiectasia Mutated) kinase is activated, which in turn phosphorylates a cascade of downstream targets, including the tumor suppressor protein p53 and the histone variant H2AX (forming γH2AX).[2][7][8] Activated p53 can induce cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair.[7] If the damage is too extensive, p53 initiates the apoptotic program.[2]
Benzo[b]phenanthridines also induce cell cycle arrest and apoptosis. The specific checkpoint activated can depend on the compound and cell type. For instance, the Topo II inhibitor NK314 has been shown to cause G2 arrest independent of p53 status.[6] Other derivatives, like sanguinarine, have been reported to arrest cells in the G0/G1 phase.[9] This ability to engage different cell cycle checkpoints highlights the mechanistic diversity within the this compound class.
Quantitative Comparison of Inhibitory Activity
The potency of topoisomerase inhibitors is typically quantified by their IC50 value, the concentration required to inhibit 50% of the enzyme's activity. The following table summarizes reported inhibitory concentrations for etoposide and various this compound alkaloids. It is important to note that assay conditions can vary between studies.
| Compound | Target Enzyme(s) | Assay Type | IC50 / Effective Concentration | Citation(s) |
| Etoposide | Topoisomerase II | Topo II Inhibition | ~40-180 µg/ml | [10] |
| Fagaronine | Topoisomerase I & II | Topo I Relaxation | Inhibition > 30 µM | [4] |
| Topo II Decatenation | Inhibition > 25 µM | [4] | ||
| Cleavage Complex (Topo I) | Stabilization at 0.15-1 µM | [4][5] | ||
| Nitidine | Topoisomerase I (primary), Topoisomerase II (weak) | Cleavage Complex (Topo I) | Stabilization at 0.15-0.3 µM | [5] |
| Topo II Unknotting | Moderate Inhibition at 40 µM | [5] | ||
| P8-D6 | Topoisomerase I & II | In vivo Complex of Enzyme (ICE) | Significant poisoning ≥ 1 µM | [3] |
| Sanguinarine | Multiple (incl. Topoisomerase II) | Cell Growth Inhibition | Stops growth at 15 µM | [11] |
Experimental Protocols
Accurate assessment of topoisomerase inhibition requires robust biochemical assays. Below are outlines for two standard methods used to characterize inhibitors like etoposide and benzo[b]phenanthridines.
Topoisomerase II DNA Decatenation Assay
This in vitro assay measures the ability of Topo II to separate the interlocked rings of kinetoplast DNA (kDNA), a network of circular DNA from trypanosomes. Catalytically active Topo II releases individual DNA minicircles, which can be distinguished from the kDNA network by agarose gel electrophoresis.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer (typically containing Tris-HCl, NaCl, MgCl₂, DTT, and ATP), kDNA substrate, and the test compound at various concentrations.[12][13]
-
Enzyme Addition: Add a predetermined amount of purified human Topoisomerase IIα enzyme to initiate the reaction. Include a positive control (e.g., etoposide) and a negative control (no inhibitor).[12][14]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 30 minutes.[12][15]
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a detergent (like SDS) and a protein-denaturing agent (like proteinase K).[16]
-
Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).[12][16]
-
Visualization: Run the gel at a constant voltage. Visualize the DNA bands under UV light. The catenated kDNA substrate will remain in the well, while the decatenated minicircles will migrate into the gel.[12][15] An effective inhibitor will prevent the formation of these decatenated products, resulting in a band pattern similar to the no-enzyme control.
In vivo Complex of Enzyme (ICE) Assay
The ICE assay is a cell-based method designed to quantify the amount of topoisomerase covalently trapped on genomic DNA—the hallmark of a topoisomerase poison.
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound for a short period (e.g., 30-60 minutes).[17]
-
Cell Lysis: Rapidly lyse the cells with a strong detergent (e.g., Sarkosyl). This traps the covalent DNA-protein complexes while dissociating non-covalent interactions.[17][18]
-
DNA Isolation: Layer the viscous cell lysate onto a cesium chloride (CsCl) step gradient. Perform ultracentrifugation to separate the dense genomic DNA (along with any covalently bound protein) from free proteins.[14][18] (Note: Newer modified protocols exist that omit the CsCl gradient for higher throughput).[17]
-
Fraction Collection: Carefully collect fractions from the gradient after centrifugation.
-
Complex Detection: Identify the DNA-containing fractions. Transfer the proteins from these fractions to a nitrocellulose membrane using a slot-blot apparatus.[14]
-
Immunoblotting: Probe the membrane with a specific antibody against the topoisomerase of interest (e.g., anti-Topo IIα). The strength of the resulting signal is proportional to the amount of enzyme trapped on the DNA.[14][17]
Conclusion
Etoposide remains a cornerstone of chemotherapy due to its well-characterized activity as a specific Topoisomerase II poison. Its mechanism, which leads to the accumulation of cytotoxic double-strand breaks, is leveraged in the treatment of numerous cancers.
The this compound alkaloids represent a more structurally and mechanistically diverse class of compounds. Their ability to target Topoisomerase I, Topoisomerase II, or both, offers a broader range of potential therapeutic applications. Certain derivatives, like P8-D6, have demonstrated potent dual-inhibitory activity, while others like nitidine and fagaronine show a preference for Topoisomerase I. This versatility makes them compelling candidates for further investigation, particularly in contexts where dual inhibition may be advantageous or where targeting Topoisomerase I is the primary goal. The experimental protocols detailed here provide a robust framework for the continued evaluation and comparison of these and other novel topoisomerase-targeting agents.
References
- 1. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Aza-Analogous Benzo[ c]phenanthridine P8-D6 Acts as a Dual Topoisomerase I and II Poison, thus Exhibiting Potent Genotoxic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antileukemic alkaloid fagaronine is an inhibitor of DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of topoisomerase I function by nitidine and fagaronine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disruption of nucleocytoplasmic trafficking of cyclin D1 and topoisomerase II by sanguinarine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [The toxicity of sanguinarine compared to a number of other DNA-tropic compounds for ethidium bromide-sensitive and -resistant transformed murine fibroblasts in culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inspiralis.com [inspiralis.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. Human Topoisomerase ICE Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 18. Technical Procedures | TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
Comparative Analysis of Benzo[b]phenanthridine Derivatives in Overcoming Multidrug Resistance in Cancer Cell Lines
A detailed guide for researchers, scientists, and drug development professionals on the cross-resistance profiles and mechanisms of action of benzo[b]phenanthridine alkaloids in multidrug-resistant (MDR) cancer cells. This document provides a comparative overview of key this compound derivatives, including NK109, sanguinarine, and chelerythrine, summarizing their cytotoxic activity against various MDR cell lines. Detailed experimental protocols and visual representations of key cellular pathways are included to support further research and development in this area.
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a broad range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. This compound alkaloids, a class of naturally occurring and synthetic compounds, have shown promise in circumventing MDR. This guide provides a comparative analysis of the cross-resistance profiles of several key this compound derivatives in various MDR cancer cell lines.
Comparative Cytotoxicity of this compound Derivatives
The cytotoxic effects of this compound derivatives have been evaluated in a range of sensitive and multidrug-resistant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify and compare the potency of these compounds.
NK109: A Potent Agent Against Diverse MDR Phenotypes
The synthetic benzo[c]phenanthridine derivative, NK109, has demonstrated significant anti-tumor activity against various drug-resistant human cancer cell lines. Notably, NK109 is effective against doxorubicin-resistant cells that overexpress P-glycoprotein, as well as cisplatin- and etoposide-resistant cell lines[1][2]. A key advantage of NK109 is that it is not a substrate for P-glycoprotein, allowing it to bypass this common resistance mechanism[1][2]. The primary mechanism of action for NK109 is the inhibition of DNA topoisomerase II[1][2].
Further research is needed to provide a comprehensive table of comparative IC50 values for NK109 in a panel of sensitive and corresponding multidrug-resistant cell lines.
Sanguinarine: Demonstrating Collateral Sensitivity in P-gp Overexpressing Cells
Sanguinarine, a naturally occurring benzo[c]phenanthridine alkaloid, has been extensively studied for its anticancer properties. Interestingly, sanguinarine exhibits collateral sensitivity in P-glycoprotein-overexpressing multidrug-resistant cancer cells, meaning it is more potent in the resistant cells than in their sensitive counterparts. This effect is not observed in cell lines with resistance mediated by other ABC transporters like ABCB5 and ABCG2[1][2][3][4].
Table 1: Comparative IC50 Values of Sanguinarine in Sensitive and Multidrug-Resistant Cancer Cell Lines
| Cell Line | Resistance Mechanism | Sanguinarine IC50 (µM) | Degree of Resistance/Sensitivity | Reference |
| CCRF-CEM | Sensitive | 0.73 ± 0.08 | - | [1][2][4] |
| CEM/ADR5000 | P-glycoprotein (ABCB1) | 0.36 ± 0.04 | 0.49 (Collateral Sensitivity) | [1][2][4] |
| HEK293 | Sensitive | 1.10 ± 0.12 | - | [1][2] |
| HEK293/ABCB5 | ABCB5 Overexpression | 1.21 ± 0.15 | 1.10 | [1][2] |
| MDA-MB-231-pcDNA | Sensitive | 0.85 ± 0.07 | - | [1][2] |
| MDA-MB-231-BCRP | ABCG2 Overexpression | 0.98 ± 0.11 | 1.15 | [1][2] |
Chelerythrine: Cytotoxicity in Various Cancer Cell Lines
Chelerythrine, another natural benzo[c]phenanthridine alkaloid, has also demonstrated cytotoxic effects against a variety of cancer cell lines. However, comprehensive studies directly comparing its efficacy in sensitive versus corresponding multidrug-resistant cell lines are limited.
Table 2: IC50 Values of Chelerythrine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Chelerythrine IC50 (µM) | Reference |
| NCI-N87 | Gastric Cancer | 3.81 | [5] |
| MDA-MB-231 | Breast Cancer | 3.616 ± 0.51 | [6] |
| MCF-7 | Breast Cancer | 22.5 | [6] |
Further investigation is required to establish the cross-resistance profile of chelerythrine in well-defined sensitive and MDR cell line pairs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the cross-resistance and mechanisms of action of this compound derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound compound and incubate for the desired period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)
This assay measures the function of P-glycoprotein by quantifying the efflux of the fluorescent substrate Rhodamine 123.
Materials:
-
Cancer cell lines (sensitive and P-gp overexpressing)
-
Rhodamine 123
-
P-gp inhibitor (e.g., Verapamil)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Incubate the cells with Rhodamine 123 (typically 1 µM) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
To measure efflux, resuspend the cells in fresh, pre-warmed medium and incubate for a further 30-60 minutes. For inhibitor studies, include the P-gp inhibitor during this step.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A lower fluorescence intensity in P-gp overexpressing cells compared to sensitive cells indicates active efflux.
Western Blot for Apoptosis-Related Proteins (Bcl-2 and Bax)
Western blotting is used to detect the expression levels of specific proteins involved in apoptosis, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Materials:
-
Protein lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the this compound compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anticancer effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
Inhibition of Topoisomerase II
NK109 is a known inhibitor of topoisomerase II, an enzyme essential for DNA replication and repair. By stabilizing the topoisomerase II-DNA cleavage complex, NK109 induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis[1][2].
Modulation of NF-κB and MAPK Pathways by Sanguinarine
Sanguinarine has been shown to inhibit the activation of the transcription factor NF-κB, which plays a critical role in inflammation, cell survival, and proliferation[3]. Additionally, sanguinarine can modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in regulating a wide range of cellular processes, including cell growth and death[7].
Induction of Apoptosis via the Intrinsic Pathway
Many this compound alkaloids induce apoptosis through the intrinsic, or mitochondrial, pathway. This is often characterized by a change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Visualizing Cellular Mechanisms
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes involved in multidrug resistance and the mechanisms of action of this compound derivatives.
Caption: P-glycoprotein mediated drug efflux and its inhibition.
Caption: Intrinsic apoptosis pathway activated by benzo[b]phenanthridines.
Conclusion
This compound derivatives, particularly NK109 and sanguinarine, represent a promising class of compounds for overcoming multidrug resistance in cancer. Their ability to evade or inhibit key resistance mechanisms, such as P-glycoprotein-mediated drug efflux, and to induce apoptosis through various signaling pathways, makes them valuable candidates for further preclinical and clinical investigation. The data and protocols presented in this guide are intended to facilitate a deeper understanding of these compounds and to support the development of novel therapeutic strategies to combat drug-resistant cancers.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Topoisomerase II Inhibitor, NK109, Induces DNA Single‐ and Double‐strand Breaks and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
"comparative analysis of the cytotoxic effects of different benzo[b]phenanthridine isomers"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of different benzo[b]phenanthridine isomers, a class of alkaloids with significant interest in cancer research due to their potent anti-tumor activities. This analysis is supported by experimental data from peer-reviewed studies, focusing on key isomers such as sanguinarine, chelerythrine, nitidine, and fagaronine.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The cytotoxic potential of this compound isomers is most commonly quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell viability. The following table summarizes the IC50 values of sanguinarine, chelerythrine, and nitidine in various human cancer cell lines.
| Isomer | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sanguinarine | NCI-N87 | Gastric Cancer | 1.46 | [1] |
| MKN45 | Gastric Cancer | - | [1] | |
| AGS | Gastric Cancer | - | [1] | |
| HL-60 | Promyelocytic Leukemia | 0.9 (4h exposure) | [2] | |
| NB4 | Acute Promyelocytic Leukemia | 0.53 (as 6-cyano dihydrosanguinarine) | [3] | |
| MKN-45 | Gastric Cancer | 1.53 (as 6-cyano dihydrosanguinarine) | [3] | |
| Chelerythrine | NCI-N87 | Gastric Cancer | 3.81 | [1] |
| MKN45 | Gastric Cancer | - | [1] | |
| AGS | Gastric Cancer | - | [1] | |
| NB4 | Acute Promyelocytic Leukemia | 1.85 (as 6-cyano dihydrochelerythrine) | [3] | |
| MKN-45 | Gastric Cancer | 12.72 (as 6-cyano dihydrochelerythrine) | [3] | |
| Nitidine | THP-1 | Acute Monocytic Leukemia | 9.24 | |
| Jurkat | Acute T-cell Leukemia | 4.33 | ||
| RPMI-8226 | Multiple Myeloma | 28.18 |
Note: IC50 values can vary depending on the cell line, exposure time, and specific assay conditions. The data presented here is for comparative purposes. The cytotoxicity profiles for chelerythrine and sanguinarine were found to be highly similar across three gastric cancer cell lines[1].
Experimental Protocols
The determination of cytotoxic effects relies on robust and reproducible experimental protocols. The most frequently cited method in the reviewed literature is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (living) cells.
Detailed Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.[5]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound isomers in the appropriate cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution (typically 5 mg/mL in sterile PBS, diluted in culture medium) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[6]
-
-
Solubilization of Formazan:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the purple crystals.[6] Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable dose-response curve fitting model.
-
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of this compound isomers are mediated through the induction of distinct cell death pathways.
Sanguinarine-Induced Apoptosis
Sanguinarine primarily induces apoptosis, a form of programmed cell death, through multiple signaling cascades. A key mechanism involves the generation of reactive oxygen species (ROS), which in turn activates downstream pathways.[7]
-
MAPK Signaling Pathway: Sanguinarine can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation of kinases like JNK and p38, which are involved in apoptotic signaling.[8]
-
JAK/STAT Signaling Pathway: This alkaloid has been shown to suppress the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, which is often constitutively active in cancer cells and promotes survival.[9]
-
PI3K/Akt Signaling Pathway: Sanguinarine can inactivate the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation.[10]
-
Mitochondrial Pathway: Sanguinarine can induce the intrinsic apoptotic pathway by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.[9]
Caption: Sanguinarine-induced apoptotic signaling pathways.
Chelerythrine-Induced Necroptosis
In contrast to sanguinarine, chelerythrine has been shown to induce necroptosis, a form of regulated necrotic cell death, in certain cancer cells.[11] This pathway is typically activated when apoptosis is inhibited.
-
RIPK1/RIPK3 Activation: Chelerythrine can trigger the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which are central mediators of necroptosis.[11]
-
Mitochondrial Dysfunction: Similar to sanguinarine, chelerythrine can cause mitochondrial dysfunction, including the generation of mitochondrial ROS, which plays a role in activating the RIPK1-dependent necroptosis.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic activity of sanguinarine and dihydrosanguinarine in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pseudocyanides of sanguinarine and chelerythrine and their series of structurally simple analogues as new anticancer lead compounds: Cytotoxic activity, structure-activity relationship and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. m.youtube.com [m.youtube.com]
- 7. 호스팅 기간 만료 [x-y.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 10. Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via Inactivation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Necroptosis signaling and mitochondrial dysfunction cross-talking facilitate cell death mediated by chelerythrine in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of Benzo[b]phenanthridines: A Comparative Guide to Mechanism of Action Validation Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Benzo[b]phenanthridine alkaloids, a class of chemical compounds with promising anti-cancer properties, are known to induce apoptosis and interfere with DNA replication in tumor cells. While their general mechanism is understood to involve the induction of programmed cell death and the inhibition of key cellular machinery, the precise molecular targets remain a subject of active investigation. This guide provides a comparative overview of modern techniques for validating the mechanism of action of these compounds, with a special focus on the revolutionary CRISPR-Cas9 gene-editing technology.
Deciphering the Molecular Targets of Benzo[b]phenanthridines
Preliminary research suggests that benzo[b]phenanthridines, and the related, more extensively studied benzo[c]phenanthridine alkaloids like sanguinarine, exert their cytotoxic effects through two primary pathways:
-
Inhibition of Topoisomerases: These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition by benzo[b]phenanthridines can lead to DNA strand breaks and the initiation of apoptosis.
-
Modulation of Bcl-2 Family Proteins: This family of proteins plays a pivotal role in regulating the intrinsic apoptotic pathway. Benzo[b]phenanthridines may directly or indirectly interact with these proteins to promote the release of pro-apoptotic factors from the mitochondria.
Validating the Mechanism of Action: A Comparison of Technologies
To rigorously validate these proposed mechanisms, several gene-editing and gene-silencing technologies can be employed. This guide compares the gold standard, CRISPR-Cas9, with alternative methods such as RNA interference (RNAi), Zinc-Finger Nucleases (ZFNs), and Transcription Activator-Like Effector Nucleases (TALENs).
| Feature | CRISPR-Cas9 | RNA interference (RNAi) | Zinc-Finger Nucleases (ZFNs) | Transcription Activator-Like Effector Nucleases (TALENs) |
| Mechanism | DNA cleavage leading to gene knockout | mRNA degradation leading to gene knockdown | DNA cleavage leading to gene knockout | DNA cleavage leading to gene knockout |
| Specificity | High, but off-target effects can occur | Prone to off-target effects | High | Very High |
| Efficiency | High | Variable | Moderate to High | Moderate to High |
| Ease of Use | Relatively simple and fast to design and implement | Simple to implement for transient knockdown | Complex and time-consuming to design and assemble | Complex and time-consuming to design and assemble |
| Cost | Low | Low to Moderate | High | High |
| Permanence | Permanent gene knockout | Transient gene knockdown | Permanent gene knockout | Permanent gene knockout |
Hypothetical Validation of this compound's Mechanism of Action using CRISPR-Cas9
While a direct study employing CRISPR-Cas9 to validate the mechanism of a specific this compound is not yet available in published literature, a robust validation workflow can be proposed based on existing research on similar compounds and the capabilities of CRISPR technology.
A genome-wide CRISPR-Cas9 knockout screen could be performed in cancer cells treated with a sub-lethal dose of a this compound. Genes whose knockout confers resistance to the compound would be identified as potential targets. Based on prior knowledge, we would hypothesize that genes encoding topoisomerases (e.g., TOP1, TOP2A) and anti-apoptotic Bcl-2 family members (e.g., BCL2, MCL1, BCL-XL) would be among the top hits.
Caption: CRISPR-Cas9 screening workflow to identify this compound resistance genes.
Subsequent individual gene knockouts of the identified hits would then be performed to confirm their role in mediating the drug's effect.
A Head-to-Head Comparison of Synthetic Routes for Benzo[b]phenanthridine Production
For researchers and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds like benzo[b]phenanthridine is a critical endeavor. This guide provides a head-to-head comparison of three prominent synthetic routes for the production of benzo[b]phenanthridines and their structural analogs, phenanthridinones: Palladium-Catalyzed Suzuki-Miyaura Coupling, Intramolecular Heck Reaction, and Photochemically-Mediated Cyclization. The objective is to offer a clear, data-driven overview to inform the selection of the most suitable synthetic strategy based on factors such as yield, reaction time, and reaction conditions.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for each of the three synthetic routes, providing a clear comparison of their performance metrics.
| Synthetic Route | Key Transformation | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | C-C bond formation | Pd(OAc)₂, PPh₃, Cs₂CO₃ | 90 | 3 | up to 95 |
| Intramolecular Heck Reaction | Intramolecular C-C bond formation | NiI₂, bipy or L27, Mn | 65-80 | 1-3 | 67-91 |
| Photochemically-Mediated Cyclization | C-N bond formation | UV irradiation (450 W Hg lamp) | Room Temperature | 3 | up to 54 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison.
Palladium-Catalyzed Suzuki-Miyaura Coupling for Phenanthridine Synthesis
This one-pot protocol involves the Suzuki coupling of an aromatic ortho-bromoaldehyde with an ortho-aminobenzeneboronic acid, followed by an intramolecular condensation.
Materials:
-
ortho-bromobenzaldehyde (1.0 equiv)
-
ortho-aminobenzeneboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Triphenylphosphine (PPh₃) (0.25 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Dry N,N-Dimethylacetamide (DMA)
Procedure:
-
To a two-necked round-bottom flask under an argon atmosphere, add ortho-bromobenzaldehyde, ortho-aminobenzeneboronic acid, Pd(OAc)₂, PPh₃, and Cs₂CO₃.
-
Add dry DMA to the flask and degas the mixture with nitrogen.
-
Heat the reaction mixture at 90°C for 3 hours.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[1]
Nickel-Catalyzed Intramolecular Heck Reaction for Phenanthridinone Synthesis
This method utilizes a nickel catalyst for the enantioselective intramolecular Mizoroki-Heck reaction to form phenanthridinone derivatives.
Materials:
-
Aryl halide substrate (1.0 equiv)
-
Nickel(II) iodide (NiI₂) (10 mol%)
-
(S)-tBu-iQuinox L27 ligand (15 mol%)
-
Manganese (Mn) powder (3.0 equiv)
-
Potassium iodide (KI) (1.0 equiv)
-
2-Cyclohexenone (3.0 equiv)
-
N,N-Dimethylformamide (DMF) (0.08 M)
Procedure:
-
In a glovebox, combine the aryl halide substrate, NiI₂, L27 ligand, Mn powder, and KI in a reaction vial.
-
Add DMF and 2-cyclohexenone to the vial.
-
Seal the vial and heat the reaction mixture at 80°C.
-
Monitor the reaction progress. Most reactions are complete within 3 hours.[2][3]
-
Upon completion, cool the reaction mixture and proceed with standard workup and purification procedures. A decrease in temperature to 65°C may be necessary for certain substrates to minimize side product formation.[3]
Photochemically-Mediated Cyclization for Phenanthridine Synthesis
This protocol describes the synthesis of phenanthridines from biphenyl-2-carbaldehyde O-acetyl oximes via UV irradiation.
Materials:
-
Biphenyl-2-carbaldehyde O-acetyl oxime (1.0 equiv)
-
tert-Butanol (t-BuOH)
Procedure:
-
Prepare the biphenyl-2-carbaldehyde O-acetyl oxime from the corresponding biaryl carbonyl compound.
-
Dissolve the oxime derivative in t-BuOH.
-
Irradiate the solution with a 450 W medium-pressure mercury lamp for 3 hours at room temperature.[4]
-
Monitor the reaction for the formation of the phenanthridine product.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography to isolate the phenanthridine product.
Mandatory Visualization
The following diagrams illustrate the logical workflows and relationships of the described synthetic routes for this compound production.
Caption: A flowchart comparing three synthetic routes to benzo[b]phenanthridines.
References
- 1. scispace.com [scispace.com]
- 2. Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Benzo[b]phenanthridine in Cancer Cells: A Comparative Analysis of p53 Wild-Type vs. Mutant Status
A Comparison Guide for Researchers and Drug Development Professionals
The tumor suppressor protein p53 is a cornerstone of the cellular defense against cancer. Its role as a transcription factor, activated by cellular stress, is to orchestrate a response that can range from cell cycle arrest to apoptosis, thereby preventing the proliferation of damaged cells.[1] However, a significant portion of human cancers harbor mutations in the TP53 gene, rendering this critical pathway dysfunctional and often leading to therapeutic resistance.[1] This guide provides a comparative evaluation of the efficacy of benzo[b]phenanthridine, a promising tetracyclic alkaloid, in cancer cells with differing p53 status.
While direct comparative studies on this compound are limited, research on the closely related benzo[c]phenanthridine alkaloids provides strong evidence that their anticancer activity is independent of the p53 status of the cancer cells.[2][3] This suggests that this compound may hold therapeutic potential for a broader range of cancers, including those that have lost p53 function.
Comparative Efficacy Data
Based on studies of structurally similar benzo[c]phenanthridine alkaloids, the anti-proliferative effects of these compounds are comparable in both p53 wild-type and p53 non-functional cancer cells.[2][3] This p53-independent cytotoxicity is a significant advantage, as many conventional chemotherapeutic agents rely on a functional p53 pathway to induce apoptosis.[4]
| Cell Line Type | Compound Class | Observed Effect | p53-Dependence | Reference |
| Malignant Melanoma (p53 wild-type and dysfunctional) | Benzo[c]phenanthridine Alkaloids | Strong anti-proliferative activity, induction of apoptosis. | Independent | [2][3] |
Mechanism of Action: A p53-Independent Pathway
The likely mechanism of action for this compound and its analogs is through the inhibition of topoisomerases. Benzo[c]phenanthridines have been shown to act as dual inhibitors of topoisomerase I and II.[5][6] These enzymes are critical for resolving DNA topological problems during replication and transcription. By inhibiting topoisomerases, this compound can induce DNA strand breaks, leading to cell cycle arrest and apoptosis through pathways that do not necessarily require functional p53.
Experimental Protocols
To evaluate the efficacy of this compound in cancer cells with varying p53 status, the following key experiments are recommended:
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of a compound by measuring the metabolic activity of cells.
Methodology:
-
Cell Seeding: Seed p53 wild-type and p53 mutant cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Methodology:
-
Cell Treatment: Treat p53 wild-type and p53 mutant cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment: Treat p53 wild-type and p53 mutant cells with this compound at its IC50 concentration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Conclusion
The available evidence on the closely related benzo[c]phenanthridine alkaloids strongly suggests that this compound is a promising anticancer agent with a p53-independent mechanism of action.[2][3] Its ability to induce cell death in cancer cells regardless of their p53 status makes it a valuable candidate for further investigation, particularly for the treatment of tumors that are resistant to conventional therapies due to p53 mutations. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the efficacy and mechanism of action of this compound in various cancer models.
References
- 1. Recent findings on the role of wild-type and mutant p53 in cancer development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzo[c]phenanthridine alkaloids exhibit strong anti-proliferative activity in malignant melanoma cells regardless of their p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 4. pnas.org [pnas.org]
- 5. The Aza-Analogous Benzo[ c]phenanthridine P8-D6 Acts as a Dual Topoisomerase I and II Poison, thus Exhibiting Potent Genotoxic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Aza-Analogous Benzo[c]phenanthridine P8-D6 Acts as a Dual Topoisomerase I and II Poison, thus Exhibiting Potent Gen… [ouci.dntb.gov.ua]
Unlocking Anticancer Potential: A Comparative Docking Analysis of Benzo[b]phenanthridine Derivatives with Topoisomerase
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various benzo[b]phenanthridine derivatives with topoisomerase enzymes, crucial targets in cancer therapy. Through a systematic review of molecular docking studies, this document summarizes quantitative data, details experimental methodologies, and visualizes key processes to inform the rational design of novel topoisomerase inhibitors.
This compound and its isomers, benzo[c]phenanthridines, are classes of alkaloids that have garnered significant attention for their potential as anticancer agents.[1][2] Their mechanism of action often involves the inhibition of topoisomerases, essential enzymes that regulate DNA topology and are vital for cell replication.[1] By targeting these enzymes, this compound derivatives can induce cell cycle arrest and apoptosis in cancer cells.[3] Molecular docking studies have become an indispensable tool to predict the binding interactions and affinities of these compounds with topoisomerase I and II, thereby guiding the synthesis of more potent and selective inhibitors.
Comparative Binding Affinities: A Quantitative Overview
Molecular docking simulations provide valuable insights into the binding modes and energies of ligands with their target proteins. The binding energy is a key quantitative metric used to compare the affinity of different compounds, with lower (more negative) values indicating a more favorable interaction. The following table summarizes the binding energies of various benzo[c]phenanthridine alkaloids with topoisomerase IIα and E. coli DNA gyrase B (a bacterial topoisomerase).
| Compound | Target Enzyme | Binding Energy (Kcal/mol) |
| Alkaloid Derivatives (1-4) | E. coli DNA gyrase B | -6.5 to -7.5[4] |
| Alkaloid Derivatives (1-4) | Topoisomerase IIα | -6.1 to -6.4[4] |
Note: The specific structures of alkaloids (1-4) are detailed in the cited research.[4]
In addition to binding energies, the half-maximal inhibitory concentration (IC50) is an experimental measure of a compound's potency. One study identified that the benzo[c]phenanthridine alkaloid chelerythrine exhibited a high potency against the aggressive and metastatic MDA-MB-231 breast cancer cell line with an IC50 of 3.616 ± 0.51 µM.[5] Another benz[b]oxepine derivative also showed potent in vitro cytotoxicity and topoisomerase 1 inhibitory activity.[6][7]
Deciphering the Interaction: Experimental Protocols for Molecular Docking
To ensure the reproducibility and accuracy of in silico predictions, a well-defined experimental protocol is crucial. The following outlines a typical methodology for comparative docking studies of this compound derivatives with topoisomerase.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the target topoisomerase (e.g., human topoisomerase I or IIα) is retrieved from a protein databank like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.
-
Ligand Structures: The 2D structures of the this compound derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field.
2. Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock, Surflex-Dock, and Molegro Virtual Docker.[5][6][8]
-
Grid Box Definition: A grid box is defined around the active site of the topoisomerase to specify the search space for the ligand binding.
-
Docking Algorithm: The chosen docking program uses a specific algorithm to explore various conformations and orientations of the ligand within the protein's active site. The program then scores these poses based on a scoring function that estimates the binding affinity.
-
Validation: To validate the docking protocol, the co-crystallized ligand (if present) is often re-docked into the protein's active site. A successful validation is typically indicated by a low root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose.[9]
3. Analysis of Results:
-
Binding Energy: The docking scores or binding energies for each derivative are analyzed to rank their potential affinity for the topoisomerase.
-
Binding Interactions: The docked poses are visualized to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the topoisomerase active site.
Visualizing the Process: From Docking Workflow to Inhibition Mechanism
To better understand the concepts discussed, the following diagrams illustrate the general workflow of a molecular docking study and the mechanism of topoisomerase inhibition.
References
- 1. Exploring DNA topoisomerase I inhibition by the benzo[c]phenanthridines fagaronine and ethoxidine using steered molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of topoisomerase IIalpha and G2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Molecular design, synthesis and docking study of benz[b]oxepines and 12-oxobenzo[c]phenanthridinones as topoisomerase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential inhibitors of Topoisomerase IIα identified by molecular docking | RHAZES: Green and Applied Chemistry [revues.imist.ma]
- 9. Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Antitumor Potential of Benzo[b]phenanthridines: A Comparative Guide for Researchers
A detailed analysis of the preclinical efficacy of chelerythrine, sanguinarine, and nitidine in murine cancer models, offering a comparative look at their tumor-inhibiting capabilities and mechanisms of action.
For researchers and drug development professionals navigating the landscape of novel anticancer agents, benzo[b]phenanthridine alkaloids present a compelling area of study. This guide provides a comparative overview of the in vivo antitumor effects of three prominent this compound derivatives: chelerythrine, sanguinarine, and nitidine. The information is curated from various preclinical studies to facilitate an objective comparison of their performance in mouse and rat models of cancer. This guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to support further research and development.
Performance Comparison in Murine Models
The antitumor efficacy of chelerythrine, sanguinarine, and nitidine has been validated in several in vivo studies. The following tables summarize the quantitative data from these experiments, providing a clear comparison of their effects on tumor growth.
Table 1: In Vivo Antitumor Activity of Chelerythrine
| Cancer Model | Animal Model | Cell Line | Dosage and Administration | Treatment Duration | Key Findings |
| Dalton's Lymphoma | BALB/c (H2d) mice | Dalton's Lymphoma (DL) | 1.25 or 2.5 mg/kg for 34 days | 34 days | Reduced growth of Dalton's Lymphoma cells and increased survival duration[1]. |
Table 2: In Vivo Antitumor Activity of Sanguinarine
| Cancer Model | Animal Model | Cell Line | Dosage and Administration | Treatment Duration | Key Findings |
| Colorectal Cancer | Syngeneic BDIX rats | DHD/K12/TRb | 5 mg/kg/day, per os | Chronic | Significant inhibition of tumor growth (P<0.01 vs. untreated controls), with over 70% inhibition reported[2][3]. |
| Colorectal Cancer | Murine orthotopic model | SW-480 and HCT-116 | 4 and 8 mg/kg/day, oral gavage | Not specified | Significantly reduced tumor weight[4]. |
Table 3: In Vivo Antitumor Activity of Nitidine Chloride
| Cancer Model | Animal Model | Cell Line | Dosage and Administration | Treatment Duration | Key Findings |
| Oral Squamous Cell Carcinoma | Athymic nude mice | HSC3 xenograft | 10 mg/kg/day, intraperitoneal | 24 days | Significantly suppressed tumor volume and weight (p<0.05)[5][6][7]. |
| Hepatic Cancer | Xenograft mice | HepG2 | 4.5 mg/kg/day, intraperitoneal | 18 days | 56.62% decrease in tumor volume and 36.14% decrease in tumor weight (P < 0.01)[8]. |
| Gastric Cancer | Xenograft mice | SGC-7901 | 7 mg/kg/day, intraperitoneal | Not specified | Effectively suppressed tumor volume and weight[9]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited in this guide.
Chelerythrine in Dalton's Lymphoma Mouse Model
-
Animal Model: BALB/c (H2d) mice.
-
Tumor Induction: Mice were injected intraperitoneally with 1.5 × 10^6 Dalton's lymphoma (DL) cells/mL[1].
-
Treatment Groups: After 10 days of post-transplantation, mice were divided into experimental and control groups[1].
-
Drug Administration: The experimental group received increasing concentrations of chelerythrine[1]. In a related study, doses of 1.25 or 2.5 mg/kg were administered for 34 days[1].
-
Tumor Volume Measurement: Tumor volume was determined by counting the number of DL cells per mL[1].
Sanguinarine in a Rat Syngeneic Model of Colorectal Cancer
-
Tumor Induction: DHD/K12/TRb colorectal adenocarcinoma cells (1.5 × 10^6 cells in 0.3 ml of sterile saline) were injected subcutaneously[2][3].
-
Drug Administration: Rats were chronically treated with sanguinarine at a dose of 5 mg/kg/day administered orally (per os) or a control diluent[2][3].
-
Monitoring: Tumor growth, body weight, and hematologic and clinical chemistry measurements were monitored at defined intervals[2][3].
-
Endpoint Analysis: After sacrifice, subcutaneous tumors were explanted for histopathological examination[2][3].
Nitidine Chloride in a Nude Mouse Xenograft Model of Oral Cancer
-
Tumor Induction: Human oral cancer cells (HSC3) were inoculated by subcutaneous injection into the flanks of the mice[5].
-
Treatment Groups: Mice were randomly assigned to a treatment group and a control group (n=4 for each)[5].
-
Drug Administration: The treatment group received 10 mg/kg/day of nitidine chloride via intraperitoneal injection, five times per week for 24 days. The control group received an equal volume of the vehicle (0.1% DMSO)[5].
-
Tumor Measurement: Tumor volume and body weight were measured twice a week. After 24 days, tumor weight was measured[5]. The formula for tumor volume was: (length × width^2) / 2.
Signaling Pathways and Mechanisms of Action
The antitumor effects of these this compound alkaloids are attributed to their interaction with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
Chelerythrine: A Potent Protein Kinase C (PKC) Inhibitor
Chelerythrine is recognized as a potent inhibitor of Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through phosphorylation.[10] By inhibiting PKC, chelerythrine can disrupt signaling pathways that lead to cell proliferation and survival, thereby inducing apoptosis in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor effects of the benzophenanthridine alkaloid sanguinarine in a rat syngeneic model of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nitidine chloride acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitidine chloride acts as an apoptosis inducer in human oral cancer cells and a nude mouse xenograft model via inhibition of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitidine chloride inhibits hepatic cancer growth via modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of STAT3 signaling pathway by nitidine chloride suppressed the angiogenesis and growth of human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Spectra of Benzo[b]phenanthridines and Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Among the promising candidates are benzo[b]phenanthridine alkaloids, a class of plant-derived compounds with demonstrated antimicrobial properties. This guide provides a comprehensive comparison of the antimicrobial spectrum of benzo[b]phenanthridines, with a focus on prominent members like sanguinarine and chelerythrine, against a panel of clinically relevant antibiotics. The data presented herein is supported by experimental findings to facilitate an objective evaluation of their potential as future antimicrobial drugs.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration required to inhibit the visible growth of a microorganism.[1] The following tables summarize the MIC values of selected this compound alkaloids and commonly used antibiotics against Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.
Table 1: Comparative MIC Values (µg/mL) Against Staphylococcus aureus
| Compound/Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) |
| Benzo[b]phenanthridines | ||
| Chelerythrine | 1.56[2][3] | 1.56[2][3] |
| Sanguinarine | 0.03125 - 1.56 | 0.03125 - 1.56 |
| Common Antibiotics | ||
| Vancomycin | ≤2 | 2 |
| Penicillin | - | - |
| Gentamicin | - | - |
| Ciprofloxacin | - | - |
| Tetracycline | - | - |
Table 2: Comparative MIC Values (µg/mL) Against Escherichia coli
| Compound/Antibiotic | Escherichia coli |
| Benzo[b]phenanthridines | |
| Chelerythrine | >64 |
| Sanguinarine | >64 |
| Common Antibiotics | |
| Ampicillin | 2 - 8 |
| Ciprofloxacin | ≤0.25 - 1 |
| Gentamicin | ≤1 - 2 |
| Tetracycline | 1 - >128[4] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of an antimicrobial agent. The following is a generalized protocol for the broth microdilution method, a commonly used technique.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[1]
1. Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the this compound alkaloid or antibiotic is prepared in a suitable solvent.
-
A serial twofold dilution of the stock solution is performed in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
2. Inoculum Preparation:
-
A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The bacterial suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing the diluted antimicrobial agent, is inoculated with the standardized bacterial suspension.
-
A growth control well (containing MHB and inoculum but no antimicrobial agent) and a sterility control well (containing MHB only) are included.
-
The plate is incubated at 35-37°C for 16-20 hours in ambient air.
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Mandatory Visualizations
Antimicrobial Mechanism of Benzo[b]phenanthridines
This compound alkaloids exert their antimicrobial effects through a multi-targeted approach, primarily disrupting key cellular processes in bacteria. The following diagram illustrates the proposed mechanisms of action for sanguinarine and chelerythrine.
Caption: Proposed antimicrobial mechanisms of this compound alkaloids.
Experimental Workflow for MIC Determination
The broth microdilution method is a standardized and widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. The following diagram outlines the key steps in this experimental workflow.
Caption: Workflow for the broth microdilution method to determine MIC.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial mechanism of chelerythrine isolated from root of Toddalia asiatica (Linn) Lam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial mechanism of chelerythrine isolated from root of Toddalia asiatica (Linn) Lam [agris.fao.org]
- 4. Tetracycline - Wikipedia [en.wikipedia.org]
Validating H2AX Phosphorylation as a Biomarker for Benzo[b]phenanthridine-Induced DNA Damage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phosphorylated H2AX (γH2AX) as a biomarker for DNA damage induced by the polycyclic aromatic hydrocarbon, benzo[b]phenanthridine, against other established methods. The following sections present supporting experimental data, detailed methodologies, and visual representations of key cellular processes to aid in the objective evaluation of γH2AX for genotoxicity studies.
Introduction to DNA Damage Biomarkers
The assessment of DNA damage is a critical component of toxicology and drug development. Benzo[b]phenanthridines are a class of compounds with known genotoxic potential, capable of causing DNA lesions that can lead to mutations and carcinogenesis. Identifying sensitive and reliable biomarkers is essential for understanding the mechanisms of damage and for safety assessment.
The phosphorylation of the histone variant H2AX at serine 139, termed γH2AX, has emerged as a highly specific and sensitive indicator of DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage.[1] When a DSB occurs, hundreds to thousands of H2AX molecules are rapidly phosphorylated in the chromatin flanking the break, creating nuclear foci that can be detected and quantified.[2] This localized signaling event serves to recruit DNA repair machinery to the site of damage.[1]
This guide will compare the utility of the γH2AX assay with alternative methods for detecting this compound-induced DNA damage, including the comet assay, and the detection of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) and DNA adducts.
Comparative Analysis of DNA Damage Biomarkers
The selection of an appropriate biomarker for DNA damage depends on several factors, including the type of DNA lesion, the sensitivity and specificity of the detection method, and the experimental context. The following table summarizes a comparison of γH2AX with other commonly used biomarkers for detecting DNA damage, with a focus on their applicability to this compound-induced damage. While direct quantitative comparisons for this compound are limited in the literature, this table extrapolates from studies using other genotoxic agents.[3][4][5]
| Biomarker | Principle | Advantages | Disadvantages | Relevance to this compound |
| γH2AX | Immunodetection of phosphorylated histone H2AX at sites of DNA double-strand breaks (DSBs).[1] | - Highly sensitive and specific for DSBs.[4] - Rapid induction allows for early detection of damage.[2] - Can be quantified on a per-cell basis using microscopy or flow cytometry. | - Primarily detects DSBs; may not capture other forms of DNA damage like single-strand breaks or base adducts. - Transient signal as DNA repair progresses. | Benzo[c]phenanthridine alkaloids (a related class) have been shown to induce H2AX phosphorylation, indicating the formation of DSBs. |
| Comet Assay (Single Cell Gel Electrophoresis) | Measures DNA strand breaks (single and double) by the migration of fragmented DNA in an electric field.[6] | - Detects a broad range of DNA damage, including single and double-strand breaks and alkali-labile sites. - Relatively inexpensive and technically straightforward.[7] | - Less specific for the type of DNA damage compared to γH2AX. - Can be influenced by cytotoxicity, leading to false positives.[7] - Semi-quantitative nature can lead to inter-laboratory variability. | The comet assay is a sensitive method for detecting DNA damage induced by various genotoxicants and can be enhanced with enzymes like FPG to detect oxidative base damage.[7][8] |
| 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) | Measures a common product of oxidative DNA damage. | - Specific biomarker for oxidative stress-induced DNA damage. - Can be measured in various biological samples (DNA, urine). | - Does not directly measure strand breaks. - May not capture all types of DNA damage induced by this compound. | Benzo[b]phenanthridines, like other PAHs, can induce oxidative stress, making 8-oxodG a relevant biomarker. |
| DNA Adducts | Measures the covalent binding of a chemical or its metabolite to DNA. | - Highly specific biomarker of exposure to a particular genotoxic agent. - Provides a direct measure of the initial DNA lesion. | - Requires sensitive analytical techniques like mass spectrometry for detection and quantification. - Does not directly indicate the biological consequence (e.g., strand breaks). | Benzo[b]phenanthridines are expected to form DNA adducts, which are a primary mechanism of their genotoxicity. |
Signaling Pathway for H2AX Phosphorylation
The induction of γH2AX is a key event in the DNA Damage Response (DDR), a complex signaling network that coordinates DNA repair, cell cycle arrest, and apoptosis. While the specific upstream kinases activated by this compound have not been fully elucidated, studies on the related compound benzo[a]pyrene suggest the involvement of the phosphatidylinositol 3-kinase-like kinase (PIKK) family, including ATM (Ataxia-Telangiectasia Mutated), ATR (Ataxia-Telangiectasia and Rad3-related), and DNA-PK (DNA-dependent Protein Kinase).[9][10][11]
Experimental Workflow for Biomarker Validation
Validating γH2AX as a biomarker for this compound-induced DNA damage involves a systematic comparison with established methods. The following workflow outlines the key experimental steps.
References
- 1. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. A comparative study of using comet assay and γH2AX foci formation in the detection of N-methyl-N′-nitro-N-nitrosoguanidine-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unimedizin-mainz.de [unimedizin-mainz.de]
- 5. Genotoxicity testing: Comparison of the γH2AX focus assay with the alkaline and neutral comet assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Comet Assay for Assessing the Dose-Response Relationship of DNA Damage Induced by Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the sensitivity of the comet assay as a genotoxicity test, by combining it with bacterial repair enzyme FPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enhancing-the-sensitivity-of-the-comet-assay-as-a-genotoxicity-test-by-combining-it-with-bacterial-repair-enzyme-fpg - Ask this paper | Bohrium [bohrium.com]
- 9. ATM, ATR and DNA-PK: initiators of the cellular genotoxic stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.llu.edu [experts.llu.edu]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Pro-Apoptotic Effects of Sanguinarine and Chelerythrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-apoptotic activities of two closely related benzophenanthridine alkaloids, sanguinarine and chelerythrine. Both compounds have garnered significant interest in cancer research for their potent cytotoxic effects against a wide range of cancer cell lines. This document synthesizes experimental data on their efficacy, delves into their mechanisms of action, and provides detailed experimental protocols for their evaluation.
Executive Summary
Sanguinarine and chelerythrine are natural compounds that induce apoptosis, or programmed cell death, in cancer cells through multiple pathways. While both alkaloids demonstrate significant anti-cancer potential, their efficacy can vary depending on the cancer cell type and experimental conditions. This guide highlights these differences through quantitative data, mechanistic diagrams, and standardized experimental workflows to aid researchers in their investigations.
Data Presentation: A Quantitative Comparison
The pro-apoptotic potency of sanguinarine and chelerythrine is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of sanguinarine and chelerythrine in various cancer cell lines as reported in the scientific literature. It is important to note that these values can be influenced by the specific experimental conditions, such as the duration of exposure to the compound.
Table 1: IC50 Values of Sanguinarine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 24 | 2.62 ± 0.21 | [1] |
| SiHa | Cervical Cancer | 24 | 3.07 ± 0.23 | [1] |
| NCI-N87 | Gastric Cancer | 24 | 1.46 | |
| A549 | Non-Small Cell Lung Cancer | 72 | 1.59 | |
| NCI-H1975 | Non-Small Cell Lung Cancer | 72 | 1.32 | |
| K562 | Leukemia | Not Specified | ~2 | |
| U937 | Leukemia | Not Specified | Not Specified | [2] |
Table 2: IC50 Values of Chelerythrine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| NCI-N87 | Gastric Cancer | 24 | 3.81 | |
| NCI-H1703 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | [3] |
| SK-LU-1 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | [3] |
| HEK-293 | Renal Cancer | 24 | Not Specified | |
| SW-839 | Renal Cancer | 24 | Not Specified |
Mechanisms of Pro-Apoptotic Action
Both sanguinarine and chelerythrine induce apoptosis through a variety of molecular mechanisms, primarily centered around the induction of oxidative stress and the activation of mitochondrial-mediated pathways.
Sanguinarine:
-
Reactive Oxygen Species (ROS) Generation: Sanguinarine is a potent inducer of ROS, which leads to cellular damage and triggers apoptotic signaling.
-
Mitochondrial Dysfunction: It disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.
-
Bcl-2 Family Protein Modulation: Sanguinarine upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[2][4]
-
Caspase Activation: The release of cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and cell death.[2][4]
-
Inhibition of Survival Pathways: Sanguinarine has been shown to inhibit pro-survival signaling pathways such as NF-κB and Akt.
Chelerythrine:
-
Protein Kinase C (PKC) Inhibition: Chelerythrine is a well-known inhibitor of PKC, an enzyme involved in cell proliferation and survival.
-
Oxidative Stress: Similar to sanguinarine, chelerythrine induces the production of ROS.
-
Mitochondrial Pathway: It also triggers the mitochondrial apoptotic pathway, involving the release of cytochrome c and subsequent caspase activation.
-
Bcl-2 Family Interaction: Chelerythrine can directly interact with anti-apoptotic Bcl-2 family proteins, disrupting their function.
-
ERK and Akt Pathway Inhibition: Studies have shown that chelerythrine can suppress the pro-survival ERK and Akt signaling pathways.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in sanguinarine- and chelerythrine-induced apoptosis.
Caption: Sanguinarine-induced apoptotic signaling pathway.
Caption: Chelerythrine-induced apoptotic signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the pro-apoptotic effects of sanguinarine and chelerythrine.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Sanguinarine or chelerythrine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.
-
Prepare serial dilutions of sanguinarine or chelerythrine in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in cells by treating with sanguinarine or chelerythrine for the desired time and concentration.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
DNA Fragmentation Analysis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Materials:
-
Treated and untreated cells on slides or coverslips
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
-
-
Procedure:
-
Fix the treated and untreated cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells by incubating with the permeabilization solution for 2-5 minutes on ice.
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes in the dark.
-
Wash the cells three times with PBS.
-
Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 family members and caspases.
-
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated and untreated cells in lysis buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the comparative analysis of the pro-apoptotic effects of sanguinarine and chelerythrine.
Caption: A typical experimental workflow for comparing pro-apoptotic drugs.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Sanguinarine-induced apoptosis in human leukemia U937 cells via Bcl-2 downregulation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Bcl-2 family proteins and caspase-3 in sanguinarine-induced bimodal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of Novel Catalysts for Benzo[b]phenanthridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzo[b]phenanthridines, a core structural motif in various biologically active compounds, is a key focus in medicinal chemistry and drug development. The efficiency of synthesizing this scaffold is critically dependent on the catalytic system employed. This guide provides a comparative overview of emerging catalytic strategies for the synthesis of phenanthridine and its benzo-isomers, with a focus on providing a benchmark for the synthesis of benzo[b]phenanthridine. While specific data for the this compound isomer is limited in publicly available literature, this guide leverages data from closely related structures to provide insights into catalyst performance.
Catalyst Performance Overview
The selection of a catalyst is paramount in achieving high yield, selectivity, and favorable reaction kinetics. Transition metal catalysts, particularly those based on palladium, rhodium, and gold, have demonstrated significant utility in the synthesis of phenanthridine scaffolds. Concurrently, transition-metal-free methods are emerging as a cost-effective and environmentally benign alternative.
Table 1: Comparative Performance of Catalytic Systems in Phenanthridine and Benzo[c]phenanthridine Synthesis
| Catalyst System | Substrate | Product | Yield (%) | Temperature (°C) | Reaction Time (h) | Catalyst Loading (mol%) |
| Palladium-Catalyzed | ||||||
| Pd(OAc)₂ / PPh₃ / Cs₂CO₃ | o-bromoaldehyde and o-aminobenzeneboronic acid | Phenanthridine | 95 | 90 | 3 | 5 |
| Pd(OAc)₂ / PhI(OAc)₂ / Cu(OAc)₂ | Benzylamine picolinamides and aryl iodides | Phenanthridines | up to 65 (second step) | 120 | 24 | 10 |
| Pd-PVP Nanoparticles / K₂CO₃ | N-methyl-N-aryl-2-halobenzamide | Phenanthridin-6(5H)-ones | up to 95 | 100 | 24 | 1-5 |
| Rhodium-Catalyzed | ||||||
| [Rh(cod)₂BF₄] / dppe | Biphenylene and nitriles | 9-substituted phenanthridines | 26-79 | Microwave | - | - |
| Rh(III) catalyst | 7-Azabenzonorbornadienes and aryl nitrones | Benzo[c]phenanthridine derivatives | moderate to good | - | - | - |
| Gold-Catalyzed | ||||||
| Gold(I) catalyst | 1,5-enyne substrates | 1-iodo-2-phenylnaphthalenes (intermediate for Benzo[c]phenanthridines) | satisfactory | RT | 1 | 5 |
| Homogeneous Gold Catalysis | Diazo-tethered alkyne and nitrile | Benzo[c]phenanthridine derivatives | good | 60 | - | - |
| Transition-Metal-Free | ||||||
| KOt-Bu | Diaryl imines | Phenanthridines | up to 95 | - | - | - |
| KI / DMSO / Camphorsulfonic acid | Aromatic aldehydes, cyclohexanones, and aromatic amines | Benzo[a]phenanthridines | satisfactory | - | - | - |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for palladium and rhodium-catalyzed syntheses of phenanthridine derivatives.
Palladium-Catalyzed Suzuki Coupling and Condensation for Phenanthridine Synthesis
This method utilizes a one-pot strategy involving a Suzuki coupling followed by a condensation reaction.
Materials:
-
Substituted aromatic ortho-bromoaldehyde
-
ortho-aminobenzeneboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylacetamide (DMA)
Procedure:
-
To a reaction vessel, add the ortho-bromoaldehyde (1.0 eq), ortho-aminobenzeneboronic acid (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (0.25 eq), and Cs₂CO₃ (1.5 eq).
-
Add dry DMA as the solvent.
-
Heat the reaction mixture to 90 °C and stir for 3 hours.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired phenanthridine.
Rhodium(III)-Catalyzed C–H Ring-Opening Reaction for Benzophenanthridine Synthesis
This recently developed method provides an efficient route to benzophenanthridine alkaloids.[1]
Materials:
-
7-Azabenzonorbornadiene derivative
-
Aromatic aldoxime
-
[Rh(III)] catalyst
-
Solvent (e.g., DCE)
Procedure:
-
In a sealed tube, dissolve the 7-azabenzonorbornadiene derivative (1.0 eq) and the aromatic aldoxime (1.2 eq) in the appropriate solvent.
-
Add the Rh(III) catalyst (e.g., [Cp*RhCl₂]₂, 2.5 mol%).
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for the required duration (e.g., 12 h).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The resulting ring-opened product can be further transformed into the target benzophenanthridine through subsequent hydrolysis and oxidation steps.[1]
Visualizing the Synthetic Workflow
Understanding the logical flow of a synthetic and benchmarking process is essential for efficient research.
Caption: A generalized workflow for benchmarking catalyst efficiency in this compound synthesis.
Signaling Pathway of Catalyst Action (Generalized)
The catalytic cycle for many transition-metal-catalyzed cross-coupling reactions, a common strategy for phenanthridine synthesis, follows a general pathway.
Caption: A simplified catalytic cycle for a transition-metal-catalyzed cross-coupling reaction.
References
Navigating the Translational Gap: A Comparative Guide on the Efficacy of Benzo[b]phenanthridine and Its Analogs from Bench to Preclinical Models
A critical challenge in oncology drug development is the translation of promising in vitro findings into tangible in vivo efficacy. This guide provides a comparative framework for understanding the in vitro to in vivo correlation of benzo[b]phenanthridine efficacy, a class of compounds with emerging interest in cancer research. Due to the limited availability of comprehensive in vitro to in vivo correlative studies specifically for this compound, this analysis leverages data from the closely related and more extensively studied benzo[c]phenanthridine alkaloids as a surrogate, alongside available data for a benzo[b]phenazine derivative, to illustrate the key concepts and experimental approaches.
Researchers, scientists, and drug development professionals can utilize this guide to understand the experimental data, detailed methodologies, and key signaling pathways involved in evaluating the therapeutic potential of these compounds.
In Vitro Efficacy: Cellular Cytotoxicity and Mechanistic Insights
The initial assessment of anticancer potential typically involves in vitro assays to determine the cytotoxic effects of the compounds on various cancer cell lines.
Comparative Cytotoxicity of Benzo[b/c]phenanthridine Derivatives
The following table summarizes the in vitro cytotoxicity (IC50 values) of selected benzo[c]phenanthridine alkaloids and a benzo[b]phenazine derivative against various human cancer cell lines. A lower IC50 value indicates greater potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzo[c]phenanthridine Alkaloids | ||||
| Sanguinarine | MCF-7 (Breast) | 0.28[1] | Doxorubicin | Not Reported |
| Chelerythrine | HL-60 (Leukemia) | >10 | Doxorubicin | Not Reported |
| Fagaronine | HCT-15 (Colon) | 0.41 (µg/mL) | Not Reported | Not Reported |
| Benzo[b]phenazine Derivative | ||||
| 5,12-dihydrobenzo[b]phenazine-6,11-dione (3) | H460 (Lung) | 16.25[2][3] | Doxorubicin | 20.10[2][3] |
| 3-chloro-2-(2-pyridylamino)-1,4-naphthoquinone (10) | H460 (Lung) | 9.90[2][3] | Doxorubicin | 20.10[2][3] |
Experimental Protocols: In Vitro Assays
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the benzo[b/c]phenanthridine derivatives or a vehicle control and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy: Preclinical Tumor Models
The validation of in vitro findings is performed in vivo using animal models, most commonly xenograft models in immunocompromised mice.
Comparative In Vivo Antitumor Activity
The following table summarizes the in vivo antitumor efficacy of a benzo[c]phenanthridine alkaloid in a xenograft mouse model.
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference Compound | Tumor Growth Inhibition (%) |
| Sanguinarine | Rat syngeneic model | Colorectal cancer | Not specified | Significant | Not specified | Not specified |
Note: Specific quantitative data for tumor growth inhibition for benzo[c]phenanthridines in direct comparison to a standard-of-care in the same study is limited in the provided search results. The result indicates a "significant" inhibition.
Experimental Protocols: In Vivo Studies
Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., A549, MCF-7) are subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the benzo[b/c]phenanthridine derivative (e.g., via intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot).
Mechanistic Insights: Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Benzo[c]phenanthridine alkaloids are known to induce apoptosis through the mitochondrial pathway.[1]
Mitochondrial Apoptosis Pathway
This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).[1] An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases and leads to programmed cell death.
References
- 1. Synthesis and antitumor evaluation of 6-aryl-substituted benzo[j]phenanthridine- and benzo[g]pyrimido[4,5-c]isoquinolinequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SYNTHESIS AND IN-VITRO CYTOTOXIC ACTIVITY OF NOVEL BENZO[b]PHENAZINE-6,11-DIONE AND 1,4- NAPHTHOQUINONE DERIVATIVES [bpsa.journals.ekb.eg]
Safety Operating Guide
Proper Disposal of Benzo[b]phenanthridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Benzo[b]phenanthridine, a compound belonging to the phenanthridine alkaloid class, requires careful management due to its potential cytotoxic and mutagenic properties. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is imperative to consult the Safety Data Sheet (SDS) for the specific compound. The following are general safety and handling precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. Contain the spill using absorbent materials and follow your institution's established spill cleanup procedures for cytotoxic compounds. All materials used for cleanup should be treated as hazardous waste.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound and materials contaminated with it is through incineration by a licensed hazardous waste management company.[2] Do not dispose of this compound down the drain or in regular solid waste.
-
Segregation: At the point of generation, segregate all this compound waste from other laboratory waste streams. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and any spill cleanup materials.[3][4]
-
Waste Containers:
-
Solid Waste: Collect solid waste, such as contaminated gloves, absorbent pads, and disposable labware, in a designated, leak-proof, and puncture-resistant container. The container should be clearly labeled as "Cytotoxic Waste" or "Hazardous Waste" and include the chemical name "this compound".[1]
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and shatter-resistant container. The container must be clearly labeled with "Hazardous Waste," the chemical name, and an approximate concentration.
-
Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated, puncture-resistant sharps container that is also labeled as cytotoxic waste.[4]
-
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste" or "Cytotoxic Waste".
-
The full chemical name: "this compound".
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
-
Disposal Request: Once a waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department to arrange for a pickup. Do not attempt to transport or dispose of the waste yourself.
Quantitative Data for Disposal
| Waste Type | Container Type | Labeling Requirements | Key Disposal Guideline |
| Solid Waste | Leak-proof, puncture-resistant, with a secure lid. | "Hazardous Waste/Cytotoxic Waste", "this compound", Date, Lab Contact. | Segregate at the point of use.[4] |
| Liquid Waste | Compatible, sealed, shatter-resistant container. | "Hazardous Waste/Cytotoxic Waste", "this compound", Approximate Concentration, Date, Lab Contact. | Do not mix with other incompatible waste streams. |
| Sharps | Puncture-resistant sharps container. | "Hazardous Waste/Cytotoxic Waste", "this compound", Date, Lab Contact. | Place in a designated sharps container immediately after use. |
| Empty Stock Containers | Original container. | Deface the original label and affix a "Hazardous Waste" label. | Triple-rinse with a suitable solvent; collect the rinsate as hazardous liquid waste before disposing of the container. |
Experimental Protocols
As there are no standard, widely accepted experimental protocols for the chemical degradation or deactivation of this compound in a typical laboratory setting, the primary and recommended disposal method is incineration by a professional waste management service. Attempting to neutralize or degrade this compound without a validated protocol could result in the generation of other hazardous byproducts or incomplete detoxification.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Benzo[b]phenanthridine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Benzo[b]phenanthridine, a polycyclic aromatic hydrocarbon (PAH) compound. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
This compound and its related compounds are potent research chemicals that demand rigorous safety measures. Due to its classification as a potential carcinogen and its toxic properties, a multi-layered approach to personal protection, operational planning, and waste disposal is mandatory. This guide synthesizes critical information from safety data sheets of analogous compounds to provide a robust framework for its management in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment, drawing from best practices for handling hazardous chemicals.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. Inspect for tears or punctures before and during use. Change gloves immediately upon contamination.[1] | Prevents skin contact with the chemical. Double-gloving provides an extra layer of protection against potential breaches. |
| Eye Protection | Chemical splash goggles and a face shield.[2] | Protects against splashes and airborne particles, safeguarding vision and facial skin. |
| Lab Coat | A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs. | Minimizes skin exposure and prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator is required when handling the powder form or if there is a risk of aerosol generation.[2] | Protects against inhalation of the compound, which can cause respiratory irritation and systemic toxicity. |
| Footwear | Closed-toe, non-perforated shoes that completely cover the feet. | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling from Receipt to Disposal
A meticulous operational plan is paramount to prevent exposure and contamination. The following step-by-step guidance outlines the key stages of handling this compound.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregate: Store this compound in a designated, well-ventilated, and locked cabinet away from incompatible materials, such as strong oxidizing agents.[3]
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms (Toxic, Health Hazard, Environmental Hazard), and the date of receipt.
Handling and Use:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid Dust Formation: When handling the solid form, take extreme care to avoid generating dust.[1][2]
-
Weighing: Weigh the compound in a fume hood on a disposable weighing paper.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is critical.
Spill Cleanup Protocol:
In the event of a spill, follow these steps immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in the table above.
-
Contain the Spill:
-
Clean the Spill:
-
Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[4]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.[5]
The following diagram outlines the logical workflow for responding to a this compound spill:
Caption: Workflow for this compound Spill Response.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and all contaminated materials is a critical final step to protect human health and the environment.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated labware, PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.[5]
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms.
-
Disposal Method: this compound waste is classified as hazardous and must be disposed of through an approved hazardous waste disposal facility.[3] High-temperature incineration is the recommended method of destruction.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7]
-
Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
The following diagram illustrates the decision-making process for the disposal of materials potentially contaminated with this compound:
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. health.qld.gov.au [health.qld.gov.au]
- 7. policies.dartmouth.edu [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
